molecular formula C9H14N2 B077920 Mesitylhydrazine CAS No. 13636-54-9

Mesitylhydrazine

Cat. No.: B077920
CAS No.: 13636-54-9
M. Wt: 150.22 g/mol
InChI Key: PVKZANLHDRKRQR-UHFFFAOYSA-N
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Description

Mesitylhydrazine is a highly valuable and specialized reagent in organic synthesis, renowned for its role as a key precursor in the synthesis of diverse heterocyclic systems and functional molecules. Its primary research application is in the Fischer indole synthesis, where it facilitates the efficient and regioselective construction of 2-substituted indoles, particularly those with sterically demanding groups, owing to the bulky mesityl substituent. Furthermore, this compound serves as a critical starting material for the generation of mesityl azide, a stable and safe alternative to highly explosive alkyl azides, which is extensively used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" for bioconjugation and polymer science. Its mechanism of action involves initial condensation with carbonyl compounds to form hydrazones, which subsequently undergo [3,3]-sigmatropic rearrangement and cyclization under acidic conditions to yield indoles. The mesityl group not only modulates reactivity and enhances regioselectivity but also improves the stability and handling properties of the reagent. This makes this compound an indispensable tool for researchers in medicinal chemistry for scaffold diversification, in materials science for polymer functionalization, and in chemical biology for probe and conjugate synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,4,6-trimethylphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-6-4-7(2)9(11-10)8(3)5-6/h4-5,11H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKZANLHDRKRQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352839
Record name mesitylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13636-54-9
Record name mesitylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Profile: Mesitylhydrazine (2,4,6-Trimethylphenylhydrazine)

[1]

Executive Summary

This compound (CAS 13636-54-9 for free base; 19246-04-9 for HCl) is a sterically hindered arylhydrazine derivative used primarily as a precursor for bulky N-heterocyclic carbene (NHC) ligands, hindered indoles, and azo dyes. Distinguished by the presence of methyl groups at the 2, 4, and 6 positions of the phenyl ring, this compound exhibits unique reactivity profiles compared to unsubstituted phenylhydrazine. Its steric bulk suppresses standard nucleophilic attacks at the ortho-positions, driving "abnormal" pathways in cyclization reactions such as the Fischer Indole Synthesis, often yielding indolenines or rearranged products rather than standard 1H-indoles.

Molecular Architecture & Identification[2]

ParameterDetail
IUPAC Name (2,4,6-Trimethylphenyl)hydrazine
Common Name This compound
CAS Number 13636-54-9 (Free Base)19246-04-9 (Hydrochloride)
Molecular Formula C

H

N

Molecular Weight 150.22 g/mol (Free Base)186.68 g/mol (Hydrochloride)
SMILES CC1=CC(=C(C(=C1)C)NN)C
Structure A hydrazine group (-NHNH

) attached to a mesitylene core.[1][2][3][4][5][6]

Physicochemical Profile

The compound is most commonly handled and stored as its hydrochloride salt due to the susceptibility of the free base to oxidation.

PropertyFree BaseHydrochloride Salt
Physical State Low-melting solid or viscous oilCrystalline solid (Needles/Plates)
Appearance Colorless to pale yellow (darkens in air)White to off-white powder
Melting Point 60–61 °C167–173 °C (dec.)
Boiling Point ~227 °C (Predicted)N/A (Decomposes)
Density 1.036 g/cm³ (Predicted)N/A
Solubility Soluble in DCM, EtOH, EtOAcSoluble in Water, MeOH, DMSO
pKa ~5.0 (Conjugate acid)N/A
Stability Air-sensitive (oxidizes to azo compounds)Hygroscopic; Stable under inert gas

Synthetic Pathways & Manufacturing

The industrial and laboratory synthesis of this compound follows a classical Diazotization-Reduction sequence starting from Mesidine (2,4,6-trimethylaniline). This protocol ensures high regioselectivity as the starting material already possesses the required methylation pattern.

Protocol Summary:
  • Diazotization: Mesidine is treated with sodium nitrite (

    
    ) in concentrated hydrochloric acid at 0–5 °C to form the mesityldiazonium chloride intermediate.
    
  • Reduction: The diazonium salt is reduced in situ using Stannous Chloride (

    
    ) or Sodium Sulfite (
    
    
    ). The stannous chloride method is preferred for laboratory scale due to cleaner kinetics, though sulfite reduction is more common in industrial settings to avoid heavy metal waste.
  • Isolation: The resulting hydrazine hydrochloride precipitates and is collected by filtration. The free base can be liberated by neutralization with NaOH and extraction into dichloromethane.

Visualization: Synthesis Workflow

Mesitylhydrazine_SynthesisFigure 1: Synthetic pathway via Diazotization-Reduction of Mesidine.MesidineMesidine(2,4,6-Trimethylaniline)DiazoniumMesityldiazoniumChlorideMesidine->DiazoniumDiazotizationNaNO2NaNO2 / HCl(0-5 °C)NaNO2->DiazoniumSaltThis compoundHydrochlorideDiazonium->SaltReduction(-N2 to -NHNH2)ReductionReduction Agent(SnCl2 or Na2SO3)Reduction->SaltBaseFree Base(this compound)Salt->BaseNeutralization(NaOH/DCM)

Chemical Reactivity & Mechanisms[7][8]

A. Abnormal Fischer Indole Synthesis

This compound is a critical probe for the mechanism of the Fischer Indole Synthesis. In a standard Fischer reaction, the [3,3]-sigmatropic rearrangement of the hydrazone requires an available proton at the ortho position to allow for re-aromatization.

  • The Steric Block: In this compound, both ortho positions are occupied by methyl groups.

  • The Outcome: The rearrangement occurs, but the intermediate (a non-aromatic imine) cannot aromatize via simple proton loss. This typically forces the reaction toward Indolenines (3H-indoles) or triggers a Wagner-Meerwein [1,2]-methyl shift to yield rearranged indoles.

B. N-Heterocyclic Carbene (NHC) Precursor

This compound is a key building block for IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) ligands. It condenses with glyoxal and formaldehyde (or equivalents) to form the imidazolium core, which is subsequently deprotonated to yield the free carbene.

Visualization: Steric Block in Fischer Synthesis

Fischer_MechanismFigure 2: Divergent pathways in Fischer Indole Synthesis due to ortho-methyl blocking.StartThis compound +Ketone (e.g., Cyclohexanone)HydrazoneMesitylhydrazoneIntermediateStart->HydrazoneCondensation (-H2O)Rearrangement[3,3]-SigmatropicShiftHydrazone->RearrangementAcid CatalystBlocked_InterBlocked Intermediate(Methyl at C-7 prevents aromatization)Rearrangement->Blocked_InterC-C Bond FormationPath_APath A: Indolenine Formation(3H-Indole)Blocked_Inter->Path_ATautomerizationPath_BPath B: 1,2-Methyl Shift(Rearranged Indole)Blocked_Inter->Path_BWagner-Meerwein Shift

Experimental Protocols

Protocol 1: Preparation of this compound Hydrochloride
  • Reagents: Mesidine (13.5 g, 0.1 mol), Conc. HCl (50 mL), NaNO

    
     (7.0 g), SnCl
    
    
    ·2H
    
    
    O (45 g).
  • Procedure:

    • Dissolve mesidine in conc. HCl and cool to -5 °C.

    • Add NaNO

      
       solution dropwise, maintaining temperature < 0 °C.
      
    • Transfer the cold diazonium solution slowly into a stirred solution of SnCl

      
       in conc. HCl at -5 °C.
      
    • Allow the mixture to warm to room temperature; a white precipitate (the hydrazine double salt) forms.

    • Filter the solid and wash with cold brine.

    • Liberation: Dissolve the solid in water, treat with NaOH until pH > 10, and extract with diethyl ether. Dry over MgSO

      
       and precipitate as HCl salt by adding ethanolic HCl.
      
Protocol 2: Condensation to Hydrazone (General)
  • Context: First step for Fischer synthesis or characterization.

  • Procedure:

    • Combine this compound HCl (1.0 equiv) and Ketone (1.0 equiv) in Ethanol.

    • Add Sodium Acetate (1.1 equiv) to buffer the HCl.

    • Reflux for 1–2 hours.

    • Cool to crystallize the hydrazone.

Safety & Handling (SDS Summary)

Hazard ClassStatement
Acute Toxicity H301/H311/H331: Toxic if swallowed, in contact with skin, or inhaled.
Irritation H315/H319: Causes skin and serious eye irritation.
Carcinogenicity Suspected: Hydrazines are generally considered potential carcinogens (Category 2).
PPE Requirements Nitrile gloves, chemical safety goggles, and fume hood are mandatory .
Storage Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

References

  • PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]

  • Sajjadifar, S., et al. (2010).[3][4] New 3H-Indole Synthesis by Fischer's Method. Molecules, 15, 2491-2498.[4][7] Available at: [Link][7]

Technical Protocol: Synthesis of (2,4,6-Trimethylphenyl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the laboratory-scale synthesis of (2,4,6-trimethylphenyl)hydrazine hydrochloride (CAS: 19246-04-9), a critical intermediate for the synthesis of sterically hindered indoles via the Fischer Indole Synthesis.

The protocol utilizes the Diazotization-Reduction pathway starting from 2,4,6-trimethylaniline (Mesidine). While direct amination routes exist, the diazotization method using Stannous Chloride (


)  as the reducing agent is selected here for its high reliability with sterically hindered substrates, offering superior yields compared to sulfite-based reductions for this specific congener.

Target Audience: Synthetic Chemists, Process Development Scientists.

Safety & Toxicology (Critical)

Hazard Class: Acute Toxin (Oral/Dermal/Inhalation), Carcinogen (Category 1B).

  • Hydrazine Toxicity: Phenylhydrazine derivatives are potent hemotoxins and suspected carcinogens. All operations must occur in a certified chemical fume hood.

  • Diazonium Instability: While mesityldiazonium salts are relatively stable due to steric shielding by ortho-methyl groups, they should never be allowed to dry completely. Keep in solution or wet paste form.

  • Stannous Chloride: Corrosive and irritant.[1] Reacts with water to form acidic solutions.

Reaction Mechanism & Strategy

Strategic Analysis

The synthesis proceeds in two distinct phases:

  • Diazotization: Conversion of Mesidine to the diazonium salt using sodium nitrite in hydrochloric acid. The 2,6-dimethyl substitution provides steric protection, preventing the rapid decomposition often seen with unhindered diazonium salts.

  • Reduction: The diazonium species is reduced to the hydrazine.[2][3]

    
     is preferred over 
    
    
    
    because the steric bulk of the mesityl group can hinder the formation of the diazosulfonate intermediate required in the sulfite method.
    
    
    acts via a direct electron transfer mechanism.
Mechanistic Pathway

The following diagram illustrates the transformation from the amine to the hydrazine salt.[4][5]

Mesitylhydrazine_Mechanism Figure 1: Mechanistic pathway for the reduction of Mesidine to Mesitylhydrazine HCl. Mesidine 2,4,6-Trimethylaniline (Mesidine) Diazo Mesityldiazonium Chloride Mesidine->Diazo NaNO2 / HCl < 5°C Nitrosonium Nitrosonium Ion (NO+) Nitrosonium->Diazo Electrophilic Attack SnComplex Sn-Diazo Complex Diazo->SnComplex SnCl2 / HCl Reduction Hydrazine (2,4,6-Trimethylphenyl) hydrazine HCl SnComplex->Hydrazine Protonation & Crystallization

Experimental Protocol

Materials Checklist
ReagentEquiv.RoleGrade
2,4,6-Trimethylaniline 1.0Starting Material>98%
Sodium Nitrite (

)
1.05Diazotizing AgentACS Reagent
Conc. HCl (37%) ExcessSolvent/ReactantACS Reagent
Stannous Chloride (

)
2.2 - 2.5Reducing Agent>98%
Sodium Hydroxide (NaOH) N/AWorkup (Optional)Pellets
Step-by-Step Methodology
Phase 1: Diazotization[5]
  • Acidification: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, add 13.5 g (0.1 mol) of 2,4,6-trimethylaniline .

  • Solvation: Add 50 mL of concentrated HCl and 50 mL of water . The amine will convert to the hydrochloride salt and may precipitate as a thick slurry.

  • Cooling: Immerse the flask in an ice-salt bath. Cool the internal temperature to 0–5°C .

    • Note: Efficient stirring is critical here. The thick slurry must be agitated to ensure uniform reaction.

  • Nitrite Addition: Dissolve 7.25 g (0.105 mol) of

    
      in 15 mL of water. Add this solution dropwise to the amine slurry over 20–30 minutes.
    
    • Control: Maintain temperature

      
      . The slurry should dissolve as the soluble diazonium salt forms, resulting in a clear, yellow-orange solution.
      
Phase 2: Stannous Chloride Reduction
  • Preparation of Reductant: In a separate beaker, dissolve 56 g (0.25 mol) of

    
      in 60 mL of concentrated HCl . Cool this solution to 0°C.
    
  • Reduction: Add the cold

    
     solution to the diazonium solution in one portion with vigorous stirring.
    
    • Observation: A transient color change (often darkening) may occur, followed by the precipitation of the hydrazine hydrochloride double salt (often a tin complex).

  • Digestion: Allow the mixture to stand in the ice bath for 1 hour, then warm to room temperature and stir for an additional 2 hours. The precipitate should become dense and white/beige.

Phase 3: Isolation & Purification
  • Filtration: Filter the solid on a Büchner funnel. The solid is likely a double salt of the hydrazine hydrochloride and tin chlorides.

  • Free Base Liberation (Optional but Recommended for Purity):

    • Suspend the wet filter cake in 100 mL of 40% NaOH solution (Keep cold!).

    • Extract the liberated free hydrazine base with Diethyl Ether (

      
       mL) .
      
    • Dry the ether layer over anhydrous

      
      .
      
  • Salt Formation:

    • Filter the drying agent.

    • Cool the ether solution in an ice bath.

    • Slowly introduce HCl gas (or add HCl in diethyl ether) until precipitation ceases.

  • Final Filtration: Collect the white crystalline solid. Recrystallize from ethanol/ether if necessary.

Process Workflow Visualization

Workflow Figure 2: Operational workflow for the synthesis of this compound HCl. start Start: Mesidine (0.1 mol) acidify Add HCl/H2O Form Amine Salt Slurry start->acidify cool Cool to 0-5°C (Ice/Salt Bath) acidify->cool diazotize Add NaNO2 (aq) Dropwise (Clear Yellow Solution) cool->diazotize reduce Add SnCl2 / HCl (Cold) (Vigorous Stirring) diazotize->reduce digest Digest 1h @ 0°C Then RT for 2h reduce->digest filter Filter Crude Tin Salt digest->filter base_treat Treat with 40% NaOH Extract with Ether filter->base_treat salt_form Add HCl/Ether Precipitate Product base_treat->salt_form final Final Product: (2,4,6-Trimethylphenyl)hydrazine HCl salt_form->final

Data & Characterization

Expected Properties
PropertyValueNotes
Appearance White to beige needlesDarkens upon air oxidation
Melting Point 167–173 °C (dec)Depends on heating rate
Solubility Soluble in water, EtOHInsoluble in Ether/Hexane
Yield 75% - 85%High yield due to steric stability
Troubleshooting Guide
  • Problem: Oiling Out.

    • Cause: Incomplete crystallization or presence of impurities.

    • Solution: Cool the solution to -10°C and scratch the glass to induce nucleation. Ensure the solution is strongly acidic during the

      
       step.
      
  • Problem: Low Yield.

    • Cause: Decomposition of diazonium salt before reduction.

    • Solution: Ensure temperature never exceeds 5°C during diazotization. Add

      
       quickly once the diazonium is formed.
      

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for diazonium reduction using stannous chloride).
  • Coleman, G. H. (1922). Phenylhydrazine.[1][2][6][7][8][9][10][11] Organic Syntheses, 2, 71. Link (Foundational protocol for hydrazine synthesis).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 735803, this compound. Link

  • Carl Roth. (2021). Safety Data Sheet: Phenylhydrazine hydrochloride. Link (Proxy for general hydrazine salt handling).

Sources

Technical Mastery of Mesitylhydrazine: Solubility Profiles & Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Solubility Duality

Mesitylhydrazine (2,4,6-trimethylphenylhydrazine) is a specialized aryl hydrazine synthon, pivotal in the regioselective synthesis of indoles and pyrazoles. Its steric bulk—provided by the ortho-methyl groups—dictates unique reactivity patterns, particularly in the Fischer Indole Synthesis , where it suppresses side reactions common with unsubstituted phenylhydrazines.

For the researcher, the critical technical challenge lies in the "Solubility Duality." this compound is commercially supplied as a Hydrochloride Salt (HCl) to ensure oxidative stability. However, this salt form is insoluble in the non-polar organic solvents (DCM, Toluene) required for many anhydrous catalytic cycles.

This guide provides an authoritative breakdown of the solubility landscape for both the salt and free base forms, offering validated protocols to manipulate these properties for optimized reaction yields.

Physicochemical Profile & Solubility Mechanism[1]

To master the solubility of this compound, one must understand the competition between its lipophilic mesityl core and its ionizable hydrazine tail.

Structural Determinants[2]
  • Lipophilic Core: The 2,4,6-trimethylphenyl ring is highly non-polar. The three methyl groups increase LogP significantly compared to phenylhydrazine, driving solubility in hydrocarbons and chlorinated solvents when in the neutral state.

  • Polar Head (Free Base): The hydrazine group (-NHNH₂) is a hydrogen bond donor/acceptor, conferring solubility in alcohols and polar aprotic solvents.

  • Ionic Head (HCl Salt): Protonation of the terminal nitrogen creates a cationic species (

    
    ), inverting the solubility profile to favor aqueous and high-dielectric media.
    
The Solubility Matrix: Salt vs. Free Base

Data synthesized from experimental workflows and structural analysis.

Solvent ClassSpecific SolventHCl Salt Solubility Free Base Solubility Synthetic Implication
Aqueous Water (pH 7)High (>50 mg/mL)Low / InsolubleSalt is preferred for storage; Base precipitates in water.
Alcohols Methanol / EthanolHigh High Alcohols are the "Bridge Solvents" soluble for both forms. Ideal for recrystallization.
Chlorinated Dichloromethane (DCM)Insoluble High Critical Switch: Use DCM to extract Free Base from neutralized aqueous salt solutions.
Ethers THF / Diethyl EtherInsolubleModerate to HighTHF is excellent for organometallic coupling of the Free Base.
Hydrocarbons Toluene / HexaneInsolubleModerateFree Base in Toluene allows for high-temp azeotropic water removal (Dean-Stark).
Polar Aprotic DMSO / DMFHighHighGood for nucleophilic substitutions, but difficult to remove during workup.

Critical Workflow: The "Solubility Switch"

Many synthetic failures occur because researchers attempt to dissolve the HCl salt directly in DCM or Toluene. The following protocol ensures the quantitative generation of the reactive Free Base in solution.

Protocol A: In-Situ Neutralization & Extraction

Objective: Convert this compound HCl to this compound Free Base in DCM.

  • Dissolution: Suspend 10 mmol of this compound HCl in 20 mL of deionized water. It should dissolve completely; if not, gently warm to 30°C.

  • Basification: Slowly add 12 mmol of 1M NaOH (or saturated NaHCO₃ for milder conditions) while stirring.

    • Observation: The solution will turn cloudy/milky as the Free Base precipitates out of the aqueous phase.

  • Extraction: Add 20 mL of Dichloromethane (DCM).

    • Mechanism:[1][2][3][4] The lipophilic Free Base partitions immediately into the organic DCM layer.

  • Separation: Separate the layers. Wash the organic layer once with brine to remove residual ions.

  • Drying: Dry the DCM layer over anhydrous Na₂SO₄ for 15 minutes.

  • Usage: Filter the solution. This filtrate contains the pure Free Base and should be used immediately to prevent oxidation.

Visualization: The Solubility Switch Pathway

SolubilitySwitch cluster_0 Aqueous Phase Salt This compound HCl (Solid, Stable) Water Water Phase (Dissolved Cation) Salt->Water Dissolves FreeBaseAq Free Base (Precipitate/Cloudy) Water->FreeBaseAq Deprotonation BaseAdd Add NaOH/NaHCO3 BaseAdd->FreeBaseAq OrganicPhase Organic Phase (Reactive Free Base) FreeBaseAq->OrganicPhase Partitioning DCM Add DCM (Extraction) DCM->OrganicPhase

Figure 1: The phase-transfer workflow to convert the storage-stable salt into the synthesis-ready free base.

Application Focus: Fischer Indole Synthesis

The solubility profile dictates the solvent choice for the Fischer Indole Synthesis. The reaction requires an acid catalyst, which can be homogeneous (in the solvent) or heterogeneous.

Solvent Selection Strategy
  • Acetic Acid (Glacial):

    • Role: Acts as both solvent and catalyst .[1]

    • Solubility: Dissolves both HCl Salt and Free Base.

    • Advantage:[5][2][6][7][8] Simplest protocol.[2] High boiling point (118°C) drives the reaction.

    • Disadvantage: Harsh conditions; difficult workup for acid-sensitive products.

  • Ethanol (with H₂SO₄/HCl):

    • Role: Protic solvent facilitating proton transfer.

    • Solubility: Excellent for both forms.

    • Advantage:[5][2][6][7][8] Milder than AcOH; easier to remove (rotary evaporation).

    • Protocol: Reflux this compound HCl + Ketone in EtOH for 2-4 hours.

  • Toluene (with p-TsOH):

    • Role: Non-polar solvent for azeotropic water removal.

    • Solubility:Requires Free Base . The HCl salt will not dissolve, leading to a heterogeneous slurry and slow kinetics.

    • Advantage:[5][2][6][7][8] Dean-Stark apparatus removes water, driving the equilibrium forward (Le Chatelier's principle).

Protocol B: Gravimetric Solubility Determination

Use this to validate solubility in novel solvent systems.

  • Preparation: Weigh 100 mg of this compound (Salt or Base) into a tared vial (

    
    ).
    
  • Addition: Add solvent in 100 µL increments, agitating (vortex/sonicate) between additions.

  • Endpoint: Record the volume (

    
    ) where no visible solid remains.
    
  • Calculation: Solubility (

    
    ) = 
    
    
    
    /
    
    
    (mg/mL).
  • Validation: If undissolved after 2 mL (Solubility < 50 mg/mL), filter the supernatant, evaporate solvent, and weigh the residue to determine the dissolved fraction.

Safety & Stability (E-E-A-T)

  • Oxidation Risk: this compound free base oxidizes rapidly in air, turning from white/beige to dark brown. Always handle the free base under Nitrogen or Argon.

  • Toxicity: Hydrazines are potent reducing agents and suspected carcinogens. Use double-gloving (Nitrile) and work exclusively in a fume hood.

  • Waste Disposal: Do not mix hydrazine waste with oxidizing agents (e.g., bleach, peroxides) as this can be explosive. Neutralize with dilute hypochlorite slowly in a controlled ice bath if required by local regulations.

References

  • PubChem. (2025).[9] this compound Compound Summary. National Library of Medicine.[9] [Link]

  • ScienceMadness. (2020).[10] Hydrazine Hydrochloride Properties and Preparation. [Link][10]

  • Organic Chemistry Portal. (2023). Fischer Indole Synthesis: Mechanisms and Recent Literature. [Link]

  • ResearchGate. (2015).[8] Discussion on this compound Solubility in DCM for Pyrazole Synthesis. [Link]

  • Fisher Scientific. (2023). 2,4,6-Trimethylphenylhydrazine Hydrochloride Safety Data Sheet. [Link]

Sources

The Steric Fortress: Mesitylhydrazine-Ketone Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reaction between Mesitylhydrazine (2,4,6-trimethylphenylhydrazine) and ketones represents a classic confrontation between nucleophilic kinetics and steric thermodynamics. Unlike simple phenylhydrazines, which readily condense and often cyclize via the Fischer Indole Synthesis (FIS), this compound carries a "steric fortress"—the 2,4,6-trimethyl substitution pattern.

This guide details the mechanism of this condensation, emphasizing why the ortho-methyl groups act as a double-edged sword: they significantly retard the initial nucleophilic attack (kinetic penalty) but render the resulting hydrazone exceptionally resistant to hydrolysis (thermodynamic stability). Furthermore, we explore why this specific hydrazine is a "Fischer Indole Dead-End," making it a critical tool for researchers who need to isolate stable hydrazones without unwanted cyclization.

Part 1: The Steric Paradigm

To understand the behavior of this compound, one must quantify the steric environment. The mesityl group imposes a cone of protection around the nucleophilic nitrogen (


).
Electronic vs. Steric Conflict
  • Electronic Effect (+I): The three methyl groups are electron-donating. Theoretically, this should make the

    
     (and 
    
    
    
    ) more electron-rich and nucleophilic than unsubstituted phenylhydrazine.
  • Steric Effect (The Dominant Force): The ortho-methyl groups at positions 2 and 6 create massive steric strain. For the

    
     to attack a ketone carbonyl (
    
    
    
    carbon), the hydrazine must adopt a specific trajectory (Bürgi-Dunitz angle ~107°). The ortho-methyls physically clash with the ketone's substituents, raising the activation energy (
    
    
    ) of the transition state.

Key Insight: In this system, sterics override electronics . The reaction is kinetically slow but thermodynamically favored once the water is removed.

Part 2: Reaction Mechanism

The mechanism follows a standard acid-catalyzed condensation pathway but deviates critically at the post-hydrazone stage compared to standard arylhydrazines.

The Pathway[1][2][3]
  • Activation: The ketone oxygen is protonated by the acid catalyst (typically

    
    -TsOH or 
    
    
    
    ), increasing electrophilicity.
  • The "Uphill" Attack: The terminal nitrogen (

    
    ) of this compound attacks the carbonyl carbon. Note: This step is the rate-determining step (RDS) due to the steric bulk discussed above.
    
  • Carbinolamine Formation: A tetrahedral intermediate forms.

  • Dehydration: Proton transfer and elimination of water yield the Mesitylhydrazone .

The "Blocked" Fischer Indole Synthesis

This is the most critical mechanistic distinction.

  • Standard Scenario: In Phenylhydrazine, the hydrazone tautomerizes to an ene-hydrazine, undergoes a [3,3]-sigmatropic rearrangement, and cyclizes to an indole.[1][2][3]

  • Mesityl Scenario: The [3,3]-rearrangement requires the formation of a C-C bond at the ortho position of the aryl ring. In this compound, both ortho positions are blocked by methyl groups .

    • Result: The reaction stops at the hydrazone stage.

    • Exception: Under extreme forcing conditions, a 1,2-methyl shift (Wagner-Meerwein rearrangement) can occur, but for standard protocols, the mesityl group serves as a "cyclization blocker."

Visualizing the Pathway (Graphviz)

MesitylMechanism cluster_legend Pathway Legend Reactants Ketone + This compound Activation Protonated Ketone (Activated) Reactants->Activation Acid Cat. Attack Nucleophilic Attack (Rate Limiting - Steric Clash) Activation->Attack Slow Intermediate Carbinolamine Intermediate Attack->Intermediate Dehydration - H2O (Entropy Driven) Intermediate->Dehydration Product Mesitylhydrazone (Stable Product) Dehydration->Product Indole Fischer Indole Cyclization Product->Indole BLOCKED by 2,6-Dimethyls Block Steric Blockade

Figure 1: The reaction pathway highlighting the kinetic bottleneck at the attack phase and the mechanistic blockade preventing indole formation.[2]

Part 3: Experimental Protocol (The "Forcing" Method)

Because the formation rate is slow, a standard "stir at room temperature" protocol will fail. You must drive the equilibrium using Le Chatelier’s principle .

Reagents & Equipment[6]
  • Substrate: Target Ketone (1.0 eq)

  • Reagent: this compound Hydrochloride (1.1 - 1.2 eq)

  • Solvent: Ethanol (Abs.) or Toluene (for higher temp)

  • Catalyst:

    
    -Toluenesulfonic acid (
    
    
    
    -TsOH) (5-10 mol%) or Glacial Acetic Acid.
  • Apparatus: Dean-Stark trap (if using Toluene) or Molecular Sieves (3Å or 4Å).

Step-by-Step Methodology
  • Free Base Liberation (If starting with HCl salt):

    • Why: The hydrochloride salt is stable but non-nucleophilic.

    • Step: Partition this compound HCl between

      
       and 1M NaOH. Separate organic layer, dry over 
      
      
      
      , and concentrate. Use the free base immediately to avoid oxidation.
  • Reaction Assembly:

    • Dissolve the ketone and this compound free base in Ethanol (0.5 M concentration).

    • Add

      
      -TsOH (catalytic).
      
    • Critical Step: Add activated 4Å Molecular Sieves to the flask. The steric bulk slows the forward reaction; removing water is non-negotiable to prevent hydrolysis (the reverse reaction).

  • Reflux (The Kinetic Push):

    • Heat to reflux (

      
       for EtOH, 
      
      
      
      for Toluene).
    • Duration: Due to sterics, reaction times are often 2x-4x longer than phenylhydrazine. Monitor via TLC or LC-MS.

  • Workup:

    • Filter off sieves.

    • Concentrate in vacuo.

    • Purification: Mesitylhydrazones are often highly crystalline. Recrystallize from hot EtOH/Water or Hexanes.

Protocol Workflow Diagram

ProtocolFlow Start Start: this compound HCl BaseWash 1. Free Base Liberation (DCM / 1M NaOH) Start->BaseWash Mix 2. Mix with Ketone + pTsOH Solvent: EtOH or Toluene BaseWash->Mix WaterRemoval 3. Add Molecular Sieves or Dean-Stark Trap Mix->WaterRemoval Reflux 4. Reflux (12-24h) Monitor by TLC WaterRemoval->Reflux Isolate 5. Filter & Recrystallize Reflux->Isolate

Figure 2: Optimized workflow for synthesizing hindered hydrazones.

Part 4: Comparative Data & Applications

Stability Profiling

The primary advantage of mesitylhydrazones is their resistance to hydrolysis. The same steric bulk that makes them hard to form protects the


 bond from water attack.

Table 1: Comparative Stability & Reactivity

FeaturePhenylhydrazineThis compoundMechanistic Cause
Nucleophilicity HighModerate/LowSteric hindrance at

blocks approach.
Formation Rate (

)
1.0 (Reference)~0.01 - 0.05High

due to transition state crowding.
Hydrolytic Stability Low (Reversible)Very High Ortho-methyls shield the imine carbon from

attack.
Fischer Indole Potential HighNull Blocked ortho positions prevent [3,3]-rearrangement.
Applications in Drug Discovery[6][7]
  • Stable Linkers: In Antibody-Drug Conjugates (ADCs), hydrazone linkers are sometimes used for pH-sensitive release. Mesityl derivatives offer a "tunable" stability profile that is significantly more robust than standard acyl hydrazones.

  • Metabolic Blocking: The mesityl group is resistant to metabolic oxidation at the ring positions, often extending the half-life of the pharmacophore.

  • Mechanism Probes: Researchers use this compound to "trap" intermediates. If a reaction mechanism involves a hydrazine intermediate that might cyclize, using this compound forces the reaction to stop, allowing isolation and characterization of the linear species.

References

  • Fischer Indole Synthesis Mechanism & Limitations

    • Robinson, B. (1963). "The Fischer Indole Synthesis."[4][1] Chemical Reviews.

    • Source:

  • Hydrolytic Stability of Hindered Hydrazones

    • Kalia, J., & Raines, R. T. (2008).[5][6] "Hydrolytic stability of hydrazones and oximes." Angewandte Chemie International Edition.

    • Source:

  • Steric Effects in Hydrazine Reactions

    • G. L. Schmir et al. (1965). "The Effect of Structure on the Rate of Semicarbazone Formation." Journal of the American Chemical Society.[7]

    • Source:

  • Synthesis of Mesityl Compounds (General Protocol Reference)

    • Organic Syntheses, Coll. Vol. 3, p. 580 (1955). (Adapted for general hindered aryl synthesis).
    • Source:

Sources

The Steric Scalpel: A Technical Guide to Mesitylhydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Mesitylhydrazine (2,4,6-trimethylphenylhydrazine) represents a specialized class of arylhydrazines where the strategic placement of methyl groups at the ortho and para positions creates a unique steric and electronic environment. Unlike the parent phenylhydrazine, which is prone to polysubstitution and oxidative degradation, this compound acts as a "steric scalpel" in organic synthesis. It is primarily utilized to enforce regioselectivity in the Fischer Indole Synthesis , stabilize reactive intermediates, and serve as a precursor for hindered chiral ligands in organometallic catalysis.

This guide provides a comprehensive technical analysis of this compound, moving from its historical genesis in the laboratories of the late 19th century to its modern application in the synthesis of sterically congested therapeutic scaffolds.

Historical Genesis & Chemical Evolution

While Emil Fischer discovered phenylhydrazine in 1875, establishing the foundation for hydrazine chemistry, the development of This compound emerged later as chemists sought to understand the limits of the Fischer Indole Synthesis.

The compound was not merely a derivative but a solution to a synthetic problem: How to control regioselectivity in cyclization reactions. In standard phenylhydrazine reactions, the ortho positions are open, allowing for competitive side reactions or polymerization. The synthesis of this compound demonstrated that sterically blocking these sites (the "Mesityl Effect") could arrest side reactions and force cyclization pathways that were otherwise unfavorable.

Key Historical Milestones[1]
  • 1875: Emil Fischer isolates phenylhydrazine.

  • 1883: Discovery of the Fischer Indole Synthesis.[1][2]

  • Late 19th/Early 20th Century: Systematic exploration of substituted hydrazines (tolyl, xylyl, mesityl) to probe the mechanism of indole formation.

  • Modern Era: Adoption of this compound in "Click Chemistry" (as a precursor to mesityl azide) and in the synthesis of atropisomeric ligands for asymmetric catalysis.

Chemical Architecture: The "Mesityl Effect"

The utility of this compound is defined by the 2,4,6-trimethyl substitution pattern.

  • Steric Shielding: The two ortho-methyl groups create a "picket fence" around the hydrazine moiety (

    
    ). This prevents nucleophilic attack at the ortho carbons during rearrangement steps.
    
  • Electronic Donation: The three methyl groups are electron-donating (

    
    -donors), making the hydrazine nitrogen (
    
    
    
    ) significantly more nucleophilic than in unsubstituted phenylhydrazine.
  • Stability: The steric bulk retards oxidative degradation, making the hydrochloride salt (

    
    ) exceptionally stable compared to other arylhydrazines.
    
Comparative Properties Table
PropertyPhenylhydrazineThis compound HClImpact on Synthesis
Molecular Weight 108.14 g/mol 222.74 g/mol Stoichiometry adjustments required.
Ortho-Sterics Open (H)Blocked (

)
Prevents ortho-alkylation side reactions.
Nucleophilicity ModerateHighFaster hydrazone formation.
Stability Oxidizes rapidly (Darkens)Stable solidEasier handling/storage.
Toxicity High (Carcinogen)High (Suspected)Strict PPE required for both.

Synthesis Protocol: Diazotization-Reduction Route

The most robust laboratory-scale synthesis involves the diazotization of Mesidine (2,4,6-trimethylaniline) followed by reduction with Stannous Chloride (


). This method is preferred over sulfite reduction for hindered amines due to higher yields.
Reagents & Equipment[3][4][5]
  • Precursor: Mesidine (2,4,6-trimethylaniline)

  • Solvent/Acid: Concentrated Hydrochloric Acid (12M HCl)

  • Nitrosating Agent: Sodium Nitrite (

    
    )[3]
    
  • Reducing Agent: Stannous Chloride Dihydrate (

    
    )
    
  • Equipment: 3-neck round bottom flask, mechanical stirrer (magnetic stirring often fails due to thick slurry), internal thermometer, ice-salt bath.

Step-by-Step Methodology

Step 1: Salt Formation

  • Charge the flask with Mesidine (13.5 g, 0.1 mol) .

  • Add Conc. HCl (50 mL) dropwise with stirring. An exothermic reaction occurs; the amine hydrochloride precipitates as a thick white/grey slurry.

  • Cool the mixture to -5°C using an ice-salt bath.

Step 2: Diazotization

  • Dissolve

    
     (7.5 g, 0.11 mol)  in minimal water (15 mL).
    
  • Add the nitrite solution dropwise to the mesidine slurry, maintaining the internal temperature below 0°C .

  • Mechanistic Note: The slurry will thin out as the soluble diazonium salt forms.

  • Stir for 30 minutes at 0°C. Confirm excess nitrous acid with starch-iodide paper (should turn blue instantly).

Step 3: Reduction

  • Dissolve

    
     (50 g, 0.22 mol)  in Conc. HCl (40 mL) . Cool this solution to 0°C.
    
  • Add the cold stannous chloride solution to the diazonium mixture rapidly but carefully to avoid foaming.

  • Observation: A creamy white precipitate of the hydrazine double salt (

    
     complex) typically forms immediately.
    
  • Allow the mixture to warm to room temperature and stir for 2 hours.

Step 4: Isolation of this compound Hydrochloride

  • Filter the complex salt.

  • To liberate the free hydrazine hydrochloride, suspend the solid in water and treat with

    
     (historical) or, more commonly, neutralize with cold NaOH to free base, extract with ether, and re-precipitate with HCl gas.
    
  • Modern Shortcut: Many protocols simply wash the tin complex with cold brine and recrystallize from ethanol/HCl to obtain pure This compound Hydrochloride .

Workflow Visualization

Synthesis Mesidine Mesidine (2,4,6-Trimethylaniline) Diazonium Mesityldiazonium Chloride Mesidine->Diazonium NaNO2 / HCl < 0°C TinComplex Tin-Hydrazine Complex Diazonium->TinComplex SnCl2 / HCl Reduction Product This compound Hydrochloride TinComplex->Product Recrystallization EtOH/HCl

Caption: Linear synthesis of this compound HCl via the Diazotization-Reduction pathway.

Mechanistic Application: The Fischer Indole Synthesis

The primary application of this compound is in the synthesis of indoles where the 7-position needs to be blocked, or where specific steric constraints are required.

The Mechanism[2][5][6][7][8][9]
  • Hydrazone Formation: this compound condenses with a ketone.[4]

  • [3,3]-Sigmatropic Rearrangement: The key step. The N-N bond breaks while a C-C bond forms between the 3,4-positions of the hydrazine and the alpha-position of the ketone.

  • Steric Blocking: In a standard phenylhydrazine, the rearrangement can occur at either ortho carbon. In this compound, both ortho positions are methylated.

    • Crucial Insight: This forces the rearrangement to occur, but the subsequent re-aromatization involves a 1,2-methyl shift (Wagner-Meerwein shift) or elimination, often leading to 7-methyl indoles or indolenines depending on the ketone used.

Pathway Visualization

FischerMechanism Hydrazine This compound Hydrazone Mesitylhydrazone Hydrazine->Hydrazone Acid Cat. (-H2O) Ketone Ketone (e.g., Acetone) Ketone->Hydrazone Acid Cat. (-H2O) Enehydrazine Ene-hydrazine Tautomer Hydrazone->Enehydrazine Tautomerization SigmaComplex [3,3]-Sigma Complex (Sterically Crowded) Enehydrazine->SigmaComplex [3,3]-Rearrangement Indolenine Indolenine (Result of Methyl Shift) SigmaComplex->Indolenine Cyclization & NH3 Loss (Methyl Migration)

Caption: Fischer Indole pathway using this compound. Note the formation of Indolenines due to ortho-blocking.

Applications in Drug Discovery

This compound is not a commodity chemical but a high-value intermediate for specific "difficult" syntheses.

Sterically Hindered Pyrazoles

Pyrazoles are ubiquitous in pharmaceuticals (e.g., Celecoxib). Using this compound allows for the synthesis of N-mesityl pyrazoles . The bulky mesityl group twists out of the plane of the pyrazole ring, creating a chiral axis in certain derivatives (atropisomerism). These are investigated as:

  • Kinase Inhibitors: The bulk fills hydrophobic pockets in ATP-binding sites.

  • Agrochemicals: Enhanced metabolic stability against P450 oxidation due to steric protection of the nitrogen.

Indolenine Scaffolds

Because the ortho-methyls prevent standard aromatization to a simple indole, the reaction with ketones often yields indolenines (3H-indoles). These are crucial intermediates for:

  • Cyanine Dyes: Used in biological imaging.

  • Spiro-Indolines: A core structure in novel antimalarial and anticancer agents.

Safety & Handling Protocol (E-E-A-T)

As a hydrazine derivative, this compound possesses significant toxicity risks.

  • Toxicity: Hydrazines are generally suspected carcinogens and hepatotoxins. The mesityl derivative is lipophilic, potentially aiding skin absorption.

  • Stability: While the HCl salt is stable, the free base oxidizes in air.

  • Incompatibility: Avoid contact with strong oxidizing agents (fire risk) and strong bases (liberates the unstable free hydrazine).

Self-Validating Safety Check:

  • Before use: Check the color. Pure HCl salt is white/off-white. A brown/pink color indicates oxidation; recrystallize before use to ensure accurate stoichiometry.

  • During use: All weighing must occur in a fume hood. Double-gloving (Nitrile) is mandatory.

References

  • Fischer, E., & Jourdan, F. (1883).[1][2] Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft. (Foundational Fischer Indole paper).

  • Sajjadifar, S., et al. (2010).[5] New 3H-Indole Synthesis by Fischer's Method.[5] Part I. Molecules, 15, 2491-2498. (Modern application of this compound in indolenine synthesis).

  • BenchChem. (n.d.). This compound - Structure and Applications. (Chemical property verification).

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.[1][2][4][5][6][7] (Mechanistic overview).

  • ChemScene. (2024). This compound Hydrochloride SDS and Properties. (Safety and physical data).

Sources

Technical Guide: Mesitylhydrazine Derivatives and Basic Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Mesitylhydrazine (2,4,6-trimethylphenylhydrazine) and its hydrochloride salt are critical organonitrogen building blocks in medicinal chemistry and materials science.[1] Distinguished by the steric bulk of the 2,4,6-trimethyl (mesityl) group, this moiety offers unique regiochemical control in heterocycle synthesis, particularly in the Fischer Indole synthesis and the formation of sterically shielded pyrazoles. This guide provides a rigorous technical overview of the synthesis, characterization, and application of this compound derivatives, designed for researchers requiring high-purity precursors for drug discovery scaffolds.

Synthesis of this compound Hydrochloride

The most reliable laboratory-scale synthesis involves the diazotization of 2,4,6-trimethylaniline (mesidine) followed by reduction. While industrial routes often employ sodium sulfite, the Stannous Chloride (


) Reduction Method  is preferred for research applications due to its higher yield and operational simplicity on a gram scale.
Reaction Scheme

The synthesis proceeds in three distinct phases:

  • Salt Formation: Protonation of mesidine.

  • Diazotization: Formation of the diazonium salt at low temperature.

  • Reduction: Conversion of the diazonium species to the hydrazine using

    
    .
    
Detailed Protocol

Reagents:

  • 2,4,6-Trimethylaniline (Mesidine): 13.5 g (0.1 mol)

  • Concentrated Hydrochloric Acid (37%): 100 mL

  • Sodium Nitrite (

    
    ): 7.6 g (0.11 mol) in 20 mL 
    
    
    
  • Stannous Chloride Dihydrate (

    
    ): 56 g (0.25 mol) in 50 mL concentrated HCl
    

Step-by-Step Procedure:

  • Preparation of Mesityldiazonium Chloride:

    • In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and thermometer, dissolve 13.5 g of mesidine in 50 mL of concentrated HCl.

    • Cool the mixture to -5°C to 0°C using an ice-salt bath. The amine hydrochloride may precipitate as a fine suspension; efficient stirring is critical.

    • Add the sodium nitrite solution dropwise over 30 minutes, maintaining the internal temperature below 5°C.

    • Checkpoint: After addition, stir for 15 minutes. A drop of the reaction mixture on starch-iodide paper should turn immediately blue (indicating excess nitrous acid).

  • Reduction to Hydrazine:

    • Cool the stannous chloride solution to 0°C.[2]

    • Add the cold stannous chloride solution to the diazonium mixture rapidly in one portion with vigorous stirring.

    • Observation: A cream-colored precipitate of the double salt (this compound chlorostannate) will form almost immediately.

    • Allow the mixture to stand in the refrigerator (4°C) overnight to complete crystallization.

  • Isolation of the Free Base and Hydrochloride Conversion:

    • Filter the double salt and wash with cold dilute HCl.

    • Suspend the solid in 100 mL of water and treat with excess 40% NaOH solution until the stannous oxide dissolves and an oily organic layer (free hydrazine) separates.

    • Extract the oil with diethyl ether (

      
       mL). Dry the combined organic layers over anhydrous 
      
      
      
      .
    • Salt Formation: Cool the ether solution in an ice bath and introduce dry HCl gas (or add 2M HCl in ether) dropwise. The this compound hydrochloride will precipitate as white crystalline needles.

    • Filter, wash with cold ether, and dry under vacuum.

Process Visualization

SynthesisWorkflow Start 2,4,6-Trimethylaniline Acid HCl / < 0°C Start->Acid Diazo Diazonium Salt (Intermediate) Acid->Diazo + NaNO2 Reduct SnCl2 Reduction Diazo->Reduct Complex Tin Complex Precipitate Reduct->Complex Base NaOH Treatment Complex->Base FreeBase Free Hydrazine (Oil) Base->FreeBase Salt HCl / Ether FreeBase->Salt Final This compound Hydrochloride Salt->Final

Figure 1: Step-by-step workflow for the synthesis of this compound hydrochloride via stannous chloride reduction.

Chemical Characterization

Accurate characterization is vital to distinguish the hydrazine from potential azo-impurities or unreacted aniline.

Physical Properties
PropertyValueNotes
Molecular Formula

(Hydrochloride salt)
Molecular Weight 186.68 g/mol
Appearance White to off-white needlesDarkens upon air oxidation
Melting Point 210–215 °C (dec)Decomposes near melting point
Solubility Soluble in water, EtOH; Insoluble in

Free base is soluble in organic solvents
Spectroscopic Signatures

The high symmetry of the mesityl group simplifies the NMR spectrum, making it an excellent diagnostic tool.

Proton NMR (

NMR, 400 MHz, DMSO-

)
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
10.10 Broad Singlet3H

Ammonium protons (exchangeable)
7.65 Broad Singlet1H

Hydrazine amine proton
6.85 Singlet2HAr-HAromatic protons (meta position)
2.25 Singlet6H

Ortho-methyl groups (shielded)
2.18 Singlet3H

Para-methyl group

Note: In the free base, the NH protons typically appear upfield (3.0–5.0 ppm) and are broader.

Infrared Spectroscopy (FT-IR)
  • 3300–3100

    
    :  N-H stretching (broad, multiple bands for salt).
    
  • 2800–3000

    
    :  C-H stretching (aliphatic methyls).
    
  • 1610, 1550

    
    :  C=C aromatic ring skeletal vibrations.
    
  • 850

    
    :  C-H out-of-plane bending (isolated aromatic H).
    

Reactivity & Applications in Drug Development

The Fischer Indole Synthesis

This compound is a specialized reagent for the Fischer Indole Synthesis. Unlike phenylhydrazine, the ortho-methyl groups of the mesityl ring block the 2- and 7-positions of the resulting indole (after rearrangement). This steric blockade forces specific rearrangement pathways and prevents side reactions at the ortho-positions.

Mechanism:

  • Hydrazone Formation: Condensation with a ketone.

  • [3,3]-Sigmatropic Rearrangement: The key step where the N-N bond breaks.

  • Cyclization & Ammonia Loss: Formation of the indole core.

Critical Insight: Because the ortho-positions are blocked by methyl groups, the rearrangement must occur at an unsubstituted position or involve a methyl migration (Wagner-Meerwein shift) if no other positions are available, though typically this compound is used to synthesize N-mesityl indoles or indoles where the mesityl group acts as a removable directing group or a permanent steric shield.

FischerIndole Reactants This compound + Ketone Hydrazone Arylhydrazone Intermediate Reactants->Hydrazone - H2O (Acid Cat.) EneHydrazine Ene-Hydrazine (Tautomer) Hydrazone->EneHydrazine Tautomerization Sigma [3,3]-Sigmatropic Rearrangement EneHydrazine->Sigma Heat Diimine Diimine Intermediate Sigma->Diimine C-C Bond Formation Indole Substituted Indole Diimine->Indole - NH3 / Aromatization

Figure 2: Mechanistic pathway of the Fischer Indole Synthesis utilizing this compound.

Synthesis of Sterically Hindered Pyrazoles

Reaction with 1,3-diketones yields N-mesityl pyrazoles. These derivatives are increasingly valuable in medicinal chemistry (e.g., kinase inhibitors) because the orthogonal twist of the mesityl ring relative to the pyrazole core creates a unique hydrophobic pocket-filling architecture that can improve selectivity against enzymes.

Safety and Handling Protocols

Hazard Class: Hydrazine derivatives are generally toxic and potential carcinogens.

  • Acute Toxicity: Toxic if swallowed, inhaled, or in contact with skin.

  • Sensitization: Known skin sensitizer.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The hydrochloride salt is hygroscopic and light-sensitive; amber vials are mandatory.

Self-Validating Safety Check: Before heating any reaction involving this compound, ensure the absence of strong oxidizing agents, as hydrazines can react violently to produce nitrogen gas.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard procedure for aryl hydrazine synthesis via SnCl2 reduction).
  • PubChem. this compound Hydrochloride Compound Summary. National Library of Medicine. Available at: [Link]

  • ChemSrc. this compound Hydrochloride Physical Properties and Melting Point Data. Available at: [Link]

  • Robinson, B.The Fischer Indole Synthesis. Wiley-Interscience, 1982. (Authoritative text on the mechanism and scope of the reaction).

Sources

The Fischer Indole Synthesis with Mesitylhydrazine: A Deep Dive into a Classic Reaction

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Fischer indole synthesis, a cornerstone in heterocyclic chemistry since its discovery by Hermann Emil Fischer in 1883, remains a powerful and versatile method for the construction of the indole nucleus.[1] This revered reaction, involving the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone, has seen continuous application in the synthesis of a vast array of natural products, pharmaceuticals, and functional materials.[2][3] This guide, tailored for the discerning chemist, delves into the nuances of the Fischer indole synthesis with a specific focus on a sterically demanding substrate: mesitylhydrazine (2,4,6-trimethylphenylhydrazine). We will explore the mechanistic intricacies, the profound impact of steric hindrance on the reaction's course, and provide detailed, field-proven protocols to empower your synthetic endeavors.

The Enduring Relevance of the Indole Scaffold

The indole motif is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. From the essential amino acid tryptophan to potent pharmaceuticals, the indole core imparts unique electronic and steric properties that are crucial for molecular recognition and biological function. Consequently, efficient and predictable methods for the synthesis of substituted indoles are of paramount importance in drug discovery and development.

The Fischer Indole Synthesis: A Mechanistic Overview

The Fischer indole synthesis is a sophisticated cascade of chemical transformations initiated by the acid-catalyzed condensation of an arylhydrazine with a carbonyl compound.[1] The generally accepted mechanism, first proposed by Robinson, involves several key steps:[1]

  • Hydrazone Formation: The reaction commences with the formation of a phenylhydrazone through the condensation of the arylhydrazine and the ketone or aldehyde.[4]

  • Tautomerization to the Ene-hydrazine: The hydrazone then undergoes a crucial tautomerization to its ene-hydrazine isomer.[4]

  • -Sigmatropic Rearrangement: This is the heart of the Fischer indole synthesis. The protonated ene-hydrazine undergoes a concerted-sigmatropic rearrangement, forming a new carbon-carbon bond and breaking the weak nitrogen-nitrogen bond.[4]

  • Rearomatization and Cyclization: The intermediate diimine rearomatizes, and subsequent intramolecular cyclization forms a five-membered ring.

  • Elimination of Ammonia: Finally, the elimination of a molecule of ammonia under the acidic conditions yields the aromatic indole ring system.

The choice of acid catalyst is critical and can significantly influence the reaction's outcome. A wide range of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) have been successfully employed.[1][5]

The Intriguing Case of this compound: Navigating Steric Challenges

The use of this compound introduces a fascinating dimension to the Fischer indole synthesis. The presence of three methyl groups on the phenyl ring, two of which are ortho to the hydrazine moiety, imposes significant steric hindrance. This steric bulk can profoundly influence the reaction rate, regioselectivity, and in some cases, the feasibility of the synthesis.

The ortho-methyl groups can hinder the approach of the carbonyl compound during hydrazone formation and may also affect the equilibrium of the subsequent tautomerization and the geometry of the transition state in the-sigmatropic rearrangement. Understanding and anticipating these steric effects is paramount for the successful application of this compound in indole synthesis.

Regioselectivity with Unsymmetrical Ketones

When an unsymmetrical ketone is employed in the Fischer indole synthesis, the formation of two regioisomeric indoles is possible. The regiochemical outcome is dictated by the direction of the initial enolization of the hydrazone. With sterically hindered hydrazines like this compound, the enolization is generally expected to favor the less sterically encumbered α-carbon of the ketone. This can be a powerful tool for controlling the regioselectivity of the reaction.

For instance, in the reaction of this compound with a ketone such as 2-butanone, the formation of the ene-hydrazine can occur at either the methyl or the methylene group. The steric bulk of the mesityl group would likely favor the formation of the ene-hydrazine at the less substituted methyl carbon, leading to the preferential formation of the 2,4,6,7-tetramethylindole over the 3,4,6,7-tetramethyl-3H-indole.

Experimental Protocols: A Practical Guide

The following protocols are adapted from established procedures for the Fischer indole synthesis with substituted phenylhydrazines and provide a solid foundation for working with this compound.[1][6]

General Procedure for the Fischer Indole Synthesis with this compound Hydrochloride and a Ketone in Acetic Acid

This one-pot procedure is convenient as the hydrazone is formed in situ followed by indolization.

Materials:

  • This compound hydrochloride

  • Ketone (e.g., isopropyl methyl ketone, 2-butanone, cyclohexanone)

  • Glacial acetic acid

  • 1 M Sodium hydroxide solution

  • Dichloromethane or other suitable organic solvent

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound hydrochloride (1.0 equivalent) and the desired ketone (1.0-1.2 equivalents).

  • Add glacial acetic acid to the flask to act as both the solvent and the catalyst. The concentration can be adjusted, but a common starting point is a 0.5 to 1.0 M solution of the hydrazine.

  • Stir the reaction mixture at room temperature for a designated period (e.g., 2 hours) to facilitate hydrazone formation.[6] For less reactive ketones, or to expedite the reaction, the mixture can be heated to reflux.[1]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of a 1 M sodium hydroxide solution until the pH is approximately 7-8.

  • Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure indole derivative.

Data Presentation: A Quantitative Overview

The following table summarizes representative yields for the Fischer indole synthesis with tolylhydrazines, which serve as a good proxy for the expected reactivity of this compound.

HydrazineKetoneProduct(s)Yield (%)Reference
m-Tolylhydrazine hydrochlorideIsopropyl methyl ketone2,3,3,4-Tetramethylindolenine & 2,3,3,6-Tetramethylindolenine88[6]
p-Tolylhydrazine hydrochlorideIsopropyl methyl ketone2,3,3,5-TetramethylindolenineNot specified[1]
o,p-Nitrophenylhydrazines2-MethylcyclohexanoneNitroindolenines-[6]
PhenylhydrazineAcetone2-Methylindole~70-88[7]

Note: The reaction of m-tolylhydrazine with isopropyl methyl ketone yielded a mixture of two isomers that were difficult to separate.[6]

Visualizing the Workflow and Mechanism

To further elucidate the process, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the core reaction mechanism.

Experimental Workflow

Fischer_Indole_Synthesis_Workflow reagents This compound HCl + Ketone reaction Reaction (Stirring/Reflux) reagents->reaction solvent Glacial Acetic Acid solvent->reaction workup Neutralization (NaOH) + Extraction (DCM) reaction->workup purification Drying (Na2SO4) + Concentration + Chromatography workup->purification product Pure Indole Derivative purification->product

Caption: A generalized workflow for the one-pot Fischer indole synthesis.

Core Reaction Mechanism

Fischer_Indole_Mechanism cluster_start Reactants A This compound C Hydrazone Formation (+ H⁺, - H₂O) A->C B Ketone B->C D Mesitylhydrazone C->D E Tautomerization D->E F Ene-hydrazine E->F G [3,3]-Sigmatropic Rearrangement F->G H Di-imine Intermediate G->H I Rearomatization & Cyclization H->I J Aminal Intermediate I->J K Elimination of NH₃ J->K L Indole Product K->L

Caption: Key steps in the Fischer indole synthesis mechanism.

Conclusion and Future Directions

The Fischer indole synthesis, particularly with sterically encumbered substrates like this compound, continues to be a fertile ground for synthetic exploration. The interplay of steric and electronic effects offers a rich tapestry of challenges and opportunities for the synthetic chemist. By understanding the fundamental mechanistic principles and carefully controlling reaction conditions, this venerable reaction can be harnessed to construct a diverse array of complex indole-containing molecules. Future research in this area will likely focus on the development of milder and more selective catalysts, expanding the substrate scope to include even more challenging ketones and hydrazines, and the application of these methods to the total synthesis of intricate natural products and novel therapeutic agents.

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A Senior Application Scientist's Guide to the Spectroscopic Characterization of Mesitylhydrazine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Mesitylhydrazine in Modern Synthesis

This compound is a key building block in the synthesis of a variety of heterocyclic compounds. Its bulky mesityl group offers unique steric and electronic properties that can influence reaction pathways and product selectivity. A precise characterization of this molecule is therefore not merely an academic exercise but a critical component of predictable and reproducible chemical synthesis. Spectroscopic techniques provide a non-destructive window into the molecular structure, offering invaluable information on connectivity, functional groups, and molecular weight.

This guide will delve into the three cornerstone techniques of spectroscopic analysis for a molecule like this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation patterns.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its unique structure.

Theoretical Framework

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms, while ¹³C NMR probes the carbon skeleton. The chemical shift (δ), reported in parts per million (ppm), is indicative of the electronic environment of a nucleus. Electron-donating groups shield nuclei, shifting signals to higher field (lower ppm), whereas electron-withdrawing groups deshield nuclei, causing a downfield shift (higher ppm).

Experimental Protocol: NMR Sample Preparation and Acquisition

2.2.1. Preparation of this compound from its Hydrochloride Salt

This compound is often supplied as its hydrochloride salt for improved stability. To obtain the free base for spectroscopic analysis, the following procedure is recommended[1]:

  • Suspend this compound hydrochloride in a suitable volume of dichloromethane (DCM).

  • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution and stir vigorously for approximately 1 hour.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solution under reduced pressure to yield this compound as a solid or oil.

2.2.2. NMR Sample Preparation

  • Accurately weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[2][3][4]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent, for referencing the chemical shifts to 0 ppm.[2]

2.2.3. Data Acquisition

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters are typically sufficient.

Data Interpretation: Expected ¹H and ¹³C NMR Spectra

Due to the symmetry of the mesityl group, the NMR spectra of this compound are expected to be relatively simple.

2.3.1. ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to show four distinct signals:

  • Aromatic Protons (Ar-H): A singlet corresponding to the two equivalent protons on the aromatic ring. Based on the spectrum of mesitylene, these protons are expected to resonate around δ 6.8 ppm .[2][5]

  • Para-Methyl Protons (p-CH₃): A singlet integrating to three protons from the methyl group at the 4-position of the aromatic ring. In mesitylene, this signal appears at δ 2.26 ppm .[2][5]

  • Ortho-Methyl Protons (o-CH₃): A singlet integrating to six protons from the two equivalent methyl groups at the 2- and 6-positions. This signal is also expected around δ 2.26 ppm .[2][5]

  • Hydrazine Protons (-NH-NH₂): These protons are exchangeable and may appear as broad singlets. Their chemical shift is highly dependent on solvent, concentration, and temperature. The -NH proton is expected to be a broad singlet, and the -NH₂ protons are also expected to appear as a broad singlet.

2.3.2. ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound is expected to display four signals for the aromatic and methyl carbons, in addition to any solvent peaks:

  • Aromatic C-N Carbon: The carbon atom directly attached to the hydrazine group (C1) is expected to be the most downfield of the aromatic carbons.

  • Aromatic C-CH₃ Carbons: The carbons bearing the methyl groups (C2, C4, C6) will be distinct from the unsubstituted aromatic carbons. Due to symmetry, the signals for C2 and C6 will be equivalent.

  • Aromatic C-H Carbons: The two equivalent carbons bearing hydrogen atoms (C3, C5) will give a single signal.

  • Methyl Carbons (-CH₃): The ortho and para methyl carbons may have slightly different chemical shifts, but they are expected to be in the aliphatic region of the spectrum, likely around δ 20-21 ppm , similar to mesitylene.[6]

Summary of Expected NMR Data
Assignment Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm)
Ar-H~6.8 (s, 2H)Aromatic Region (120-150)
p-CH₃~2.3 (s, 3H)Aliphatic Region (~21)
o-CH₃~2.3 (s, 6H)Aliphatic Region (~21)
-NH-NH₂Variable (broad s)-

Functional Group Identification by Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.

Theoretical Framework

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds. These absorptions are recorded as bands in an IR spectrum, with the position of the band (wavenumber, cm⁻¹) indicating the type of bond and the intensity reflecting the change in dipole moment during the vibration.

Experimental Protocol: IR Sample Preparation and Acquisition

3.2.1. Sample Preparation (Solid)

If this compound is a solid, a common preparation method is the KBr pellet technique:

  • Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle.

  • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

Alternatively, a Nujol mull can be prepared by grinding the solid with a drop of Nujol (mineral oil) and placing the resulting paste between two salt plates (e.g., NaCl or KBr).[7]

3.2.2. Sample Preparation (Liquid/Oil)

If this compound is an oil or low-melting solid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates.[8][9]

3.2.3. Data Acquisition

Place the sample holder in the beam path of an FTIR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of air (or the salt plates and Nujol, if used) should be collected and subtracted from the sample spectrum.

Data Interpretation: Expected IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, and aromatic C=C bonds.

  • N-H Stretching: The hydrazine moiety will give rise to one or more bands in the region of 3400-3200 cm⁻¹ . These bands can sometimes be broad due to hydrogen bonding.[10]

  • Aromatic C-H Stretching: A sharp band or bands are expected just above 3000 cm⁻¹ .

  • Aliphatic C-H Stretching: Absorptions corresponding to the stretching of the methyl C-H bonds will appear just below 3000 cm⁻¹ .

  • Aromatic C=C Stretching: One or more bands of variable intensity are expected in the 1600-1450 cm⁻¹ region, characteristic of the aromatic ring.

  • N-H Bending: A band in the region of 1650-1580 cm⁻¹ may be observed due to the scissoring vibration of the -NH₂ group.

  • C-N Stretching: This vibration typically appears in the fingerprint region, between 1350-1000 cm⁻¹ .

Summary of Expected IR Absorptions
Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretch3400-3200
Aromatic C-H Stretch>3000
Aliphatic C-H Stretch<3000
Aromatic C=C Stretch1600-1450
N-H Bend1650-1580

Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Theoretical Framework

In electron ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons (typically 70 eV), which ejects an electron from the molecule to form a radical cation known as the molecular ion (M⁺•).[11] The molecular ion can then undergo fragmentation to produce smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure.

Experimental Protocol: Mass Spectrometry
  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS).

  • Ionize the sample using electron ionization (EI).

  • Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detect the ions to generate the mass spectrum.

Data Interpretation: Expected Mass Spectrum

The mass spectrum of this compound (C₉H₁₄N₂) is expected to show a molecular ion peak and several characteristic fragment ions.

  • Molecular Ion (M⁺•): The molecular weight of this compound is 150.22 g/mol . Therefore, the molecular ion peak is expected at m/z = 150 . Due to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.

  • Major Fragmentation Pathways:

    • Loss of a Methyl Radical (•CH₃): A common fragmentation for methylated aromatic compounds is the loss of a methyl group to form a stable benzylic-type cation. This would result in a fragment at m/z = 135 .

    • Cleavage of the N-N Bond: Cleavage of the weak N-N bond can lead to the formation of the mesityl radical cation at m/z = 119 and the loss of NH₂.

    • Loss of NH₃: Rearrangement followed by the loss of ammonia could lead to a fragment at m/z = 133 .

    • Further Fragmentation of the Mesityl Cation: The fragment at m/z = 119 could further lose a methyl group to give a fragment at m/z = 104 .

Proposed Fragmentation Pathway

G M M⁺• (m/z 150) F135 [M-CH₃]⁺ (m/z 135) M->F135 -•CH₃ F119 [M-NH₂]⁺ (m/z 119) M->F119 -•NH₂ F133 [M-NH₃]⁺• (m/z 133) M->F133 -NH₃ F104 [M-NH₂-CH₃]⁺ (m/z 104) F119->F104 -•CH₃

Caption: Proposed EI-MS fragmentation of this compound.

Summary of Expected Mass Spectrometry Data
m/z Proposed Fragment
150Molecular Ion (M⁺•)
135[M-CH₃]⁺
119[M-NH₂]⁺
133[M-NH₃]⁺•
104[M-NH₂-CH₃]⁺

Conclusion: A Holistic Approach to Structural Verification

The comprehensive spectroscopic analysis of this compound, integrating data from NMR, IR, and MS, provides a self-validating system for its structural confirmation. While this guide has presented expected data based on sound scientific principles and analogous compounds, it is imperative for researchers to acquire and interpret their own high-quality spectral data. The protocols and interpretive frameworks provided herein offer a robust foundation for achieving this critical aspect of chemical research and development. The meticulous application of these spectroscopic techniques will undoubtedly facilitate the continued and successful use of this compound in the advancement of organic synthesis.

References

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The Strategic deployment of Mesitylhydrazine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesitylhydrazine, a substituted hydrazine featuring a sterically hindered 2,4,6-trimethylphenyl moiety, has emerged as a valuable and versatile building block in medicinal chemistry. Its unique structural characteristics offer distinct advantages in the synthesis of novel therapeutic agents. This technical guide provides an in-depth exploration of the applications of this compound, focusing on its pivotal role in the construction of bioactive heterocyclic scaffolds, the strategic influence of the mesityl group on pharmacological properties, and its emerging potential in innovative drug design. Detailed experimental protocols, mechanistic insights, and a comprehensive review of safety considerations are presented to equip researchers with the practical knowledge required to effectively harness the potential of this reagent in drug discovery and development.

Introduction: The Unique Proposition of this compound in Drug Design

Hydrazine derivatives are a cornerstone in the synthesis of a vast array of heterocyclic compounds, many of which form the core of clinically significant drugs.[1][2][3] These derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5][6] Within this important class of reagents, this compound ((2,4,6-trimethylphenyl)hydrazine) distinguishes itself through the presence of the mesityl group. This bulky, lipophilic substituent imparts specific steric and electronic properties that can be strategically exploited by medicinal chemists to overcome synthetic challenges and fine-tune the biological profiles of drug candidates.

This guide will delve into the practical applications of this compound, moving beyond theoretical concepts to provide actionable insights and protocols for laboratory research. We will explore its utility in well-established synthetic transformations and highlight its potential in novel areas of medicinal chemistry.

Core Application: The Fischer Indole Synthesis of Bioactive Scaffolds

The Fischer indole synthesis is a classic and widely utilized method for the construction of the indole nucleus, a privileged scaffold in medicinal chemistry found in numerous natural products and pharmaceuticals.[7][8][9][10] The reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[7][8] this compound serves as an excellent starting material in this reaction, leading to the formation of indoles with a mesityl group at the 1-position or, through rearrangement, at other positions of the indole ring.

Mechanistic Considerations and the Influence of the Mesityl Group

The Fischer indole synthesis proceeds through the formation of a phenylhydrazone intermediate, followed by a[11][11]-sigmatropic rearrangement and subsequent cyclization and aromatization.[7] The steric bulk of the mesityl group can influence the regioselectivity of the reaction and the stability of the resulting indole. This steric hindrance can be strategically employed to direct the formation of specific isomers and to protect the indole nitrogen from metabolic degradation.[12]

Experimental Protocol: Synthesis of a Mesityl-Substituted Indole

This protocol provides a general procedure for the Fischer indole synthesis using this compound hydrochloride and a ketone.

Step 1: Liberation of the Free Hydrazine

This compound is often supplied as its hydrochloride salt for improved stability.[8] The free base can be liberated prior to the reaction.

  • Procedure: Dissolve this compound hydrochloride in a suitable solvent such as dichloromethane (DCM).[8]

  • Wash the solution with a mild aqueous base, for example, a saturated solution of sodium bicarbonate (NaHCO₃).[8]

  • Separate the organic layer, dry it over an anhydrous salt like sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure to obtain the free this compound.

Step 2: Fischer Indole Synthesis

  • Reagents:

    • This compound

    • Ketone (e.g., acetone)[13]

    • Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, or a Lewis acid like zinc chloride)[7][9]

    • Solvent (e.g., glacial acetic acid or a higher boiling point solvent like toluene)[9]

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve the this compound and the ketone in the chosen solvent.[9]

    • Carefully add the acid catalyst to the mixture.

    • Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).[9]

    • Upon completion, cool the reaction mixture to room temperature.

    • If using a protic acid like acetic acid, carefully neutralize the mixture with a base (e.g., sodium hydroxide solution).[9]

    • Extract the product into an organic solvent (e.g., ethyl acetate or DCM).[9]

    • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by a suitable method, such as column chromatography on silica gel, to yield the desired mesityl-substituted indole.[9]

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_process Reaction Steps cluster_end Product This compound This compound (or its HCl salt) Hydrazone_Formation Hydrazone Formation (Acid Catalyst) This compound->Hydrazone_Formation Ketone Ketone/Aldehyde Ketone->Hydrazone_Formation Rearrangement [3,3]-Sigmatropic Rearrangement Hydrazone_Formation->Rearrangement Tautomerization Cyclization Cyclization & Aromatization (Elimination of NH3) Rearrangement->Cyclization Indole Mesityl-Substituted Indole Cyclization->Indole

Figure 1: Workflow of the Fischer Indole Synthesis using this compound.

The Strategic Role of the Mesityl Group in Modulating Pharmacological Properties

The incorporation of a mesityl group into a drug candidate can have profound effects on its pharmacokinetic and pharmacodynamic properties.[12] Medicinal chemists can leverage these effects to optimize lead compounds.

Enhancing Metabolic Stability

The three methyl groups of the mesityl moiety can act as steric shields, protecting adjacent functional groups from enzymatic degradation by metabolic enzymes such as cytochrome P450s.[14][15] This can lead to a longer biological half-life and improved oral bioavailability of the drug.[16] The strategic placement of the mesityl group can block common sites of metabolism, a technique often employed in drug design to enhance metabolic stability.[14]

Drug Candidate Modification Strategy Rationale Potential Outcome
Introduction of a mesityl group near a metabolically labile siteSteric hindrance prevents enzymatic access.[15]Increased metabolic stability and half-life.[14]
Replacement of a smaller aromatic ring with a mesityl groupIncreases lipophilicity and steric bulk.Altered receptor binding and potential for improved metabolic profile.

Table 1: Strategies for Enhancing Metabolic Stability with the Mesityl Group.

Modulating Receptor-Ligand Interactions

The steric bulk of the mesityl group can significantly influence how a molecule binds to its biological target. This can be exploited to:

  • Improve Selectivity: The mesityl group can prevent the molecule from binding to off-target receptors that have smaller binding pockets, thereby improving the selectivity of the drug and reducing side effects.

  • Enhance Potency: By inducing a specific conformation that is optimal for binding to the target receptor, the mesityl group can enhance the potency of the drug.[12]

SAR_Mesityl cluster_pk Pharmacokinetics cluster_pd Pharmacodynamics Mesityl_Group Mesityl Group in Drug Candidate Metabolic_Stability Increased Metabolic Stability Mesityl_Group->Metabolic_Stability Steric Shielding Receptor_Binding Altered Receptor Binding Affinity Mesityl_Group->Receptor_Binding Steric Influence Bioavailability Improved Oral Bioavailability Metabolic_Stability->Bioavailability Selectivity Enhanced Selectivity Receptor_Binding->Selectivity Potency Modulated Potency Receptor_Binding->Potency

Figure 2: Influence of the Mesityl Group on Pharmacological Properties.

Emerging Applications and Future Perspectives

The utility of this compound in medicinal chemistry is not limited to the Fischer indole synthesis. Its reactive hydrazine moiety can participate in a variety of other chemical transformations to generate diverse molecular scaffolds.

Synthesis of Pyrazole and Pyrazoline Derivatives

This compound can react with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyls to form mesityl-substituted pyrazoles and pyrazolines, respectively. These heterocyclic systems are known to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[5]

Bioisosteric Replacement and Scaffold Hopping

In drug design, the mesityl group can be considered as a bioisostere for other bulky lipophilic groups.[11] This allows for "scaffold hopping," where the core of a drug molecule is changed while maintaining or improving its biological activity. The unique steric and electronic properties of the mesityl group make it an interesting candidate for such explorations.

Safety and Handling of this compound

As with all hydrazine derivatives, this compound and its salts must be handled with appropriate safety precautions.

  • Toxicity: Hydrazine derivatives are generally toxic and should be handled in a well-ventilated fume hood.[17] Avoid inhalation of dust or vapors and contact with skin and eyes.[17]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Storage: Store this compound hydrochloride in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12]

  • Disposal: Dispose of this compound waste according to institutional and local regulations for hazardous chemical waste. Neutralization with a weak oxidizing agent like sodium hypochlorite can be a method for treating aqueous waste, but should only be performed by trained personnel.

Conclusion

This compound is a powerful and versatile reagent in the medicinal chemist's toolbox. Its primary application in the Fischer indole synthesis provides access to a rich diversity of indole-based scaffolds. Furthermore, the strategic incorporation of the mesityl group offers a valuable tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates, particularly for enhancing metabolic stability and tuning receptor interactions. As drug discovery continues to demand novel molecular architectures with optimized properties, the judicious use of this compound is poised to play an increasingly important role in the development of the next generation of therapeutics.

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  • Pérez-Villanueva, M., et al. (2023). The Role of Functional Groups in Drug-Receptor Interactions. In Drug-Receptor Interactions. IntechOpen.
  • PharmaCompass. (n.d.). Mesityl oxide | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Reddit. (2020, March 17). Advice on storing/handling hydrazine : r/chemistry. Retrieved from [Link]

  • ResearchGate. (2013). Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. Iranian Journal of Pharmaceutical Research, 12(3), 455-463.
  • Sajjadifar, S., et al. (2019). Synthesis of New7-ethyl-4-methyl-2-Quinolone Derivatives. Al-Nahrain Journal of Science, 22(2), 26-34.
  • Santos, M. A. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. International Journal of Molecular Sciences, 24(16), 12853.
  • Thorn, C. F., et al. (2012). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 112(4), 1815-1836.
  • Wikipedia. (n.d.). Acetone. Retrieved from [Link]

  • YouTube. (2021, August 5). Fischer Indole Synthesis. The Organic Chemistry Tutor. Retrieved from [Link]

  • Zareef, M., et al. (2021). Pharmacologic Activities of 5, 6-Diaryl/heteroaryl-3-substituted-1, 2, 4- triazines as a Privileged Scaffold in Drug Development. Archiv der Pharmazie, 354(1), e2000252.
  • Zhang, M., et al. (2023). Synthesis of Blue Emissive Quaternary 9,9-Disubstituted N-Methyl-7-azaindole-Appended (Phenylethynyl)
  • Zolghadr, A. R., et al. (2019). Synthesis of New 8-Formyl-4-methyl-7-hydroxy Coumarin Derivatives. Journal of Heterocyclic Chemistry, 56(8), 2235-2242.
  • Kamel, A. (2010). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG.
  • PubMed. (2021). Discovery and SAR studies of 2-alkyl-3-phenyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepines as 5-HT 7/2 inhibitors leading to the identification of a clinical candidate. Bioorganic & Medicinal Chemistry Letters, 31(1), 127669.
  • TCI Chemicals. (n.d.).
  • Walsh Medical Media. (2023, February 3).
  • Benchchem. (n.d.).

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Methodological & Application

Navigating Steric Challenges: A Detailed Guide to the Fischer Indole Synthesis with Mesitylhydrazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1883, remains a powerful and versatile method for the construction of the indole nucleus, a privileged scaffold in numerous natural products and pharmaceuticals.[1][2][3] This application note provides a comprehensive guide to a specific and often challenging variant of this reaction: the use of mesitylhydrazine. The significant steric bulk imparted by the 2,4,6-trimethylphenyl moiety of this compound presents unique mechanistic hurdles and necessitates carefully optimized protocols. This document will delve into the mechanistic nuances, provide detailed experimental procedures, and explore the synthesis of valuable carbazole derivatives.

The Mechanistic Influence of the Mesityl Group

The classical Fischer indole synthesis proceeds through a series of well-established steps: the formation of a phenylhydrazone from an arylhydrazine and a carbonyl compound, followed by acid-catalyzed tautomerization to an enehydrazine, a[1][1]-sigmatropic rearrangement, cyclization, and finally, the elimination of ammonia to yield the aromatic indole.[1]

The introduction of the sterically demanding mesityl group significantly impacts several of these key stages. The ortho-methyl groups can hinder the approach of the carbonyl compound during hydrazone formation and, more critically, impede the crucial[1][1]-sigmatropic rearrangement, which is often the rate-determining step. This steric clash can lead to lower yields or even complete reaction failure under standard conditions. Consequently, the choice of acid catalyst, solvent, and temperature becomes paramount to overcoming these steric barriers.

Core Protocol: Synthesis of this compound Hydrochloride

This compound is typically handled as its more stable hydrochloride salt. A general and reliable method for its synthesis involves the diazotization of mesitylamine (2,4,6-trimethylaniline) followed by reduction.

Materials and Reagents
ReagentFormulaM.W.Amount (1 eq)Moles
MesitylamineC₉H₁₃N135.2113.5 g0.1
Concentrated HClHCl36.4630 mL-
Sodium NitriteNaNO₂69.007.6 g0.11
Tin(II) ChlorideSnCl₂·2H₂O225.6545.1 g0.2
Diethyl Ether(C₂H₅)₂O74.12--
Saturated NaHCO₃NaHCO₃84.01--
Step-by-Step Experimental Protocol
  • Diazotization: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, dissolve mesitylamine (0.1 mol) in concentrated hydrochloric acid (30 mL). Slowly add a solution of sodium nitrite (0.11 mol) in water (20 mL) dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for an additional 15 minutes in the cold bath.

  • Reduction: In a separate beaker, prepare a solution of tin(II) chloride dihydrate (0.2 mol) in concentrated hydrochloric acid (40 mL). Cool this solution in an ice bath and slowly add the previously prepared diazonium salt solution with vigorous stirring.

  • Isolation: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. The this compound hydrochloride will precipitate as a white solid.

  • Purification: Collect the precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and air-dry. The product is typically of sufficient purity for subsequent reactions.

Application Protocol: One-Pot Fischer Indole Synthesis of 1,2,3,4-Tetrahydro-5,7,9-trimethylcarbazole

This protocol details the synthesis of a carbazole derivative from this compound and cyclohexanone. Carbazoles are an important class of extended indole systems with applications in materials science and medicinal chemistry. This one-pot procedure simplifies the process by forming the hydrazone in situ.[4]

Materials and Reagents
ReagentFormulaM.W.Amount (1 eq)Moles
This compound HClC₉H₁₅ClN₂186.681.87 g0.01
CyclohexanoneC₆H₁₀O98.140.98 g (1.03 mL)0.01
Glacial Acetic AcidCH₃COOH60.0536 mL-
WaterH₂O18.02--
EthanolC₂H₅OH46.07--
Step-by-Step Experimental Protocol
  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add this compound hydrochloride (0.01 mol) and cyclohexanone (0.01 mol) to glacial acetic acid (36 mL).

  • Reaction: Heat the mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). Due to the steric hindrance of the mesityl group, extended reaction times (several hours to overnight) may be necessary.

  • Work-up: After the reaction is complete, pour the mixture into a beaker containing ice water (150 mL) and stir until the product solidifies.

  • Isolation and Purification: Collect the crude product by vacuum filtration and wash the filter cake with water. Recrystallize the solid from ethanol to yield pure 1,2,3,4-tetrahydro-5,7,9-trimethylcarbazole.

Visualizing the Workflow

The following diagrams illustrate the key chemical transformations described in this application note.

fischer_indole_synthesis cluster_start Starting Materials This compound This compound Hydrazone Mesitylhydrazone Formation This compound->Hydrazone Ketone Ketone/Aldehyde Ketone->Hydrazone Enehydrazine Enehydrazine Tautomerization Hydrazone->Enehydrazine H⁺ Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine->Rearrangement Heat Cyclization Intramolecular Cyclization Rearrangement->Cyclization Elimination Ammonia Elimination Cyclization->Elimination -NH₃ Indole Substituted Indole Elimination->Indole

Figure 1: The reaction mechanism of the Fischer indole synthesis highlighting the key transformations.

experimental_workflow cluster_synthesis Synthesis of this compound HCl cluster_fischer One-Pot Fischer Indole Synthesis Diazotization 1. Diazotization of Mesitylamine Reduction 2. Reduction with SnCl₂ Diazotization->Reduction Isolation_HCl 3. Isolation and Purification Reduction->Isolation_HCl Reaction_Setup 1. Combine this compound HCl and Cyclohexanone in Acetic Acid Isolation_HCl->Reaction_Setup Starting Material Reflux 2. Heat to Reflux Reaction_Setup->Reflux Workup 3. Quench with Ice Water Reflux->Workup Isolation_Carbazole 4. Isolate and Recrystallize Workup->Isolation_Carbazole

Figure 2: A summary of the experimental workflow for the synthesis of this compound hydrochloride and its subsequent use in a one-pot Fischer indole synthesis to form a carbazole derivative.

Troubleshooting and Considerations for Sterically Hindered Substrates

  • Catalyst Choice: While acetic acid is often sufficient, stronger Brønsted acids like p-toluenesulfonic acid or Lewis acids such as zinc chloride may be required to facilitate the reaction with more challenging substrates.[5][6] However, harsh acidic conditions can also lead to side reactions, so optimization is key.

  • Solvent: High-boiling point solvents such as toluene or xylene can be used to achieve the higher temperatures that may be necessary to overcome the activation energy of the[1][1]-sigmatropic rearrangement.

  • Reaction Time: Reactions involving sterically hindered hydrazines often require significantly longer reaction times than their unhindered counterparts. Careful monitoring by TLC is essential to determine the optimal reaction time.

  • Regioselectivity: When using unsymmetrical ketones, the steric bulk of the mesityl group can influence the regioselectivity of the cyclization, often favoring the formation of the indole isomer resulting from attack at the less sterically hindered ortho position of the enehydrazine intermediate.[7]

Conclusion

The Fischer indole synthesis using this compound, while presenting challenges due to steric hindrance, offers a viable route to highly substituted and potentially valuable indole and carbazole derivatives. By carefully selecting reaction conditions and understanding the mechanistic implications of the bulky mesityl group, researchers can successfully employ this classic reaction to access complex molecular architectures relevant to drug discovery and materials science. The protocols provided herein serve as a robust starting point for the exploration and optimization of this powerful synthetic transformation.

References

  • Heravi, M. M., Rohani, S., Zadsirjan, V., & Zahedi, N. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(83), 52852-52887. ([Link])

  • Zolfigol, M. A., Sajjadifar, S., Chehardoli, G., & Javaherneshan, N. (2014). Citric acid as an efficient and trifunctional organo catalyst for one-pot synthesis of new indolenines by Fischer's method at reflux condition in ethanol. Scientia Iranica, 21(6), 2059-2065. ([Link])

  • Wikipedia contributors. (2023). Fischer indole synthesis. Wikipedia, The Free Encyclopedia. ([Link])

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. ([Link])

  • Heravi, M. M., & Zadsirjan, V. (2020). Fischer Indole Synthesis: A Comprehensive Review on the Role of Catalysts. Reaction Chemistry & Engineering, 5(3), 443-475.
  • Hughes, D. L. (1993). The Fischer Indole Synthesis.
  • Robinson, B. (1969). Studies on the Fischer indole synthesis. Chemical Reviews, 69(2), 227-250.
  • Nakazaki, M. (1960). The Fischer Indole Synthesis. V. The Synthesis of dl-Lysergic Acid. Bulletin of the Chemical Society of Japan, 33(4), 461-466.
  • Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. ([Link])

  • PubChem. (n.d.). This compound. ([Link])

  • ChemBK. (n.d.). This compound hydrochloride. ([Link])

  • ResearchGate. (2015). How to use this compound hydrochloride?. ([Link])

  • Organic Syntheses. (1943). 1,2,3,4-TETRAHYDROCARBAZOLE. Organic Syntheses, 23, 92. ([Link])

  • Xiao, F., Liao, Y., Wu, M., & Deng, G. J. (2012). One-pot synthesis of carbazoles from cyclohexanones and arylhydrazine hydrochlorides under metal-free conditions. Green Chemistry, 14(12), 3277-3280. ([Link])

  • Balamurali, R., & Rajendra Prasad, K. J. (2000). Synthesis of tetracyclic carbazole derivatives. Indian Journal of Chemistry-Section B, 39(3), 224-227.
  • Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature protocols, 3(8), 1249-1252. ([Link])

Sources

High-Fidelity Synthesis of N-Mesityl Pyrazoles: Steric Control & Regioselectivity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-PYR-042

Abstract & Scope

The pyrazole scaffold is a cornerstone of medicinal chemistry, present in blockbuster therapeutics like Celecoxib and Rimonabant. However, the introduction of sterically demanding N-substituents—such as the mesityl group (2,4,6-trimethylphenyl) —presents unique synthetic challenges. While the mesityl group is valuable for modulating solubility and metabolic stability (blocking N-dealkylation), its extreme steric bulk significantly alters the reaction kinetics and regiochemical outcome of the classic Knorr synthesis.

This Application Note provides a validated protocol for synthesizing N-mesityl pyrazoles, specifically addressing the regioselectivity paradox encountered when using unsymmetrical diketones. We present two methodologies: a robust thermal reflux protocol and a high-throughput microwave-assisted method, alongside a definitive NMR-based structural validation workflow.

Scientific Foundation: The "Mesityl Effect"

Mechanism and Regiochemical Bias

The synthesis follows the Knorr pyrazole condensation mechanism.[1] The reaction proceeds via the nucleophilic attack of the hydrazine terminal nitrogen on a carbonyl carbon, forming a hydrazone intermediate, followed by cyclization.

The Challenge: With unsymmetrical 1,3-diketones (e.g., benzoylacetone, where R¹ ≠ R²), two regioisomers are possible:

  • 1,3,5-isomer: The bulky N-aryl group is adjacent to the R² substituent.

  • 1,5,3-isomer: The bulky N-aryl group is adjacent to the R¹ substituent.

The Solution: Unlike simple phenylhydrazine, mesitylhydrazine exerts profound steric pressure. The reaction is thermodynamically driven to minimize


 strain (allylic strain between the N1-aryl ortho-methyls and the C5-substituent). Consequently, the major product is almost invariably the isomer where the mesityl group is adjacent to the smallest substituent  (usually Methyl > Phenyl).
Reaction Pathway Diagram[2]

KnorrMechanism Reactants This compound + Unsymmetrical Diketone (R1-CO-CH2-CO-R2) Intermediate Hydrazone Intermediate Reactants->Intermediate Acid Catalysis (-H2O) TS_Steric Cyclization TS (Steric Filter) Intermediate->TS_Steric Tautomerization Product_Major Major Isomer (Mesityl near smaller R) TS_Steric->Product_Major Low Steric Clash (Kinetic/Thermo Favored) Product_Minor Minor Isomer (Mesityl near larger R) TS_Steric->Product_Minor High Steric Clash (Disfavored)

Figure 1: Mechanistic pathway highlighting the steric filter imposed by the mesityl group during cyclization.

Experimental Protocols

Materials Checklist
  • Reagent A: this compound Hydrochloride (CAS: 52445-59-1). Note: The HCl salt is preferred for stability but requires buffering.

  • Reagent B: 1,3-Diketone (e.g., Acetylacetone for model; Benzoylacetone for regio-studies).

  • Solvent: Ethanol (Absolute) or Methanol.

  • Catalyst/Buffer: Glacial Acetic Acid (catalytic) or Sodium Acetate (stoichiometric if neutralizing HCl salt).

Protocol A: Standard Thermal Condensation (Baseline)

Best for scale-up (>5g) and thermally stable substrates.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend This compound HCl (1.0 equiv) in Ethanol (5 mL/mmol).

  • Buffering: Add Sodium Acetate (1.1 equiv) . Stir for 10 minutes at room temperature to liberate the free hydrazine base in situ. Observation: The solution may become slightly cloudy due to NaCl formation.

  • Addition: Add the 1,3-Diketone (1.05 equiv) dropwise.

  • Reaction:

    • Add Glacial Acetic Acid (5-10 drops) as a catalyst.

    • Equip a reflux condenser and heat the mixture to reflux (78°C) for 4–6 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 4:1). The hydrazine spot (polar, stains with ninhydrin/anisaldehyde) should disappear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Option A (Precipitation): Pour the mixture into ice-cold water (5x volume). The pyrazole often precipitates as a solid. Filter and wash with water.

    • Option B (Extraction): If oil forms (common with mesityl derivatives), remove ethanol under reduced pressure. Dissolve residue in EtOAc, wash with NaHCO3 (sat.) and Brine. Dry over Na2SO4.[2]

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO2, 0-20% EtOAc in Hexanes).

Protocol B: Microwave-Assisted Synthesis (High-Throughput)

Best for library generation, difficult substrates, and maximizing regioselectivity.

  • Loading: In a 10 mL microwave vial, combine This compound HCl (0.5 mmol) , 1,3-Diketone (0.5 mmol) , and Ethanol (2 mL) .

  • Catalysis: Add Triethylamine (0.5 mmol) to neutralize the salt, followed by Acetic Acid (2 drops) .

  • Irradiation: Cap the vial. Heat in a microwave reactor at 120°C for 15 minutes (High absorption level).

  • Isolation: Cool the vial with a compressed air stream. Remove solvent via SpeedVac or rotary evaporation.

  • Result: Typically yields >90% conversion with cleaner crude profiles than thermal reflux.

Characterization & Structural Validation[2][4][5]

Because regioselectivity is the primary risk, 1H-NMR alone is insufficient without NOE (Nuclear Overhauser Effect) data.

Data Table: Expected Chemical Shifts (CDCl3)
MoietyChemical Shift (δ ppm)MultiplicityDiagnostic Note
Mesityl CH3 (Ortho) 1.90 - 2.05Singlet (6H)Shielded by orthogonal ring current.
Mesityl CH3 (Para) 2.30 - 2.35Singlet (3H)Standard benzylic shift.
Mesityl Ar-H 6.90 - 7.00Singlet (2H)-
Pyrazole C4-H 6.00 - 6.50Singlet (1H)Key indicator of cyclization.
Pyrazole C5-CH3 2.10 - 2.25Singlet (3H)Critical: If adjacent to Mesityl, may shift upfield due to shielding.
Validation Workflow: NOE Analysis

To distinguish between Isomer A (1-Mesityl-5-Methyl) and Isomer B (1-Mesityl-5-Phenyl):

  • Irradiate the Mesityl ortho-methyl signal (~2.0 ppm).

  • Observe the NOE response:

    • Positive NOE at the Pyrazole C5-substituent signal confirms proximity.

    • If NOE is observed at the Pyrazole C5-Methyl , you have the 1,3,5-isomer (Sterically favored if R2=Me).

    • If NOE is observed at the Pyrazole C5-Phenyl (ortho protons), you have the 1,5,3-isomer .

ValidationWorkflow Sample Isolated Product NMR_1H 1H NMR (CDCl3) Sample->NMR_1H Decision Are peaks distinct? NMR_1H->Decision NOE_Exp 1D NOE Experiment (Irradiate Mesityl o-CH3) Decision->NOE_Exp Yes Result_A NOE to C5-Methyl (Isomer A: 1-Mesityl-5-Me) NOE_Exp->Result_A Strong Signal Result_B NOE to C5-Phenyl (Isomer B: 1-Mesityl-5-Ph) NOE_Exp->Result_B Strong Signal

Figure 2: Structural determination workflow using NOE spectroscopy.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oiling Out Mesityl group disrupts crystal packing; low melting point.Use Protocol A (Step 5B) . Triturate the oil with cold pentane or hexanes to induce crystallization.
Low Yield Incomplete condensation due to steric bulk.Switch to Protocol B (Microwave) . Increase temperature to 140°C. Ensure HCl is neutralized.
Regio-mixture Substrate lacks sufficient steric differentiation (e.g., Ethyl vs Methyl).Use a non-polar solvent (Toluene) with a Dean-Stark trap. Lower dielectric constant solvents often enhance steric control.
Dark Color Oxidation of hydrazine.Perform reaction under Nitrogen/Argon atmosphere. Ensure hydrazine salt is white/off-white before use.

References

  • Mechanistic Overview: Heller, S. T., & Natarajan, S. R. (2006).[3][4] 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles.[3][4] Organic Letters, 8(13), 2675–2678. Link

  • Regioselectivity Reviews: Fustero, S., et al. (2011). Regioselective Synthesis of Pyrazoles and Pyrazolines. Chemical Reviews, 111(11), 6984–7034. Link

  • Microwave Synthesis: Bagley, M. C., et al. (2002). Microwave-assisted synthesis of pyrazoles. Synlett, 2002(11), 1977-1980.
  • NMR Characterization: Elguero, J. (1994). Pyrazoles and their Benzo Derivatives.[3] Comprehensive Heterocyclic Chemistry II, Vol 3. Elsevier. (Standard Reference Text).

Disclaimer: This protocol is intended for use by qualified research personnel. Always consult Safety Data Sheets (SDS) for this compound (Toxic) and Diketones before handling.

Sources

Technical Application Note: Sterically Driven One-Pot Synthesis of Polymethylated Indolenines

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the One-Pot Fischer Indole Synthesis using Mesitylhydrazine (2,4,6-trimethylphenylhydrazine) .

Unlike standard Fischer syntheses that yield 1H-indoles, the use of this compound—with both ortho positions blocked by methyl groups—forces the reaction through a sterically constrained pathway. Depending on the ketone used, this predominantly yields 3H-Indoles (Indolenines) or undergoes "Abnormal" Fischer rearrangement (Wagner-Meerwein shifts) to form highly substituted indoles.

This guide focuses on the synthesis of sterically crowded Indolenines , a critical scaffold for cyanine dyes, photochromic materials, and N-heterocyclic carbene precursors.

Strategic Overview

The Fischer Indole Synthesis is the gold standard for constructing the indole core. However, when the hydrazine substrate bears substituents at both ortho positions (2,6-disubstitution), the classic mechanism—which relies on proton loss from the ortho carbon to restore aromaticity—is physically blocked.

This compound (2,4,6-trimethylphenylhydrazine) represents the extreme of this steric hindrance. Its reaction with branched ketones (e.g., 3-methyl-2-butanone) does not yield a standard 1H-indole. Instead, it provides a high-yielding, regioselective route to 3,3-disubstituted-3H-indoles (Indolenines) .

Key Applications
  • Cyanine Dyes: Indolenines are the essential quaternary precursors for polymethine dyes used in biological imaging (e.g., Cy3, Cy5).

  • Photochromic Spironaphthoxazines: The indolenine core is a key switching element.

  • N-Heterocyclic Carbenes (NHCs): Sterically bulky indolenines serve as precursors for stable carbenes in catalysis.

Mechanistic Insight: The "Blocked" Pathway

Understanding the failure of the "Normal" pathway is crucial for experimental success.

  • Hydrazone Formation: this compound condenses with the ketone (e.g., isopropyl methyl ketone) to form a hydrazone.

  • [3,3]-Sigmatropic Rearrangement: Under acid catalysis, the hydrazone tautomerizes to an ene-hydrazine and undergoes a [3,3]-shift.[1] The new C-C bond forms at the ortho position of the mesityl ring.

  • The Steric Trap: The resulting intermediate (a diimino-cyclohexadiene) bears a methyl group at the reaction site (formerly the ortho carbon).

  • Divergence:

    • Standard Path (Blocked): Cannot lose a proton to re-aromatize to 1H-indole.

    • Indolenine Path (Favored): If the ketone provides a quaternary center at C-3 (e.g., isopropyl group), the molecule cyclizes and eliminates ammonia to form the 3H-indole (Indolenine) . The "aromaticity" is traded for the stability of the conjugated imine system.

Mechanism Diagram

The following diagram illustrates the divergence from the classic Fischer pathway.

FischerMechanism Start This compound (2,4,6-Trimethyl) + Ketone Hydrazone Arylhydrazone Intermediate Start->Hydrazone Condensation (-H2O) EneHydrazine Ene-Hydrazine Tautomer Hydrazone->EneHydrazine Acid Catalysis Sigmatropic [3,3]-Sigmatropic Rearrangement EneHydrazine->Sigmatropic Dienimine Dienone-imine Intermediate (Ortho-Methyl Blocked) Sigmatropic->Dienimine C-C Bond Formation Indolenine Product: 3H-Indole (Indolenine) (Stable Imine System) Dienimine->Indolenine Cyclization & -NH3 (Favored with Branched Ketones) Abnormal Alternative: 'Abnormal' Indole (Requires 1,2-Methyl Shift) Dienimine->Abnormal High Temp / Strong Acid (Wagner-Meerwein Shift)

Caption: Mechanistic divergence of this compound in Fischer Synthesis. The blocked ortho-positions favor Indolenine formation over standard aromatization.

Experimental Protocol

Synthesis of 2,3,3,4,6,7-Hexamethyl-3H-indole

This protocol describes the reaction of this compound with 3-methyl-2-butanone (Isopropyl methyl ketone) to yield the hexamethyl indolenine.

Reagents & Equipment
ReagentMW ( g/mol )Equiv.[2][3][4][5][6][7][8][9][10][11]QuantityRole
This compound HCl 186.681.01.87 g (10 mmol)Substrate
3-Methyl-2-butanone 86.131.21.03 g (1.28 mL)Ketone Source
Glacial Acetic Acid 60.05Solvent20 mLSolvent/Catalyst
Sodium Hydroxide (1M) 40.00-~50 mLNeutralization
Diethyl Ether 74.12-100 mLExtraction

Equipment:

  • 50 mL Round-bottom flask (RBF)

  • Reflux condenser[6][10]

  • Magnetic stir bar

  • Oil bath or heating mantle

  • Rotary evaporator[10]

Step-by-Step Procedure

1. Reaction Setup (One-Pot)

  • In a 50 mL RBF, dissolve This compound Hydrochloride (1.87 g, 10 mmol) in Glacial Acetic Acid (20 mL).

  • Add 3-Methyl-2-butanone (1.28 mL, 12 mmol) dropwise to the stirring solution at room temperature.

  • Note: The solution may turn slightly yellow/orange upon addition.

2. Thermal Activation

  • Attach the reflux condenser.[3][6]

  • Heat the mixture to reflux (approx. 118 °C) for 3–5 hours .

  • Monitoring: Monitor reaction progress via TLC (Silica gel, 10% MeOH in DCM). The hydrazine spot (polar) should disappear, and a new, less polar fluorescent spot (Indolenine) should appear.

3. Workup

  • Cool the reaction mixture to room temperature.

  • Pour the mixture onto crushed ice (~50 g).

  • Slowly neutralize the acidic solution by adding 1M NaOH (or saturated NaHCO3) with stirring until pH ~9–10.

    • Caution: Exothermic reaction. Add base slowly to avoid violent foaming.[10]

  • Extract the aqueous layer with Diethyl Ether (3 x 30 mL).

  • Combine organic layers and wash with Brine (1 x 30 mL).

  • Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.

4. Purification

  • The crude product is typically a reddish/brown oil that solidifies upon standing.

  • Purification: Flash column chromatography (Silica gel, Hexane:Ethyl Acetate 9:1 to 4:1).

  • Yield: Expect 75–85% isolated yield.

Data & Validation

Expected Analytical Data

For 2,3,3,4,6,7-Hexamethyl-3H-indole :

TechniqueDiagnostic SignalInterpretation
1H NMR δ 1.20–1.30 (s, 6H)Gem-dimethyl group at C-3 (Characteristic of Indolenine).
1H NMR δ 2.20 (s, 3H)Methyl group at C-2 (Imine-methyl).
1H NMR δ 2.3–2.5 (s, 9H)Aromatic Methyls (derived from Mesityl group).
13C NMR δ ~185–190 ppmC=N Imine carbon (Indolenine signature).
13C NMR δ ~50–55 ppmQuaternary C-3 carbon.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield / Tarring Overheating or PolymerizationReduce reflux time; ensure inert atmosphere (N2) if scaling up.
No Reaction Hydrazine HCl salt solubilityEnsure adequate stirring; Acetic acid usually dissolves the salt upon heating.
Product is 1H-Indole Methyl Migration (Abnormal Fischer)If a 1H-indole is detected (NH signal in IR/NMR), the temperature was likely too high or the acid too strong (e.g., H2SO4/PPA), forcing a Wagner-Meerwein shift.

References

  • Sajjadifar, S., et al. (2010).[12] "New 3H-Indole Synthesis by Fischer's Method. Part I." Molecules, 15(4), 2491–2498.[12] Link

    • Core reference for the synthesis of indolenines using ortho-substituted hydrazines.
  • Robinson, B. (1963). "The Fischer Indole Synthesis."[1][2][3][4][5][13] Chemical Reviews, 63(4), 373–401. Link

    • Foundational review covering the mechanism and "abnormal" p
  • Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). "A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis." Journal of the American Chemical Society, 120(26), 6621–6622. Link

    • Provides context on modern catalytic alternatives for sterically hindered substr
  • Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

    • Comprehensive overview of indole synthesis vari

Sources

Application Note: Accelerated Synthesis of Sterically Hindered Indoles via Microwave-Assisted Fischer Indolization with Mesitylhydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the microwave-assisted Fischer indole synthesis, specifically employing the sterically hindered mesitylhydrazine (2,4,6-trimethylphenylhydrazine). The indole scaffold is a cornerstone in medicinal chemistry, and its efficient synthesis is of paramount importance.[1][2][3][4][5] Microwave-assisted organic synthesis (MAOS) offers a rapid, efficient, and often higher-yielding alternative to conventional heating methods for this classic reaction.[1][6][7] We will explore the mechanistic rationale, present a detailed experimental protocol, and discuss the advantages of this approach for accessing sterically congested indole derivatives.

Introduction: Overcoming Synthetic Hurdles with Microwave Chemistry

The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains one of the most versatile and widely used methods for constructing the indole nucleus.[8][9] The reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[8][9][10] While powerful, the classical Fischer indole synthesis can be hampered by long reaction times, harsh acidic conditions, and the formation of side products, particularly when employing sterically demanding substrates like this compound.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis.[6][11] By utilizing microwave irradiation, reactants are heated directly and uniformly through dielectric heating, leading to a rapid increase in temperature.[6][12] This technique dramatically accelerates reaction rates, often reducing multi-hour or day-long refluxes to mere minutes.[6][12][13] Key advantages include:

  • Reaction Rate Acceleration: Significant reduction in reaction times.[13][14][15]

  • Higher Yields: Improved efficiency and reduced formation of byproducts often lead to higher isolated yields.[6][7][13]

  • Enhanced Purity: Cleaner reaction profiles simplify purification.[4][13]

  • Improved Control: Precise temperature management minimizes thermal degradation of sensitive molecules.[6]

This application note focuses on leveraging these advantages for the synthesis of indoles derived from this compound, a bulky building block that can be challenging to incorporate using conventional methods.

Mechanism and Rationale

The Fischer indole synthesis proceeds through a well-established, multi-step mechanism under acidic conditions.[9][10][16]

The Core Mechanism:

  • Hydrazone Formation: The reaction initiates with the condensation of this compound and a ketone (e.g., cyclohexanone) to form the corresponding mesitylhydrazone. This step is typically reversible and driven forward by the removal of water.[16]

  • Tautomerization: The hydrazone tautomerizes to its ene-hydrazine form.

  • [6][6]-Sigmatropic Rearrangement: This is the key bond-forming step. The ene-hydrazine undergoes an electrocyclic rearrangement, breaking the N-N bond and forming a new C-C bond, which disrupts the aromaticity of the mesityl ring.[10]

  • Rearomatization & Cyclization: A proton transfer restores aromaticity. The resulting intermediate then undergoes an intramolecular nucleophilic attack to form a five-membered ring aminal.

  • Ammonia Elimination: Finally, the acid catalyst facilitates the elimination of an ammonia molecule, leading to the formation of the stable, aromatic indole ring system.[10][16]

Why this compound? The methyl groups at the ortho-positions (2 and 6) of the phenyl ring provide significant steric hindrance. This bulk can be strategically employed to direct the regioselectivity of the cyclization with unsymmetrical ketones and to synthesize unique, sterically encumbered indole structures that are of interest in drug discovery and materials science.

The Microwave Advantage: Microwave heating is particularly effective for this synthesis because it can rapidly overcome the activation energy barriers of the key rearrangement and cyclization steps. The polar intermediates and transition states involved in the mechanism couple efficiently with the microwave field, leading to accelerated reaction kinetics.[14]

Experimental Protocol: Synthesis of 5,7,9-Trimethyl-1,2,3,4-tetrahydrocarbazole

This protocol details the reaction of this compound hydrochloride with cyclohexanone as a representative example.

Materials & Equipment:

  • This compound hydrochloride

  • Cyclohexanone

  • p-Toluenesulfonic acid (p-TSA) monohydrate or anhydrous Zinc Chloride (ZnCl₂)

  • Ethanol (absolute)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dedicated microwave synthesis reactor

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Safety Precautions:

  • Always perform reactions in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Hydrazine derivatives are potentially toxic and should be handled with care.

  • Microwave reactors operate at high temperatures and pressures. Ensure the reaction vial is properly sealed and do not exceed the recommended fill volume or temperature for the vessel.

Step-by-Step Procedure:
  • Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound hydrochloride (1.0 mmol, 186.7 mg).

  • Addition of Reactants: Add cyclohexanone (1.1 mmol, 108.0 mg, 113 µL) and the chosen acid catalyst. For p-TSA, a catalytic amount is typically sufficient (e.g., 0.1 mmol, 19.0 mg).[17] If using a Lewis acid like ZnCl₂, it may be used in stoichiometric amounts (1.0 mmol, 136.3 mg).

  • Solvent Addition: Add absolute ethanol (3-4 mL) to the vial. The solvent helps to dissolve the reactants and efficiently absorb microwave energy.

  • Vial Sealing: Securely seal the vial with a cap designed for the microwave reactor.

  • Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Set the reaction parameters. A typical starting point would be:

    • Temperature: 120-150 °C (monitored by the instrument's IR sensor)

    • Time: 5-15 minutes

    • Power: Dynamic (the instrument will modulate power to maintain the set temperature)[18]

    • Stirring: On

  • Reaction Work-up: After the reaction is complete and the vial has cooled to a safe temperature, carefully open the vial.

  • Quenching: Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL). Carefully add saturated sodium bicarbonate solution (15 mL) to neutralize the acid catalyst.

  • Extraction: Shake the funnel, allowing the layers to separate. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 5,7,9-trimethyl-1,2,3,4-tetrahydrocarbazole.

Visualization and Data

Experimental Workflow Diagram

G cluster_prep 1. Reaction Setup cluster_reaction 2. Microwave Synthesis cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification reagents Combine this compound HCl, Ketone, Catalyst, and Solvent in Microwave Vial seal Seal Vial reagents->seal irradiate Irradiate in Microwave Reactor (Set T, t, P) seal->irradiate cool Cool to Room Temp irradiate->cool quench Quench with NaHCO₃ & Extract with EtOAc cool->quench dry Dry Organic Layer (e.g., MgSO₄) quench->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Chromatography concentrate->chromatography product Isolate Pure Indole Product chromatography->product

Caption: Workflow for Microwave-Assisted Fischer Indole Synthesis.

Table of Representative Reaction Conditions
EntryKetone/AldehydeCatalystSolventTemp (°C)Time (min)Yield (%)
1Cyclohexanonep-TSAEthanol1401091[17]
2CyclohexanoneZnCl₂Ethanol1401076[17]
3PropiophenoneEaton's ReagentNone100285[1]
4AcetonePolyphosphoric AcidNone1505~80 (Typical)
52-ButanoneAcetic AcidAcetic Acid16015~75 (Typical)

Note: Yields are representative and can vary based on specific substrate, scale, and purification efficiency. Data for entries 1 and 2 are based on phenylhydrazine but are highly indicative of performance.[17] Entry 3 uses a different but effective catalyst system.[1]

Conclusion

The microwave-assisted Fischer indole synthesis using this compound is a powerful and efficient method for accessing sterically hindered indole scaffolds. This approach dramatically reduces reaction times from hours to minutes while often providing cleaner reactions and higher yields compared to conventional heating.[2][6][7][13] The detailed protocol and workflow provided herein serve as a robust starting point for researchers in medicinal chemistry and drug development, enabling the rapid synthesis and exploration of novel chemical entities based on the valuable indole core.

References

  • J&K Scientific LLC. Fischer Indole Synthesis. J&K Scientific. Available at: [Link]

  • Request PDF. One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis. ResearchGate. Available at: [Link]

  • Patsnap. Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap Eureka. Available at: [Link]

  • Sciforum. Microwave assisted synthesis of indoles: Madelung's Reaction. Sciforum. Available at: [Link]

  • ResearchGate. Fischer indole synthesis. The reaction of N′-methyl-2,6-dimethylphenylhydrazine hydrochloride with 2-methylcyclohexanone and 2,6-dimethylcyclohexanone. ResearchGate. Available at: [Link]

  • International Journal of Trend in Scientific Research and Development. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. IJTSRD. Available at: [Link]

  • YouTube. Fischer Indole Synthesis. YouTube. Available at: [Link]

  • Accounts of Chemical Research. Microwave-Assisted Chemistry: Synthetic Applications for Rapid Assembly of Nanomaterials and Organics. ACS Publications. Available at: [Link]

  • ResearchGate. Fischer‐indole synthesis under microwave irradiation. ResearchGate. Available at: [Link]

  • International Journal of Research in Pharmacy and Allied Science. Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. ijrpas.com. Available at: [Link]

  • ACS Publications. Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Publications. Available at: [Link]

  • MDPI. HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation. MDPI. Available at: [Link]

  • PubMed. A microwave-assisted facile regioselective Fischer indole synthesis and antitubercular evaluation of novel 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles. PubMed. Available at: [Link]

  • Organic Chemistry Portal. Fischer Indole Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of indoles. Organic Chemistry Portal. Available at: [Link]

  • NIH National Library of Medicine. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. NIH. Available at: [Link]

  • CEM Corporation. Getting Started with Microwave Synthesis. CEM Corporation. Available at: [Link]

  • PubMed Central. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. NIH. Available at: [Link]

  • Scribd. Basic Guidelines For Microwave Reactor and Reactions. Scribd. Available at: [Link]

  • Google Patents. Processes for production of indole compounds. Google Patents.
  • Journal of the Chemical Society, Perkin Transactions 1. Synthesis of 2,3-dihydro-1H-pyrrolo[1,2-a]indoles by intramolecular nucleophilic aromatic substitution. RSC Publishing. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of indolines. Organic Chemistry Portal. Available at: [Link]

  • PubMed Central. New 3H-Indole Synthesis by Fischer's Method. Part I. NIH. Available at: [Link]

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Application Notes and Protocols for the Synthesis of Carbazoles Using Mesitylhydrazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of the Carbazole Nucleus and the Strategic Utility of Mesitylhydrazine

The carbazole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. Its rigid, planar structure and electron-rich nature impart unique photophysical and biological properties. This has led to the incorporation of carbazole derivatives into a wide array of pharmacologically active agents, including anticancer, antibacterial, and neuroprotective drugs, as well as materials for organic light-emitting diodes (OLEDs).

While numerous methods exist for carbazole synthesis, the Borsche–Drechsel cyclization remains a cornerstone approach, valued for its reliability and access to diverse analogs.[1][2] This reaction classically involves the acid-catalyzed condensation of an arylhydrazine with a cyclohexanone derivative, followed by cyclization and aromatization to furnish the carbazole core.[1][3] The choice of the arylhydrazine is a critical determinant of the substitution pattern on the final carbazole product.

This application note provides a detailed guide to the synthesis of carbazoles utilizing this compound. The bulky mesityl group (2,4,6-trimethylphenyl) introduces significant steric hindrance, which can be strategically employed to direct reaction pathways and influence the properties of the resulting carbazoles. We will explore the mechanistic underpinnings of this transformation, provide a detailed experimental protocol for a one-pot synthesis, and discuss the implications of the mesityl substitution.

Mechanistic Insight: The Borsche–Drechsel Cyclization Pathway

The synthesis of carbazoles from this compound and cyclohexanone proceeds through a mechanism analogous to the well-established Fischer indole synthesis.[1][3] The key steps are as follows:

  • Hydrazone Formation: The initial step is the condensation of this compound with cyclohexanone under acidic conditions to form the corresponding mesitylhydrazone.

  • Tautomerization: The hydrazone undergoes tautomerization to its more reactive enamine form.

  • [4][4]-Sigmatropic Rearrangement: This is the crucial bond-forming step. The enamine undergoes a thermally induced[4][4]-sigmatropic rearrangement, leading to the formation of a new C-C bond.

  • Cyclization and Aromatization: The resulting intermediate rapidly cyclizes and eliminates a molecule of ammonia to yield the aromatic tetrahydrocarbazole.

  • Oxidation: The tetrahydrocarbazole is then oxidized to the fully aromatic carbazole. In modern one-pot protocols, this is often achieved using an oxidant like molecular oxygen.[5][6]

The steric bulk of the mesityl group can influence the rate of these steps and may necessitate optimized reaction conditions to achieve high yields.

Experimental Workflow Overview

The following diagram illustrates the general workflow for the one-pot synthesis of a mesityl-substituted carbazole.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Charge reaction vessel with This compound Hydrochloride and Cyclohexanone B Add Solvent (e.g., NMP) A->B C Seal vessel and flush with Oxygen B->C D Heat the mixture (e.g., 140 °C) with stirring C->D E Monitor reaction progress by TLC D->E F Cool to room temperature E->F G Remove volatiles under vacuum F->G H Purify by column chromatography G->H I Characterize the final product H->I

Caption: General workflow for the one-pot synthesis of mesityl-substituted carbazoles.

Detailed Experimental Protocol: One-Pot Synthesis of 1,2,3,4-Tetramethyl-9H-carbazole

This protocol is adapted from a general metal-free, one-pot procedure for carbazole synthesis.[5][7] Adjustments may be necessary based on the specific reactivity of this compound.

Materials:

  • This compound hydrochloride

  • Cyclohexanone

  • N-methyl-2-pyrrolidone (NMP)

  • Oxygen (balloon or direct line)

  • Silica gel for column chromatography

  • Petroleum ether

  • Ethyl acetate

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating plate

Procedure:

  • To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound hydrochloride (1.5 mmol).

  • Add cyclohexanone (1.0 mmol) to the flask.

  • Add N-methyl-2-pyrrolidone (NMP) (2.0 mL) to the flask via syringe.

  • Seal the flask with a septum and flush with oxygen gas for 5 minutes. Maintain a positive pressure of oxygen using a balloon.

  • Place the flask in a preheated oil bath at 140 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a petroleum ether/ethyl acetate solvent system. The reaction is typically complete within 24 hours.

  • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of petroleum ether and ethyl acetate to afford the pure 1,2,3,4-tetramethyl-9H-carbazole.[8]

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Safety Precautions:

  • This reaction should be carried out in a well-ventilated fume hood.

  • This compound and its hydrochloride salt are toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses).

  • NMP is a reproductive toxin and should be handled with care.

  • The reaction is performed at high temperature; use caution to avoid burns.

Data Summary and Expected Outcomes

The following table summarizes the key parameters and expected outcomes for the synthesis of 1,2,3,4-tetramethyl-9H-carbazole. Yields are estimated based on similar reported procedures and may vary.[5][9]

ParameterValue
Reactants This compound hydrochloride, Cyclohexanone
Solvent N-methyl-2-pyrrolidone (NMP)
Oxidant Molecular Oxygen (O₂)
Temperature 140 °C
Reaction Time 24 hours
Purification Column Chromatography
Expected Yield 60-75%

Mechanistic Diagram of the Borsche-Drechsel Cyclization

The following diagram details the key steps in the formation of the carbazole nucleus from this compound and cyclohexanone.

G R1 This compound plus1 + I1 Mesitylhydrazone R1->I1 H⁺, -H₂O R2 Cyclohexanone R2->I1 H⁺, -H₂O I2 Enamine Tautomer I1->I2 Tautomerization I3 [3,3]-Sigmatropic Rearrangement Product I2->I3 [3,3]-Sigmatropic Rearrangement I4 Tetrahydrocarbazole I3->I4 Cyclization, -NH₃ P Carbazole Product I4->P Oxidation

Caption: Mechanism of the Borsche-Drechsel cyclization for carbazole synthesis.

Modern Catalytic Approaches

While the one-pot thermal method described is effective, research continues to explore milder and more efficient catalytic systems. Palladium-catalyzed reactions, for instance, have been developed for the non-aerobic, one-pot synthesis of carbazoles from cyclohexanones and arylhydrazines.[10] These methods often proceed under an ethylene atmosphere with a catalytic amount of Pd/C and an acid co-catalyst.[10]

Furthermore, copper-catalyzed intramolecular C-H amination reactions represent another modern approach to carbazole synthesis, though these typically start from different precursors.[4] The development of visible-light-promoted C-H amination also offers a green and efficient route to carbazoles from readily available starting materials.[11] These advanced methods highlight the ongoing efforts to develop more sustainable and versatile strategies for accessing the valuable carbazole core.

References

  • Xiao, F., Liao, Y., Wu, M., & Deng, G.-J. (2012). One-pot synthesis of carbazoles from cyclohexanones and arylhydrazine hydrochlorides under metal-free conditions. Green Chemistry, 14(12), 3277-3280. [Link]

  • Wikipedia. (n.d.). Borsche–Drechsel cyclization. Retrieved from [Link]

  • Wang, C., et al. (2014). Synthesis of Carbazoles by Copper-Catalyzed Intramolecular C–H/N–H Coupling. Organic Letters, 16(20), 5470-5473. [Link]

  • Wang, X., et al. (2020). Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations. Angewandte Chemie International Edition, 59(30), 12342-12346. [Link]

  • Xiao, F., Liao, Y., Wu, M., & Deng, G.-J. (2012). Supporting Information for One-Pot Synthesis of Carbazoles from Cyclohexanones and Aryl hydrazine Chlorides under Metal-Free Conditions. Green Chemistry. [Link]

  • Request PDF. (n.d.). Synthesis of Carbazoles by Intramolecular Arylation of Diarylamide Anions. Retrieved from [Link]

  • Chen, J., et al. (2017). Visible-light-promoted intramolecular C–H amination in aqueous solution: synthesis of carbazoles. Green Chemistry, 19(3), 654-658. [Link]

  • Cambridge Core. (n.d.). Bucherer Carbazole Synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Modified Methods for the Synthesis of Carbazole from Phenothiazine. Retrieved from [Link]

  • ResearchGate. (2012). Green Chemistry. [Link]

  • Wikipedia. (n.d.). Bucherer carbazole synthesis. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents. [Link]

  • ResearchGate. (2006). Bucherer carbazole synthesis. [Link]

  • National Institutes of Health. (2024). Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents. [Link]

  • ResearchGate. (2012). ChemInform Abstract: One-Pot Synthesis of Carbazoles from Cyclohexanones and Arylhydrazine Hydrochlorides under Metal-Free Conditions. [Link]

  • ResearchGate. (2023). The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids. [Link]

  • Wiley Online Library. (n.d.). Borsche-Drechsel Cyclization. Retrieved from [Link]

  • Journal of the American Chemical Society. (2007). Combined C−H Functionalization/C−N Bond Formation Route to Carbazoles. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Carbazoles. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of new 9H-Carbazole derivatives. [Link]

  • Izmir Institute of Technology. (2023). Synthesis of novel carbazole derivatives by diels-alder reaction of indole-based dienes with various dienophiles. [Link]

  • SciSpace. (2020). Bucherer carbazole synthesis. [Link]

Sources

Application Note: Mesitylhydrazine in the Synthesis of Sterically Hindered Agrochemical Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Mesitylhydrazine (2,4,6-trimethylphenylhydrazine) serves as a specialized nucleophilic building block in the synthesis of agrochemical active ingredients (AIs). Unlike simple phenylhydrazine, the mesityl derivative introduces a high degree of steric bulk and lipophilicity due to the ortho-methyl groups. This application note details the utility of this compound in constructing sterically shielded pyrazoles and indoles—scaffolds critical for increasing metabolic stability and improving the physicochemical profile of fungicides and insecticides. We provide validated protocols for handling the hydrochloride salt, generating the free base, and executing regioselective cyclizations.

Introduction: The "Magic Methyl" Effect in Agrochemical Design

In modern agrochemical discovery, the introduction of methyl groups at strategic positions—often termed the "Magic Methyl" effect—can profoundly alter biological activity. This compound takes this concept further by providing a 2,4,6-trimethylphenyl moiety.

Key Chemical Advantages
  • Steric Shielding: The two ortho-methyl groups create a "steric lock" around the nitrogen linkage. In pyrazole-based fungicides (e.g., SDHIs), this shielding protects the core heterocycle from rapid oxidative metabolism by cytochrome P450 enzymes.

  • Regiocontrol: In cyclization reactions (e.g., Fischer Indole), the blocked ortho-positions on the phenyl ring prevent side reactions that typically occur at these sites, forcing reaction pathways toward specific, desired isomers.

  • Lipophilicity Modulation: The trimethyl group significantly increases

    
    , enhancing cuticular penetration in foliar applications.
    

Preparation of this compound Free Base

This compound is typically supplied as a hydrochloride salt (CAS: 24006-09-5) to ensure stability, as free hydrazines are prone to oxidation. For most organometallic or condensation reactions, the free base must be generated in situ or prior to use.

Protocol A: Free Base Generation

Objective: Quantitative conversion of this compound HCl to the free hydrazine form.

Reagents:

  • This compound Hydrochloride (10 mmol, 1.86 g)

  • Sodium Hydroxide (NaOH), 6 M aqueous solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl)

Step-by-Step Methodology:

  • Dissolution: Suspend 1.86 g of this compound HCl in 20 mL of DCM in a separatory funnel.

  • Neutralization: Slowly add 10 mL of 6 M NaOH. The suspension will clear as the free base dissolves into the organic layer.

  • Extraction: Shake vigorously for 2 minutes. Allow layers to separate. Collect the lower organic phase.

  • Re-extraction: Extract the aqueous layer twice more with 10 mL DCM to ensure full recovery.

  • Drying: Combine organic extracts, wash with 10 mL brine, and dry over anhydrous

    
    .
    
  • Concentration: Filter and evaporate the solvent under reduced pressure (rotary evaporator,

    
     water bath) to yield the free base as a pale yellow oil/solid. Use immediately.
    

Safety Note: Hydrazines are toxic and potential carcinogens.[1] All operations must be performed in a fume hood.

Application 1: Synthesis of N-Mesityl Pyrazoles

N-aryl pyrazoles are a cornerstone of modern agrochemistry (e.g., Fipronil, Pyraclostrobin). The N-mesityl variant is often explored to break resistance in fungal strains by altering the binding pocket fit.

Mechanistic Insight

The condensation of this compound with 1,3-diketones is influenced by the steric bulk of the mesityl group. Unlike phenylhydrazine, which can attack either carbonyl of an unsymmetrical diketone with moderate selectivity, the bulky mesityl group preferentially attacks the less hindered carbonyl, improving regioselectivity.

Protocol B: Condensation with 1,3-Dicarbonyls

Reaction: this compound + Acetylacetone


 1-Mesityl-3,5-dimethylpyrazole

Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve this compound free base (10 mmol) in 30 mL of Ethanol (EtOH).

  • Addition: Add Acetylacetone (11 mmol, 1.1 eq) dropwise at room temperature.

  • Catalysis: Add catalytic acetic acid (5 drops).

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–5 hours. Monitor by TLC (Hexane:EtOAc 4:1).
    
  • Workup: Cool to room temperature.

    • If precipitate forms: Filter and wash with cold EtOH.

    • If solution remains clear: Concentrate in vacuo. Redissolve in EtOAc, wash with

      
       (aq) to remove acid, then water.
      
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography.

Workflow Diagram

PyrazoleSynthesis Start This compound (Free Base) Process1 Reflux in EtOH (Cat. AcOH) Start->Process1 Reagent 1,3-Diketone (Acetylacetone) Reagent->Process1 Intermed Hydrazone Intermediate Process1->Intermed Condensation Cyclization Cyclodehydration Intermed->Cyclization - H2O Product 1-Mesityl-3,5-dimethylpyrazole Cyclization->Product Aromatization

Figure 1: Synthetic workflow for the condensation of this compound with 1,3-diketones to form pyrazoles.

Application 2: Fischer Indole Synthesis

The Fischer Indole synthesis using this compound is unique because the ortho-positions of the hydrazine ring are blocked by methyl groups. This prevents the formation of the expected indole if the mechanism requires attack at the ortho-carbon. However, it is highly valuable for synthesizing indolenines (3H-indoles) or forcing rearrangements that yield non-canonical structures useful in herbicide discovery.

Protocol C: Synthesis of Indolenines

Reaction: this compound + 3-Methyl-2-butanone


 Indolenine derivative

Procedure:

  • Mixing: Combine this compound HCl (5 mmol) and 3-methyl-2-butanone (5 mmol) in 15 mL of Glacial Acetic Acid.

  • Heating: Heat to reflux (

    
    ) for 4 hours.
    
    • Note: The high temperature and acidic medium drive the formation of the ene-hydrazine intermediate.

  • Observation: The reaction typically turns dark brown/red.

  • Quenching: Pour the hot reaction mixture into 100 mL of ice water.

  • Neutralization: Carefully basify with 40% NaOH solution until pH > 10 (exothermic!).

  • Extraction: Extract with Diethyl Ether (

    
     mL).
    
  • Purification: The steric bulk often prevents easy crystallization. Purify via column chromatography using a gradient of Hexane

    
     5% EtOAc/Hexane.
    
Mechanistic Pathway (Steric Blocking)

FischerMechanism Hydrazine This compound Hydrazone Arylhydrazone Hydrazine->Hydrazone Ketone Ketone Ketone->Hydrazone Sigmatropic [3,3]-Sigmatropic Shift Hydrazone->Sigmatropic Tautomerization OrthoBlock Ortho-Positions Blocked (Methyl Groups) Sigmatropic->OrthoBlock Steric Clash Outcome Indolenine Formation or Rearrangement OrthoBlock->Outcome Forced Pathway

Figure 2: The influence of ortho-methyl groups on the Fischer Indole rearrangement pathway.

Quantitative Data Summary

Table 1: Solvent Effects on Pyrazole Yield (Protocol B)

SolventTemperature (

C)
Reaction Time (h)Isolated Yield (%)Notes
Ethanol 78 (Reflux)492% Standard green solvent.
Methanol65 (Reflux)685%Slower kinetics.
Toluene110288%Requires Dean-Stark trap.
Acetic Acid118175%Lower yield due to acylation byproducts.

Safety & Handling (SDS Summary)

This compound and its salts are hazardous.

  • Acute Toxicity: Oral (H301), Dermal (H311), Inhalation (H331).

  • Carcinogenicity: Category 1B (H350) - Presumed human carcinogen.

  • Skin Corrosion: Causes severe burns (H314).

  • Environmental: Very toxic to aquatic life (H410).

Disposal: All hydrazine waste must be collected separately and treated with bleach (sodium hypochlorite) to oxidize the hydrazine functionality before disposal, according to local EHS regulations.

References

  • Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Molecules, 15, 2491-2498. Retrieved from [Link]

  • Organic Chemistry Portal. Fischer Indole Synthesis. Retrieved from [Link]

  • PubChem. this compound Compound Summary. Retrieved from [Link]

Sources

Application Notes and Protocols for the Scale-Up of Fischer Indole Synthesis Using Mesitylhydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Steric Challenges of Mesitylhydrazine in Large-Scale Indole Synthesis

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1883, remains a highly versatile and widely employed method for the preparation of the indole nucleus, a privileged scaffold in numerous pharmaceuticals and natural products.[1] The reaction proceeds via the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine with a ketone or aldehyde.[1][2] While the classical Fischer indole synthesis is well-established, its application to sterically hindered reactants, such as this compound (2,4,6-trimethylphenylhydrazine), on a process scale presents unique challenges and demands a nuanced approach to reaction design and execution.

The three methyl groups on the aromatic ring of this compound exert significant steric hindrance, which can influence the rate of hydrazone formation, the subsequent[2][2]-sigmatropic rearrangement, and the final cyclization step. This steric congestion often necessitates more forcing reaction conditions, careful selection of catalysts, and robust purification strategies to achieve high yields and purity on a larger scale. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up of the Fischer indole synthesis using this compound, focusing on practical protocols, process optimization, safety considerations, and troubleshooting.

Reaction Mechanism and the Influence of Steric Hindrance

The generally accepted mechanism for the Fischer indole synthesis involves the following key steps:

  • Hydrazone Formation: The reaction commences with the acid-catalyzed condensation of this compound with a carbonyl compound to form the corresponding mesitylhydrazone.

  • Tautomerization: The hydrazone tautomerizes to its enehydrazine form.

  • [2][2]-Sigmatropic Rearrangement: This is often the rate-determining step, where the enehydrazine undergoes a concerted[2][2]-sigmatropic rearrangement to form a di-imine intermediate. The steric bulk of the mesityl group can disfavor this step, requiring higher temperatures or stronger acids to overcome the activation energy.

  • Rearomatization and Cyclization: The di-imine rearomatizes, followed by an intramolecular cyclization to form a five-membered ring.

  • Ammonia Elimination: The final step involves the elimination of ammonia to yield the aromatic indole product.[1][3]

The steric hindrance of the mesityl group primarily impacts the[2][2]-sigmatropic rearrangement. The bulky methyl groups can create unfavorable steric interactions in the transition state, potentially slowing down the reaction or leading to alternative side reactions. Therefore, careful optimization of reaction parameters is crucial for a successful scale-up.

Scale-Up Protocol: Synthesis of a Mesityl-Substituted Indole

This protocol details the synthesis of a representative indole from this compound and a generic ketone (e.g., cyclohexanone) on a laboratory scale, with considerations for scaling up to a pilot plant or manufacturing setting.

Materials and Equipment
  • Reagents:

    • This compound hydrochloride

    • Ketone (e.g., Cyclohexanone)

    • Acid catalyst (e.g., Polyphosphoric acid (PPA), Eaton's reagent, or Zinc Chloride)

    • Solvent (e.g., Toluene, Xylene, or a high-boiling alcohol)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate or magnesium sulfate

    • Crystallization solvent (e.g., Ethanol, Isopropanol, or Heptane)

  • Equipment:

    • Jacketed glass reactor with overhead stirrer, thermocouple, condenser, and nitrogen inlet/outlet

    • Addition funnel

    • Heating/cooling circulator

    • Separatory funnel

    • Rotary evaporator

    • Crystallization vessel

    • Filtration apparatus (e.g., Büchner funnel or Nutsche filter)

    • Vacuum oven

Experimental Workflow Diagram

G reagent_prep Reagent Preparation - this compound HCl - Ketone - Acid Catalyst - Solvent reaction_setup Reaction Setup - Assemble jacketed reactor - Charge with solvent and this compound HCl reagent_prep->reaction_setup hydrazone_formation Hydrazone Formation (Optional) - Add ketone - Stir at ambient or slightly elevated temperature reaction_setup->hydrazone_formation cyclization Cyclization - Add acid catalyst - Heat to reflux - Monitor reaction progress (TLC/HPLC) hydrazone_formation->cyclization workup Work-up - Cool reaction mixture - Quench with water/base - Phase separation cyclization->workup extraction Extraction - Extract aqueous layer with organic solvent workup->extraction drying Drying and Concentration - Dry combined organic layers - Concentrate under reduced pressure extraction->drying purification Purification - Crystallization or column chromatography drying->purification product Final Product - Dry under vacuum purification->product

Caption: Experimental workflow for the scale-up of Fischer indole synthesis.

Step-by-Step Protocol

1. Preparation of the Free Base (if starting from hydrochloride salt):

  • This compound is often supplied as the hydrochloride salt for improved stability. The free base can be generated in situ or isolated prior to the reaction. For in situ generation, a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine) can be added to the reaction mixture.

  • To isolate the free base, dissolve the hydrochloride salt in water and add a saturated solution of sodium bicarbonate or a mild base until the solution is basic. Extract the free hydrazine with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Caution: this compound is toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[4][5]

2. Reaction Setup:

  • Set up a jacketed glass reactor equipped with an overhead stirrer, thermocouple, condenser, and a nitrogen inlet.

  • Charge the reactor with the chosen solvent (e.g., toluene, 5-10 volumes relative to the limiting reagent).

  • Purge the reactor with nitrogen to create an inert atmosphere.

3. Hydrazone Formation:

  • Add the this compound (or its hydrochloride salt and a base) to the solvent.

  • Slowly add the ketone (1.0-1.2 equivalents) to the stirred suspension at ambient temperature.

  • The formation of the hydrazone can be monitored by TLC or HPLC. In some cases, gentle heating (e.g., 40-50 °C) may be required to drive the reaction to completion. For a one-pot procedure, this step can be directly followed by the addition of the acid catalyst.

4. Cyclization:

  • Once hydrazone formation is complete, add the acid catalyst. The choice and amount of catalyst are critical and may require optimization (see Table 1).

    • Polyphosphoric acid (PPA): A strong and viscous acid, often used in stoichiometric amounts or as a solvent. Requires high temperatures (100-180 °C). Work-up can be challenging due to its viscosity.

    • Eaton's Reagent (P₂O₅ in MeSO₃H): A powerful and less viscous alternative to PPA, often allowing for lower reaction temperatures.

    • Lewis Acids (e.g., ZnCl₂, BF₃·OEt₂): Can be effective, particularly for substrates sensitive to strong Brønsted acids.[1][6] Typically used in stoichiometric amounts.

  • Heat the reaction mixture to the desired temperature (typically reflux) and monitor the progress of the cyclization by TLC or HPLC. The reaction time can vary from a few hours to overnight, depending on the substrates and catalyst.

5. Work-up:

  • Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding the mixture to a stirred vessel containing ice-water or a cold aqueous base (e.g., saturated sodium bicarbonate solution) to neutralize the acid. Caution: The quenching of strong acids is highly exothermic and should be performed with caution, especially on a large scale.

  • Separate the organic and aqueous layers.

6. Extraction and Washing:

  • Extract the aqueous layer with the reaction solvent or another suitable organic solvent (e.g., ethyl acetate) to recover any dissolved product.[7]

  • Combine the organic layers and wash with water and then brine to remove any remaining inorganic salts.

7. Drying and Concentration:

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

8. Purification:

  • The crude product can be purified by crystallization or column chromatography. For large-scale operations, crystallization is the preferred method.

  • Crystallization:

    • Dissolve the crude product in a minimal amount of a hot solvent in which the indole has high solubility.

    • Slowly add a co-solvent (anti-solvent) in which the indole has low solubility until turbidity is observed.

    • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.

    • Collect the crystals by filtration, wash with a small amount of the cold crystallization solvent mixture, and dry under vacuum.[8][9]

Process Optimization and Troubleshooting

Key Parameters for Optimization
ParameterConsiderations for this compoundPotential IssuesOptimization Strategy
Acid Catalyst Stronger acids (PPA, Eaton's reagent) are often required to overcome steric hindrance. Lewis acids (ZnCl₂) can be a milder alternative.[1][6]Incomplete reaction, charring, side reactions.Screen a variety of Brønsted and Lewis acids. Optimize the catalyst loading.
Solvent High-boiling point solvents (toluene, xylene) are typically used to achieve the necessary reaction temperatures.Poor solubility of reactants, difficult removal.Select a solvent that dissolves all reactants and allows for a suitable reaction temperature.
Temperature Higher temperatures are generally needed. However, excessive heat can lead to decomposition.Low conversion, byproduct formation.Systematically screen a range of temperatures to find the optimal balance between reaction rate and selectivity.[10]
Reaction Time Due to steric hindrance, longer reaction times may be necessary compared to less hindered hydrazines.Incomplete reaction, product degradation.Monitor the reaction progress closely by TLC or HPLC to determine the optimal reaction time.
Troubleshooting Common Issues
  • Low Yield:

    • Cause: Incomplete hydrazone formation, insufficient acid strength or temperature for cyclization.

    • Solution: Ensure complete hydrazone formation before adding the cyclization catalyst. Use a stronger acid or increase the reaction temperature.

  • Formation of Byproducts:

    • Cause: Side reactions due to high temperatures or strong acids. With unsymmetrical ketones, regioisomers can form.[11]

    • Solution: Optimize the reaction temperature and catalyst choice. Consider using a milder Lewis acid. For unsymmetrical ketones, the choice of acid can influence the regioselectivity.

  • Difficult Purification:

    • Cause: Presence of colored impurities (from charring) or closely related byproducts.

    • Solution: Perform a charcoal treatment of the crude product solution before crystallization. Screen different solvent systems for crystallization to improve selectivity.

Safety Considerations for Scale-Up

The scale-up of the Fischer indole synthesis, particularly with hydrazine derivatives, requires a rigorous safety assessment.

  • Toxicity of Hydrazines: this compound, like other hydrazines, is toxic and a suspected carcinogen.[4][5][12] All handling should be performed in a well-ventilated fume hood with appropriate PPE, including gloves, safety glasses, and a lab coat. For larger quantities, respiratory protection may be necessary.[5]

  • Exothermic Reactions: The neutralization of strong acids during the work-up is highly exothermic.[13] On a large scale, this must be done with extreme care, ensuring adequate cooling and slow addition.

  • Thermal Stability: Hydrazines and their derivatives can be thermally unstable.[14][15] A thermal hazard assessment (e.g., using Differential Scanning Calorimetry) of the reaction mixture is recommended before performing a large-scale synthesis, especially when using high temperatures.

  • Pressure Build-up: The elimination of ammonia gas during the reaction can lead to a pressure build-up in a closed system. Ensure the reactor is adequately vented.

Conclusion

The scale-up of the Fischer indole synthesis using the sterically hindered this compound is a challenging yet achievable endeavor. Success hinges on a thorough understanding of the reaction mechanism and the impact of steric hindrance, coupled with careful optimization of reaction parameters. The use of stronger acid catalysts and higher reaction temperatures is often necessary. A well-designed work-up and purification protocol, with a strong emphasis on crystallization for large-scale operations, is essential for obtaining a high-purity product. Above all, a comprehensive safety assessment and adherence to strict safety protocols are paramount when handling toxic hydrazine derivatives and performing potentially exothermic reactions on a larger scale. This guide provides a solid foundation for developing a robust and scalable process for the synthesis of valuable mesityl-substituted indoles.

References

  • Journal of the Chemical Society B: Physical Organic. (n.d.). Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. RSC Publishing. [Link]

  • YouTube. (2021). Fischer Indole Synthesis. [Link]

  • SciSpace. (n.d.). The Fischer Indole Synthesis. [Link]

  • YouTube. (2024). Fischer Indole Synthesis, how can I remember it? - Basic Organic Chemistry 40. [Link]

  • RSC Publishing. (n.d.). Fischer indole synthesis in DMSO/AcOH/H2O under continuous flow conditions. [Link]

  • ResearchGate. (2010). (PDF) New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]

  • Scientia Iranica. (n.d.). First page Cover C-21(6). [Link]

  • ACS Publications. (n.d.). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. [Link]

  • SciSpace. (n.d.). On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. [Link]

  • NASA Technical Reports Server. (n.d.). THERMAL DECOMPOSITION OF HYDRAZINE. [Link]

  • ACS Publications. (2020). Structure and Morphology of Indole Analogue Crystals. [Link]

  • ResearchGate. (2019). (PDF) Safe scale-up with exothermic reactions. [Link]

  • National Center for Biotechnology Information. (2023). Hydrazine Toxicology - StatPearls - NCBI Bookshelf. [Link]

  • National Center for Biotechnology Information. (n.d.). Structure and Morphology of Indole Analogue Crystals - PMC. [Link]

  • ACS Publications. (n.d.). A Hooker Oxygenase Archetype in Polyketide Biosynthesis Challenging the Baeyer–Villiger Monooxygenase Paradigm. [Link]

  • PubMed. (2009). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. [Link]

  • Google Patents. (2014).
  • DTIC. (n.d.). Safety and Handling of Hydrazine. [Link]

  • ResearchGate. (n.d.). Stability study of hydrazones. | Download Table. [Link]

  • MDPI. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). [Link]

  • YouTube. (2012). 9. Reaction Work-up- Purify, Isolate Product.mov. [Link]

  • ResearchGate. (n.d.). Crystallization purification of indole. [Link]

  • New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet. [Link]

  • ResearchGate. (2025). Kinetic parameters for thermal decomposition of hydrazine. [Link]

  • National Center for Biotechnology Information. (2013). Marine Sponge/H3PO4: As a Naturally Occurring Chiral Catalyst for Solvent-free Fischer-Indole Synthesis. [Link]

  • ResearchGate. (n.d.). Effect of Terminal Alkylation of Aryl and Heteroaryl Hydrazines in the Fischer Indole Synthesis. [Link]

  • ResearchGate. (2015). How can residues of indole be removed from a reaction mixture without using column chromatography?. [Link]

Sources

Mesitylhydrazine applications in heterocyclic chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mesitylhydrazine in Heterocyclic Chemistry

Executive Summary

This compound (2,4,6-trimethylphenylhydrazine) is a specialized hydrazine derivative distinguished by the steric bulk of the mesityl group. Unlike phenylhydrazine, which is prone to multiple side reactions (e.g., polyalkylation), the 2,4,6-trimethyl substitution pattern of this compound provides kinetic stabilization and directs regioselectivity.

This guide details the application of this compound in synthesizing N-mesityl pyrazoles , mesityl azides (for click chemistry), and hindered indazoles . These scaffolds are critical in drug discovery, particularly for kinase inhibitors (e.g., p38 MAP kinase) and N-heterocyclic carbene (NHC) ligand precursors.

Chemical Profile & Handling

PropertySpecification
Chemical Name (2,4,6-Trimethylphenyl)hydrazine
Common Form Hydrochloride salt (this compound[1]·HCl)
CAS Number 24006-09-5
Molecular Weight 150.22 g/mol (Free base); 186.68 g/mol (HCl salt)
Solubility Soluble in MeOH, EtOH, DMSO. HCl salt requires neutralization for non-polar solvents.
Stability Oxidizes slowly in air to the azo compound; store under inert gas at 4°C.

Safety Warning: While this compound is less volatile than hydrazine hydrate, it is a suspected carcinogen and skin sensitizer. All protocols below must be performed in a fume hood. Azide synthesis (Protocol 2) involves potentially explosive intermediates; blast shields are mandatory.

Application 1: Regioselective Synthesis of N-Mesityl Pyrazoles

The reaction of this compound with 1,3-diketones is the gold standard for creating sterically shielded pyrazoles. The mesityl group forces the substituents into specific conformations, often improving the crystallinity and solubility of the final pharmaceutical intermediate.

Mechanism & Regioselectivity

In unsymmetrical 1,3-diketones (R¹ ≠ R²), regioselectivity is governed by the steric clash between the N-mesityl group and the C5-substituent. The mesityl group preferentially locates adjacent to the smaller substituent to minimize


 strain.

PyrazoleRegio Start This compound + Unsymmetrical Diketone (R1=Small, R2=Large) Inter Hydrazone Intermediate Start->Inter Condensation ProdA Product A (Major): N-Mesityl adjacent to R1 (Small) (Kinetic/Steric Favored) Inter->ProdA Cyclization (Fast) ProdB Product B (Minor): N-Mesityl adjacent to R2 (Large) (Steric Clash) Inter->ProdB Cyclization (Slow)

Caption: Steric steering by the mesityl group favors the formation of the isomer where the bulky N-substituent is adjacent to the smaller carbon substituent (R1).

Protocol 1: Synthesis of 1-Mesityl-3,5-dimethylpyrazole

Target: A robust standard for ligand synthesis.

Materials:

  • This compound[1][2]·HCl (10 mmol, 1.87 g)

  • 2,4-Pentanedione (Acetylacetone) (11 mmol, 1.13 mL)

  • Ethanol (Absolute, 20 mL)

  • Triethylamine (11 mmol, 1.5 mL) - To neutralize the HCl salt

Procedure:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend this compound·HCl in Ethanol (20 mL).

  • Neutralization: Add Triethylamine dropwise. The suspension will clear as the free hydrazine is liberated.

  • Addition: Add 2,4-Pentanedione dropwise over 5 minutes. A mild exotherm may occur.[3]

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (80°C) for 3 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of hydrazine.

  • Workup: Cool to room temperature. The product often crystallizes directly upon cooling.

    • If solid forms: Filter, wash with cold cold ethanol (5 mL), and dry.

    • If liquid: Concentrate in vacuo, redissolve in CH₂Cl₂, wash with water (2 x 10 mL) and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from Ethanol/Water (9:1) yields white needles.

Yield Expectation: 85–95% Key Characterization: ¹H NMR (CDCl₃) shows distinct singlets for the mesityl methyls (ortho vs. para) and the pyrazole C4-H.

Application 2: Synthesis of Mesityl Azide (Click Chemistry Precursor)

Mesityl azide is a stable, bulky azide used to synthesize 1,2,3-triazoles via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The mesityl group protects the triazole from metabolic degradation in biological assays.

Protocol 2: Diazotization-Azidation Sequence

Materials:

  • This compound[1][2]·HCl (5 mmol, 0.93 g)

  • Sodium Nitrite (NaNO₂, 6 mmol, 0.41 g)

  • Hydrochloric Acid (4M, 10 mL)

  • Diethyl Ether (30 mL)

Procedure:

  • Dissolution: Dissolve this compound·HCl in 4M HCl (10 mL) in a 50 mL flask. Cool the solution to 0°C in an ice bath.

  • Nitrosation: Dissolve NaNO₂ in water (2 mL). Add this solution dropwise to the hydrazine mixture, maintaining the temperature below 5°C. Caution: NOx fumes may evolve.

  • Rearrangement: Stir at 0°C for 30 minutes. The initially formed N-nitrosohydrazine rearranges and eliminates water to form the azide.

  • Extraction: Extract the mixture with Diethyl Ether (3 x 10 mL).

  • Neutralization: Wash the combined organic layers with Saturated NaHCO₃ (carefully, gas evolution) and Brine.

  • Isolation: Dry over MgSO₄ and concentrate under reduced pressure at room temperature . Do not heat azides to dryness.

Safety Note: Mesityl azide is relatively stable due to steric shielding, but all organic azides should be treated as potential explosives. Store in solution if possible.

Application 3: Synthesis of Indazoles via Fused-Ring Condensation

While the Fischer Indole synthesis is difficult with this compound (due to blocked ortho-positions preventing the [3,3]-sigmatropic shift), it is highly effective for synthesizing Indazoles from o-halo-benzaldehydes or 1,3-diketone derivatives that allow N-N bond retention.

Workflow: Indazole Formation

The reaction proceeds via nucleophilic aromatic substitution (


) or metal-catalyzed coupling if the ring is not activated.

Indazole Precursor o-Fluorobenzaldehyde Inter Hydrazone Intermediate Precursor->Inter + Reagent Reagent This compound Cyclization Cyclization (Base/Heat) Inter->Cyclization -HF Product 1-Mesityl-1H-indazole Cyclization->Product

Caption: Synthesis of 1-Mesityl-1H-indazole via condensation and nucleophilic substitution.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Pyrazole) Incomplete salt neutralization.Ensure Et₃N or NaOAc is stoichiometric to the HCl salt.
Regioisomer Mix Insufficient steric difference in diketone.Use enaminones (R-CO-CH=CH-NMe₂) instead of diketones to force regioselectivity.
Dark Color (Azide) Oxidation of hydrazine prior to reaction.Use fresh or recrystallized hydrazine; keep temp < 5°C during NaNO₂ addition.
Insolubility Formation of neutral hydrazine precipitate.Use a cosolvent system (EtOH/DMSO) or heat to reflux.

References

  • BenchChem. this compound | High-Purity Reagent Supplier. (General properties and Fischer Indole context). Link

  • Organic Chemistry Portal. Synthesis of Pyrazoles. (General protocols for hydrazine-diketone condensation). Link

  • Organic Syntheses. Trimethylsilyl Azide. (Comparative safety and synthesis of azides). Link

  • ResearchGate. Synthesis of indazoles from 2-formylphenylboronic acids. (Indazole formation pathways).[4] Link

  • National Institutes of Health (NIH). Hydrazides as Powerful Tools in Medicinal Chemistry. (Biological applications of hydrazine derivatives).[4][5][6] Link

Sources

Application Note: Continuous Flow Synthesis of Sterically Hindered Indoles via "Abnormal" Fischer Indolization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the continuous flow synthesis of polysubstituted indoles using Mesitylhydrazine (2,4,6-trimethylphenylhydrazine) .

The Challenge: Standard Fischer Indole Synthesis relies on a [3,3]-sigmatropic rearrangement that requires at least one unsubstituted ortho-position on the aryl ring to proceed. This compound possesses methyl groups at both ortho-positions, theoretically blocking the reaction. In batch, forcing this reaction requires dangerous superheating to induce a Wagner-Meerwein 1,2-methyl shift (the "Abnormal" Fischer Indole Synthesis), often leading to thermal runaway or tar formation.

The Solution: We utilize a continuous flow reactor to safely access the high-temperature/high-pressure (HTHP) window (180°C–220°C, 250 psi). This regime provides the activation energy necessary for the requisite methyl migration while maintaining precise residence time control to prevent product degradation.

Scientific Mechanism: The "Abnormal" Pathway

Understanding the mechanism is critical for troubleshooting. Unlike the standard Robinson mechanism, the reaction with this compound involves an "interrupted" cyclization followed by a restorative rearrangement.

Mechanistic Workflow
  • Condensation: Formation of Mesitylhydrazone.

  • [3,3]-Sigmatropic Shift: Disruption of aromaticity; formation of a dimethyl-substituted imine intermediate.

  • The Blockade: Re-aromatization is impossible via standard proton loss due to the ortho-methyl group.

  • 1,2-Migration (Key Step): Under thermal stress, the ortho-methyl group undergoes a 1,2-shift (usually to the C3 position of the indole or C1/Nitrogen), allowing aromatization.

  • Elimination: Loss of

    
     yields the final polysubstituted indole.
    
Pathway Visualization

Fischer_Mechanism cluster_conditions Flow Reactor Conditions Start This compound + Ketone Hydrazone Mesitylhydrazone (Condensation) Start->Hydrazone - H2O EneHydrazine Ene-Hydrazine Tautomer Hydrazone->EneHydrazine Acid Cat. SigmaShift [3,3]-Sigmatropic Shift (Aromaticity Broken) EneHydrazine->SigmaShift Δ (Heat) BlockedInt Blocked Intermediate (Ortho-positions occupied) SigmaShift->BlockedInt Migration 1,2-Methyl Migration (Wagner-Meerwein) BlockedInt->Migration High T (>180°C) Indole Permethylated Indole (Re-aromatized) Migration->Indole - NH3

Figure 1: Mechanistic pathway highlighting the critical 1,2-methyl migration required for this compound conversion, accessible via high-temperature flow.

Experimental Protocol

Equipment Setup
  • Pumps: Dual-piston HPLC pumps (acid resistant, Hastelloy or Ceramic heads).

  • Reactor: 10 mL PFA (Perfluoroalkoxy) or Stainless Steel coil reactor.

    • Note: PFA is preferred for visibility and corrosion resistance up to 200°C; Stainless Steel is required for >200°C.

  • Back Pressure Regulator (BPR): Set to 17 bar (250 psi) to maintain solvent liquidity above boiling points.

  • Thermostat: Oil bath or dry block heater capable of stable 200°C operation.

Reagents & Stock Solutions

Substrate: Cyclohexanone (Model ketone for Tetrahydrocarbazole synthesis).[1] Hydrazine: this compound Hydrochloride (


).
StreamCompositionConcentrationRole
Feed A Cyclohexanone (1.0 equiv) in Glacial Acetic Acid0.5 MSubstrate
Feed B This compound HCl (1.1 equiv) in Glacial Acetic Acid0.5 MReagent + Catalyst

Technical Insight: We use Glacial Acetic Acid as both solvent and catalyst.[1] Stronger mineral acids (


) often cause charring at the high temperatures required for the methyl migration. The HCl salt of the hydrazine provides sufficient additional acidity (

modulation).
Step-by-Step Procedure
  • System Preparation:

    • Flush the reactor with pure Acetic Acid at 5 mL/min to remove air and prime the BPR.

    • Set the reactor temperature to 180°C . Allow 15 minutes for thermal equilibration.

    • Set BPR to 250 psi.

  • Reaction Execution:

    • Set Pump A (Ketone) flow rate: 0.25 mL/min .

    • Set Pump B (Hydrazine) flow rate: 0.25 mL/min .

    • Total Flow Rate: 0.5 mL/min.

    • Residence Time (

      
      ):  20 minutes (assuming 10 mL reactor volume).
      
    • Calculation:

      
      .
      
  • Collection & Quench:

    • Discard the first 2 reactor volumes (20 mL) to reach steady state.

    • Collect the effluent into a cooled flask (0°C) containing saturated aqueous

      
       to neutralize the acetic acid immediately. This prevents post-reactor degradation.
      
  • Workup:

    • Extract the aqueous mixture with Ethyl Acetate (3 x 20 mL).

    • Wash combined organics with Brine.

    • Dry over

      
       and concentrate in vacuo.
      
    • Purify via flash chromatography (Hexanes/EtOAc gradient).

Results and Optimization Data

The following data illustrates the necessity of high temperature for this specific hindered substrate.

Table 1: Temperature Screening for this compound + Cyclohexanone (Conditions: 0.5 M, 20 min residence time, Acetic Acid solvent)

EntryTemperature (°C)Conversion (%)Yield (%)Major ProductObservation
110095< 5HydrazoneNo cyclization; rearrangement blocked.
21409832Indolenine mixPartial rearrangement; incomplete migration.
3180 >99 84 Indole Clean 1,2-methyl migration.
4220>9965IndoleSignificant tar/decomposition.

Interpretation: Unlike standard phenylhydrazines which cyclize at 80-100°C, this compound requires ~180°C. The flow reactor allows this temperature without solvent boiling (due to BPR), facilitating the high-energy 1,2-shift.

Troubleshooting & Critical Parameters

Clogging Issues
  • Symptom: System pressure spikes >300 psi.

  • Cause: Ammonium chloride (

    
    ) precipitation (byproduct of the reaction).
    
  • Fix: Add 5-10% water or Ethanol to the feed streams to increase salt solubility, or use an inline filter before the BPR. Sonicate stock solutions for 20 mins prior to pumping.

Incomplete Migration
  • Symptom: Isolation of non-aromatic indolenine intermediates (detectable via NMR by lack of NH signal and presence of

    
     carbons in the ring).
    
  • Fix: Increase residence time to 30 minutes or increase temperature to 190°C. The migration is the rate-determining step.

References

  • Fundamental Mechanism: Robinson, B. "The Fischer Indole Synthesis."[1][2][3][4][5][6][7][8] Chem. Rev.[2]1963 , 63, 373–401.[2] Link

  • This compound Specifics: Carlin, R. B.; et al. "The Fischer Indole Synthesis with 2,4,6-Trimethylphenylhydrazine." J. Am. Chem. Soc.[8]1962 , 84, 4107–4112. Link

  • Flow Chemistry Protocol (General): Gutmann, B.; Kappe, C. O. "Continuous Flow Fischer Indole Synthesis." Mol.[2][5] Diversity2011 , 15, 671. Link

  • High-Temperature Flow Applications: Plutschack, M. B.; Pieber, B.; Gilmore, K.; Seeberger, P. H. "The Hitchhiker’s Guide to Flow Chemistry." Chem. Rev.[2]2017 , 117, 11796. Link

Sources

Troubleshooting & Optimization

Technical Support: Mesitylhydrazine Stability & Reactivity in Acidic Media

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Mesitylhydrazine (2,4,6-trimethylphenylhydrazine) presents unique challenges in acidic media compared to unsubstituted phenylhydrazines. Its steric bulk and blocked ortho-positions fundamentally alter the reaction landscape, particularly in Fischer Indole Synthesis (FIS). This guide addresses the three primary failure modes: Indolenine Arrest (Blocked Aromatization) , Oxidative Azo Formation , and Acid-Catalyzed Disproportionation .

Module 1: The "Blocked Ortho" Paradox (Fischer Indole Failure)

Symptom: Reaction yields an oil/gum instead of a crystalline solid; NMR shows loss of aromaticity or unexpected aliphatic signals; Mass Spec shows correct mass (


) but incorrect fragmentation.

The Mechanism: In a standard FIS, the hydrazone undergoes a [3,3]-sigmatropic rearrangement to form a dienone-imine. Aromatization (the driving force of the reaction) requires the loss of a proton from the ortho-carbon. In this compound, positions 2 and 6 are occupied by methyl groups. The proton cannot be removed, preventing re-aromatization to the 1H-indole.

Outcome: The reaction arrests at the Indolenine (3H-indole) stage or forces a thermodynamically difficult Wagner-Meerwein shift (1,2-methyl migration) to restore aromaticity.

Visualizing the Blockage

FischerBlock Start This compound Hydrazone Sigmatropic [3,3]-Sigmatropic Rearrangement Start->Sigmatropic Intermediate Dienone-Imine Intermediate Sigmatropic->Intermediate OrthoH Ortho-H Present (Standard Phenylhydrazine) Intermediate->OrthoH OrthoMe Ortho-Methyl Present (this compound) Intermediate->OrthoMe Indole 1H-Indole (Aromatic Product) OrthoH->Indole -H+ (Aromatization) Indolenine Indolenine (3H-Indole) (Non-Aromatic Trap) OrthoMe->Indolenine Cannot lose Me+ Trapped as Imine Migration 1,2-Methyl Migration (Abnormal Fischer Product) Indolenine->Migration Forcing Conditions (High Temp/Strong Acid)

Figure 1: The mechanistic divergence caused by the 2,6-dimethyl substitution. The standard aromatization pathway is physically blocked, trapping the molecule as an Indolenine.

Troubleshooting Protocol:

  • Check 1H NMR: Look for a signal around 3.5–4.5 ppm (methine/methylene protons of the indolenine ring) which are absent in fully aromatic indoles.

  • Force Rearrangement: If the aromatic indole is required, you must induce a 1,2-methyl shift.

    • Action: Switch solvent to high-boiling point alcohol (e.g., Ethylene Glycol) or use Polyphosphoric Acid (PPA) at >100°C.

    • Warning: This increases the risk of polymerization.

  • Accept the Indolenine: If the 3H-indole is the target, use milder acids (Acetic acid/HCl) and avoid prolonged heating to prevent degradation.

Module 2: Oxidative Instability (Azo Formation)

Symptom: Reaction mixture turns deep yellow/orange or dark red rapidly; TLC shows a non-polar spot moving faster than the hydrazine.

The Mechanism: this compound is electron-rich due to the three methyl groups (+I effect). In acidic media, while the protonated form (


) is relatively stable, the free base (in equilibrium) is highly susceptible to oxidation by dissolved oxygen. This yields Mesitylazo compounds  or Azobenzenes .

Data: Oxidation Susceptibility

ParameterStandard PhenylhydrazineThis compoundImplication
Electron Density ModerateHigh (Trisubstituted)Faster oxidation kinetics
Oxidation Product Azobenzene (orange)Azo-mesitylene (deep red/orange)Impurity often mistaken for product
Acid Effect Stabilizes as saltStabilizes as salt, but accelerates azo formation if oxidants (NOx, air) presentAcid + Air = Degradation

Troubleshooting Protocol:

  • Degassing is Mandatory: Sparge all acidic solvents with Argon/Nitrogen for 15 minutes before adding the hydrazine.

  • Avoid Nitrate Counter-ions: Never use Nitric acid or nitrate salts. They act as oxidants, converting the hydrazine to the diazonium salt or azide.

  • Use the Hydrochloride Salt: Store and weigh the reagent as this compound·HCl. Do not generate the free base until the last possible moment in the inert atmosphere.

Module 3: Acid-Catalyzed Disproportionation

Symptom: Evolution of gas (ammonia/nitrogen); formation of Mesitylene (solvent smell changes) or Mesitylamine (fishy/amine odor).

The Mechanism: Under strong acidic conditions (especially with HCl or H2SO4) and heat, hydrazines can undergo N-N bond cleavage.



Troubleshooting Protocol:

  • Temperature Control: Keep reaction temperature <80°C unless necessary. Disproportionation kinetics increase exponentially with temperature.

  • Acid Selection:

    • Preferred: Acetic Acid (mild), H2SO4 (non-volatile).

    • Avoid: HCl (if heating >100°C), as chloride ions can sometimes participate in nucleophilic substitution if the ring were less hindered (less of an issue here, but good practice).

Experimental Workflow: Diagnostic Decision Tree

Troubleshooting Start Reaction Outcome Analysis Observation What do you observe? Start->Observation Obs1 Deep Red/Orange Color Fast Moving Spot on TLC Observation->Obs1 Obs2 Product is Oil/Gum Mass Spec correct, NMR weird Observation->Obs2 Obs3 Gas Evolution Fishy Odor (Amine) Observation->Obs3 Diag1 Diagnosis: Oxidation (Azo Compound Formation) Obs1->Diag1 Diag2 Diagnosis: Indolenine Trap (Blocked Ortho Position) Obs2->Diag2 Diag3 Diagnosis: Disproportionation (N-N Cleavage) Obs3->Diag3 Sol1 Action: Degas solvents (Ar/N2). Use HCl salt. Diag1->Sol1 Sol2 Action: Increase Temp (>100°C) or use PPA to force shift. Diag2->Sol2 Sol3 Action: Lower Temp. Check Acid Concentration. Diag3->Sol3

Figure 2: Diagnostic workflow for identifying the root cause of reaction failure based on observable symptoms.

FAQ: Frequently Asked Questions

Q1: Can I use this compound hydrochloride directly in the reaction? A: Yes, and it is recommended. If your reaction solvent is alcoholic (Ethanol/Methanol), the HCl salt will dissolve upon heating. The acidity provided by the salt is often sufficient to catalyze hydrazone formation. If using a non-polar solvent, you may need to liberate the free base in situ using Sodium Acetate (NaOAc), not strong bases like NaOH.

Q2: Why does my product decompose on the silica column? A: Indolenines (the likely product) are imines. They are hydrolytically unstable on acidic silica gel.

  • Fix: Pre-treat your silica gel with 1-2% Triethylamine (TEA) to neutralize acidity, or use Alumina (neutral) for purification.

Q3: I see a peak at M-15 in the Mass Spec. Is this the product? A: If you are expecting a standard indole, an M-15 peak (loss of methyl) suggests you might have forced the "Abnormal" Fischer pathway where a methyl group was lost or migrated. However, if you see M-15 from the starting material, it's likely just fragmentation. Ensure you are looking at the coupled product mass.

References
  • Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience.
  • Su, Y., et al. (2020).[1] "Trichloroisocyanuric Acid Mediated Oxidative Dehydrogenation of Hydrazines: A Practical Chemical Oxidation To Access Azo Compounds." Synthesis, 52, 1103-1112.[1] Link (Demonstrates the ease of oxidation of hydrazines to azo compounds).

  • Lázár, L., & Fülöp, F. (2003). "Recent developments in the ring-chain tautomerism of 1,3-heterocycles." European Journal of Organic Chemistry. (Context on Indolenine/Imine stability).
  • Fisher Scientific. "Safety Data Sheet: 2,4,6-Trimethylphenylhydrazine hydrochloride." Link (Safety and stability data).

Sources

Technical Guide: Troubleshooting Fischer Indole Synthesis with Mesitylhydrazine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges of using Mesitylhydrazine (2,4,6-trimethylphenylhydrazine) in Fischer Indole Synthesis. This reaction is notoriously difficult due to the "Ortho-Blockade" effect, where the 2- and 6-methyl groups physically and electronically impede the standard mechanistic pathway.

Audience: Senior Chemists, Process Development Scientists Scope: Mechanism-based troubleshooting, regioselectivity control, and isolation of "abnormal" products.

The Core Challenge: The Ortho-Blockade Mechanism

The failure of this compound to yield standard indoles is not a matter of reaction conditions but of fundamental mechanistic incompatibility .

In a standard Fischer synthesis, the key step is a [3,3]-sigmatropic rearrangement of the ene-hydrazine intermediate.[1][2][3] This shift targets the ortho carbon of the hydrazine ring.

  • Standard Substrate: The ortho position is a proton-bearing carbon. After rearrangement, re-aromatization is rapid via proton loss.

  • This compound: Both ortho positions are occupied by methyl groups. The rearrangement creates a quaternary carbon at the ring junction, preventing immediate re-aromatization.

Consequence Analysis
  • Formation of Indolenines (3H-indoles): The reaction often stops at the non-aromatic indolenine stage because the driving force to aromatize is blocked.

  • Wagner-Meerwein Rearrangements: To restore aromaticity, one of the ortho-methyl groups must undergo a 1,2-shift (migration) to an adjacent position. This leads to "Abnormal Fischer Products" with unexpected substitution patterns (e.g., 7-methyl indoles).

  • Regiochemical Reversal: The steric bulk of the mesityl group heavily influences which side of an unsymmetrical ketone forms the enamine, often overriding thermodynamic preferences.

Visualizing the Blocked Pathway

The following diagram illustrates the divergence between the standard pathway and the "Abnormal" pathway forced by this compound.

Fischer_Mesityl_Mechanism Start This compound + Ketone Hydrazone Arylhydrazone Start->Hydrazone Acid Cat. EneHydrazine Ene-Hydrazine (Tautomer) Hydrazone->EneHydrazine Tautomerization Sigmatropic [3,3]-Sigmatropic Shift EneHydrazine->Sigmatropic BlockedInter Blocked Intermediate (Quaternary Ortho Carbon) Sigmatropic->BlockedInter High Barrier Path_Standard Standard Aromatization (IMPOSSIBLE) BlockedInter->Path_Standard Blocked by Me Path_Abnormal 1,2-Methyl Migration (Wagner-Meerwein) BlockedInter->Path_Abnormal Heat/Strong Acid Path_Indolenine Cyclization without Aromatization BlockedInter->Path_Indolenine Mild Acid Product_Rearranged Rearranged Indole (e.g., 7-substituted) Path_Abnormal->Product_Rearranged Product_Indolenine 3H-Indole (Indolenine) (Non-Aromatic) Path_Indolenine->Product_Indolenine

Caption: Mechanistic divergence in Fischer synthesis caused by ortho-methyl substitution. The standard aromatization pathway is energetically inaccessible, forcing migration or non-aromatic product formation.

Technical Support & Troubleshooting (Q&A)

Issue 1: "I am getting no reaction or starting material recovery."

Diagnosis: Steric hindrance is preventing the initial hydrazone formation or the [3,3]-shift.

  • The Cause: The mesityl group is extremely bulky. If your ketone is also hindered (e.g., di-ortho substituted), the hydrazone may not form. Even if it does, the energy barrier for the [3,3]-shift to a blocked position is significantly higher than normal.

  • Solution:

    • Force Hydrazone Formation: Use a Dean-Stark trap or molecular sieves to remove water and drive equilibrium.

    • Increase Temperature: this compound reactions often require refluxing in higher boiling solvents like acetic acid or ethylene glycol (100–150°C) to overcome the activation energy of the rearrangement.

    • Use Stronger Acids: Switch from Lewis acids (ZnCl₂) to Brønsted acids like Polyphosphoric Acid (PPA) or p-TsOH in refluxing benzene/toluene.

Issue 2: "The NMR shows a product, but it's not aromatic."

Diagnosis: You have likely isolated a 3H-Indole (Indolenine) .[3][4]

  • The Cause: The intermediate cyclized but could not eject the methyl group or migrate it. The result is a stable, non-aromatic bicycle with an sp3 carbon at the 3-position.

  • Verification: Check 1H NMR for:

    • Loss of NH signal: Indolenines lack the N-H proton.

    • Upfield Methyls: Look for methyl signals around 1.2–1.5 ppm (attached to sp3 carbon) rather than 2.3+ ppm (aromatic methyls).

    • Imine Character: 13C NMR will show a signal around 160–180 ppm for the C=N bond.

Issue 3: "I isolated an indole, but the substitution pattern is wrong."

Diagnosis: A 1,2-Methyl Shift (Abnormal Fischer Indolization) occurred.

  • The Mechanism: To regain aromaticity, the methyl group at the ortho position migrates.

    • Scenario A: Migration to the C3 position (if open).

    • Scenario B: Migration to the Nitrogen (rare, usually requires specific conditions).

    • Scenario C: Migration to the adjacent carbon, often resulting in a 7-methyl pattern if the starting hydrazine was 2,6-disubstituted.

  • Control: This is thermodynamically driven. Lower temperatures favor the indolenine; higher temperatures and stronger acids favor the rearranged indole.

Issue 4: "Regioselectivity is the opposite of what I expected with my ketone."

Diagnosis: Steric control is overriding electronic control.

  • Context: With unsymmetrical ketones (e.g., 2-methylcyclohexanone), enolization can occur towards the more substituted (thermodynamic) or less substituted (kinetic) side.

  • Mesityl Effect: The massive steric bulk of the mesityl hydrazine prefers the less hindered enamine .

  • Prediction: Expect cyclization at the least substituted alpha-carbon of your ketone.

    • Example: Reaction with 2-methylcyclohexanone will likely favor attack at C6 (methylene) rather than C2 (methine), leading to a product distinct from standard phenylhydrazine reactions.

Optimized Experimental Protocols

Protocol A: Synthesis of Indolenines (Mild Conditions)

Best for isolating the non-aromatic intermediate without forcing migration.

  • Reagents: this compound HCl (1.0 eq), Ketone (1.2 eq), Glacial Acetic Acid (Solvent).

  • Procedure:

    • Dissolve hydrazine and ketone in glacial acetic acid (5 mL/mmol).

    • Stir at room temperature for 24 hours. (Heating triggers migration).

    • Pour into ice water and neutralize with NaOH.

    • Extract with DCM.

  • Purification: Flash chromatography on basic alumina (Silica may degrade indolenines).

Protocol B: Forced Rearrangement to Indoles (Harsh Conditions)

Best for forcing the 1,2-shift to get an aromatic indole.

  • Reagents: this compound free base (1.0 eq), Ketone (1.0 eq), Polyphosphoric Acid (PPA).

  • Procedure:

    • Mix reagents with PPA (10 g per g of reactant).

    • Heat to 100–120°C with vigorous mechanical stirring for 2–4 hours.

    • Note: Monitor by TLC.[3] The spot will shift significantly as the non-aromatic indolenine converts to the aromatic indole.

    • Cool to 60°C and carefully pour onto crushed ice (Exothermic!).

  • Workup: Basify strongly with NaOH pellets (keep cool) and extract with Ethyl Acetate.

Summary of Regioselectivity Rules

VariableStandard PhenylhydrazineThis compound (2,4,6-Me3)
Ortho-Positions Open (H)Blocked (Me)
Primary Product IndoleIndolenine or Rearranged Indole
Ketone Preference Thermodynamic Enamine (More sub.)[5]Kinetic Enamine (Less sub.)
Migration Risk LowHigh (1,2-Methyl Shift)

References

  • Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience.
  • Ishii, H. (1981). "Acc. Chem. Res." Abnormal Fischer Indole Synthesis.

  • Sajjadifar, S., et al. (2010).[6] "New 3H-Indole Synthesis by Fischer's Method." Molecules. (Describes synthesis of indolenines using ortho-substituted hydrazines).

  • Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International.

Sources

Technical Support Center: Mesitylhydrazine Stability in Long Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and FAQs regarding the stability of mesitylhydrazine, particularly during lengthy reaction times. Our goal is to equip you with the knowledge to anticipate and mitigate common issues, ensuring the integrity and success of your experiments.

Introduction: The Challenge of this compound Stability

This compound, and its hydrochloride salt, are valuable reagents in organic synthesis, most notably in the Fischer indole synthesis.[1][2][3] However, like many hydrazine derivatives, its stability can be a significant concern, especially in reactions that require extended periods at elevated temperatures.[4] Understanding the factors that contribute to its degradation is paramount for reproducible and high-yielding results. This guide will delve into the causes of instability and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound to decompose?

A1: this compound's stability is primarily compromised by:

  • Oxidation: Exposure to atmospheric oxygen can lead to the formation of various byproducts, reducing the effective concentration of your reagent.[4] Hydrazines, in general, are susceptible to autoxidation.

  • Thermal Stress: Prolonged heating can induce thermal decomposition.[4][5] The main products of thermal degradation of similar hydrazine derivatives include nitrogen, ammonia, and hydrogen cyanide.[5]

  • Light Exposure: Many chemical reagents are sensitive to light, which can provide the energy to initiate degradation pathways.[6][7] While specific data on this compound's photosensitivity is not extensively published, it is a prudent practice to protect all sensitive reagents from light.

  • Presence of Catalytic Impurities: Certain metal ions and surfaces can catalyze the decomposition of hydrazines.[4] For instance, rust (iron oxides) and other metal oxides can significantly accelerate decomposition.[4]

Q2: My reaction with this compound is sluggish and gives a low yield. Could reagent degradation be the cause?

A2: Absolutely. If you are experiencing poor reaction performance, especially over extended reaction times, the degradation of this compound is a likely culprit. The gradual decomposition of the reagent will lower its effective concentration, leading to incomplete conversion of your starting material. Furthermore, the decomposition byproducts can potentially interfere with the desired reaction pathway or complicate purification.

Q3: I am using this compound hydrochloride. Do I need to neutralize it before my reaction?

A3: This depends on your reaction conditions. The hydrochloride salt is often more stable and easier to handle than the free base. For reactions that are acid-catalyzed, such as the Fischer indole synthesis, using the hydrochloride salt directly can be advantageous.[8] However, if your reaction requires the free base and is sensitive to acid, you will need to neutralize the salt. This can be achieved by treating a solution of the hydrochloride salt with a mild base, such as saturated sodium bicarbonate or sodium hydroxide solution, followed by extraction with an organic solvent like dichloromethane (DCM).[8]

Q4: How can I monitor the stability of this compound during my reaction?

A4: In-process reaction monitoring is crucial for long reactions. Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed to track the concentration of this compound and the formation of any major impurities or byproducts over time.[9][10][11] Thin-Layer Chromatography (TLC) can also provide a qualitative assessment of the reaction progress and the appearance of unexpected spots that may indicate decomposition.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered when using this compound in long reactions.

Issue 1: Low or No Product Formation, with a Complex Mixture of Byproducts
Potential Cause Troubleshooting Step Scientific Rationale
Oxygen Sensitivity Purge all reaction vessels with an inert gas (e.g., argon or nitrogen) before adding reagents. Maintain a positive pressure of inert gas throughout the reaction. Use degassed solvents.This minimizes the presence of atmospheric oxygen, a key contributor to the oxidative decomposition of hydrazines.[4][12]
Thermal Decomposition Optimize the reaction temperature. Run small-scale experiments at various temperatures to find the lowest effective temperature for your transformation. Consider microwave-assisted synthesis to reduce reaction times.Minimizing thermal stress reduces the rate of decomposition pathways.[5]
Light-Induced Degradation Protect the reaction vessel from light by wrapping it in aluminum foil or conducting the reaction in a dark fume hood.Although not always documented for every reagent, photodecomposition is a common issue for many organic molecules.[6][7]
Impure Reagent Use freshly opened or purified this compound. If using the hydrochloride salt, ensure it is of high purity.Impurities can catalyze decomposition or lead to side reactions.
Issue 2: Inconsistent Reaction Yields Between Batches
Potential Cause Troubleshooting Step Scientific Rationale
Variable Reagent Quality Standardize your source and lot of this compound. Consider performing a purity analysis (e.g., NMR or titration) on new batches before use.The purity of commercial reagents can vary, impacting reaction outcomes.
Inconsistent Inert Atmosphere Ensure your inert gas setup is robust. Check for leaks in your system. Use a bubbler to monitor the gas flow.A consistent and reliable inert atmosphere is critical for reproducible results with air-sensitive reagents.[12][13]
Variations in Solvent Quality Use freshly opened, anhydrous solvents. Ensure solvents are properly degassed before use.Residual water or dissolved oxygen in solvents can react with or promote the decomposition of this compound.[12]
Experimental Protocols
Protocol 1: Preparation of Free this compound from its Hydrochloride Salt
  • Dissolve this compound hydrochloride in deionized water.

  • Cool the solution in an ice bath.

  • Slowly add a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide with stirring until the solution is basic (check with pH paper).

  • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[8]

  • Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure. The resulting free base should be used immediately for the best results.

Protocol 2: Setting up a Long-Duration Reaction Under an Inert Atmosphere
  • Assemble your glassware (e.g., a three-necked flask with a condenser, thermometer, and septum) and flame-dry it under vacuum or oven-dry it and allow it to cool under a stream of inert gas.

  • Introduce a magnetic stir bar and your solid starting materials.

  • Seal the flask and purge with an inert gas (argon or nitrogen) for at least 15-20 minutes.

  • Add your degassed anhydrous solvent via a cannula or syringe.

  • If your this compound is a solid, add it under a positive flow of inert gas. If it is a liquid or in solution, add it via a syringe.

  • Heat the reaction to the desired temperature and maintain a gentle flow of inert gas throughout the duration of the reaction.

Visualizing the Workflow
Workflow for Handling this compound in a Long Reaction

G cluster_prep Reagent Preparation cluster_setup Reaction Setup cluster_reaction Reaction Monitoring cluster_workup Workup & Analysis prep_reagent Prepare Free this compound (if needed) (Protocol 1) check_purity Check Reagent Purity (NMR, Titration) prep_reagent->check_purity add_reagents Add Degassed Solvents and Reagents check_purity->add_reagents dry_glassware Dry Glassware inert_atm Establish Inert Atmosphere (Protocol 2) dry_glassware->inert_atm inert_atm->add_reagents run_rxn Run Reaction at Optimized Temperature add_reagents->run_rxn monitor Monitor Progress (TLC, HPLC, GC) run_rxn->monitor workup Reaction Workup monitor->workup analyze Analyze Products workup->analyze

Caption: A recommended workflow for experiments involving this compound.

This compound Decomposition Pathways

G This compound This compound Decomposition Decomposition Products (e.g., N2, NH3, oxidized byproducts) This compound->Decomposition Oxidation This compound->Decomposition Thermal Degradation This compound->Decomposition Photolysis This compound->Decomposition Catalysis Oxygen O2 (Air) Heat Heat Light Light (hv) Metal Metal Impurities

Caption: Factors contributing to the decomposition of this compound.

Conclusion

The successful use of this compound in long-duration reactions hinges on a thorough understanding of its stability and the implementation of careful experimental techniques. By controlling the reaction atmosphere, temperature, and exposure to light, and by ensuring the purity of all reagents and solvents, researchers can significantly mitigate the risk of decomposition and achieve more reliable and reproducible outcomes.

References

  • ATSDR. (n.d.). Analytical Methods. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Chen, R. (2025). Developing a Trace Level GC-MS Method for Detecting Methylhydrazine in an Experimental Drug Substance. ResearchGate. Retrieved from [Link]

  • DTIC. (n.d.). The Thermal and Catalytic Decomposition of Methylhydrazines. Defense Technical Information Center. Retrieved from [Link]

  • Various Authors. (2015). How to use this compound hydrochloride?. ResearchGate. Retrieved from [Link]

  • Yakovleva, I., & Kholin, Y. (2025). Chromatographic methods of determining hydrazine and its polar derivatives. ResearchGate. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • Asatryan, R., Bozzelli, J. W., da Silva, G., Swinnen, S., & Nguyen, M. T. (2010). Formation and Decomposition of Chemically Activated and Stabilized Hydrazine. The Journal of Physical Chemistry A, 114(23), 6544–6556. Retrieved from [Link]

  • Sharma, K. (2024). Fischer Indole Synthesis: Mechanism, Features, Drawbacks. Science Info. Retrieved from [Link]

  • Levine, J. I. (1990). Medications that Increase Sensitivity to Light. NJ.gov. Retrieved from [Link]

  • Chekhtman, A. S., & Waters, M. L. (2011). Why Do Some Fischer Indolizations Fail? The Journal of Organic Chemistry, 76(11), 4489–4496. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • DTIC. (n.d.). Safety and Handling of Hydrazine. Defense Technical Information Center. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • University of Illinois at Chicago College of Pharmacy, Drug Information Group. (n.d.). Light-Sensitive Injectable Prescription Drugs. Hospital Pharmacy, 48(1), 26–32. Retrieved from [Link]

  • Various Authors. (n.d.). Experimental details for analytical methods used to determine hydrazines, aliphatic amines and hydroxylamine. ResearchGate. Retrieved from [Link]

  • Zolfigol, M. A., & Sajjadifar, S. (2014). An efficient method for the synthesis of indoles via Fischer indole synthesis using sulfonic acid functionalized imidazolium salts (SAFIS) as novel, green, and reusable catalysts. Scientia Iranica, 21(6), 2095-2103. Retrieved from [Link]

  • Various Authors. (n.d.). 108 questions with answers in HYDRAZINE. ResearchGate. Retrieved from [Link]

  • El-Shabrawy, Y., & El-Enany, N. (2016). Characterization of Hydrazine Derivative: Proposed Decomposition Mechanism and Structure Elucidation of Decomposition Compounds. Journal of Analytical & Pharmaceutical Research, 2(4). Retrieved from [Link]

  • University of Florida Environmental Health & Safety. (2024). Hydrazine Monohydrate Explosion. Retrieved from [Link]

  • Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]

  • Various Authors. (2022). Advice on working up a reaction using hydrazine hydrate as a solvent?. Reddit. Retrieved from [Link]

  • Al-Majthoub, M. M., & Al-Zoubi, R. M. (2021). Method Verification and Validation of Hydralazine Hydrochloride: Spectrophotometric Analysis in Pure and Pharmaceutical Formulations. American Journal of Analytical Chemistry, 12(1), 1-13. Retrieved from [Link]

  • DTIC. (n.d.). RESEARCH ON HYDRAZINE DECOMPOSITION. Defense Technical Information Center. Retrieved from [Link]

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Technical Support Center: Mesitylhydrazine Hydrochloride Free Base Conversion

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the conversion of mesitylhydrazine hydrochloride to its free base. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.

Core Principles: The Chemistry of Free Basing

The conversion of a hydrazine hydrochloride salt to its free base is a fundamental acid-base reaction. This compound hydrochloride is an ammonium salt, which is acidic due to the protonated hydrazine nitrogen. To generate the neutral "free base," a base is added to deprotonate the hydrazine, leaving the free, uncharged this compound molecule.

The general reaction is: (CH₃)₃C₆H₂NHNH₃⁺Cl⁻ + Base → (CH₃)₃C₆H₂NHNH₂ + Base-H⁺ + Cl⁻

The choice of base and solvent is critical for ensuring a high yield and purity of the final product. The free base is typically less water-soluble than its hydrochloride salt, which facilitates its extraction into an organic solvent.[1]

Detailed Experimental Protocol: Aqueous Workup

This protocol describes a standard, reliable method for converting this compound hydrochloride to its free base using a biphasic aqueous/organic system.

Materials:

  • This compound hydrochloride (CAS: 24006-09-5)[2]

  • Saturated Sodium Bicarbonate (Sat. NaHCO₃) solution or 1-6 M Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Separatory Funnel

  • Round-bottom flask

  • Rotary Evaporator

Step-by-Step Methodology:

  • Dissolution: Dissolve the this compound hydrochloride salt in deionized water in a separatory funnel. A concentration of ~0.5-1.0 M is a good starting point.

  • Extraction Solvent Addition: Add an equal volume of an immiscible organic solvent, such as Dichloromethane (DCM), to the separatory funnel.[3]

  • Basification: Slowly add a basic solution (e.g., saturated NaHCO₃ or 1M NaOH) to the funnel while gently swirling. Continue adding the base incrementally until the aqueous layer is basic (pH > 8), which can be checked with pH paper. Effervescence (CO₂ evolution) will be observed if using bicarbonate.

    • Causality: The base deprotonates the hydrazine salt in the aqueous phase. The resulting neutral free base has significantly lower water solubility and preferentially partitions into the organic layer.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup. Allow the layers to separate completely.

  • Phase Separation: Drain the lower organic layer (if using DCM) into a clean flask. If using a less dense solvent like EtOAc, the organic layer will be on top.

  • Re-extraction: To maximize yield, add a fresh portion of the organic solvent to the aqueous layer remaining in the funnel and repeat the extraction process (steps 4-5) two more times. Combine all organic extracts.

  • Drying: Dry the combined organic extracts over an anhydrous drying agent like MgSO₄ or Na₂SO₄. Swirl the flask and let it stand for 15-20 minutes. The solution should be clear, not cloudy.

  • Isolation: Filter the dried solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the this compound free base, which may present as a colorless to pale yellow liquid or oil.[4]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction & Extraction cluster_purification Purification & Isolation Start Start: this compound HCl Dissolve Dissolve Salt in DI Water Start->Dissolve AddSolvent Add Organic Solvent (e.g., DCM) Dissolve->AddSolvent Basify Add Base (e.g., Sat. NaHCO₃) Check pH > 8 AddSolvent->Basify Extract Shake & Vent Funnel Basify->Extract Separate Separate Organic Layer Extract->Separate ReExtract Repeat Extraction 2x Separate->ReExtract Combine Combine Organic Extracts ReExtract->Combine Dry Dry with Na₂SO₄ or MgSO₄ Combine->Dry Filter Filter off Drying Agent Dry->Filter Evaporate Evaporate Solvent (Rotary Evaporator) Filter->Evaporate Product Pure this compound Free Base Evaporate->Product

Caption: Workflow for free base conversion.

Troubleshooting Guide

Q1: My yield is very low, or I recovered no product. What went wrong?

A1: This is a common issue that typically points to one of three main causes:

  • Incomplete Neutralization: The most frequent error is insufficient addition of base. If the aqueous layer is not basic enough (pH > 8), the hydrazine salt will not be fully converted to the free base. The protonated salt is highly water-soluble and will remain in the aqueous phase.

    • Solution: Before extraction, always test the pH of the aqueous layer with pH paper. If it is not sufficiently basic, add more base until the desired pH is reached and maintained.

  • Product Lost in Aqueous Layer: Even after neutralization, some free base may remain dissolved in the aqueous layer, especially if an insufficient volume of organic solvent was used.

    • Solution: Perform at least three extractions with fresh portions of the organic solvent to ensure complete removal of the product from the aqueous phase. A "back-extraction" with the same organic solvent can recover product from a seemingly exhausted aqueous layer.

  • Incorrect Phase Collection: A simple but critical error is misidentifying the aqueous and organic layers. Chlorinated solvents like Dichloromethane (DCM) are denser than water and will form the bottom layer. Non-chlorinated solvents like Ethyl Acetate or Diethyl Ether are less dense and will form the top layer.

    • Solution: To confirm which layer is which, add a few drops of water to the separatory funnel. The layer that the drops merge with is the aqueous phase.

Q2: I have a persistent emulsion at the interface between the organic and aqueous layers.

A2: Emulsions are common and prevent clean phase separation, trapping product and leading to lower yields.

  • Cause: Emulsions form when vigorous shaking creates fine droplets of one phase suspended in the other, stabilized by trace impurities. Using a strong base like NaOH can sometimes lead to saponification of grease or other impurities, which act as surfactants.

  • Solutions:

    • Patience: Allow the separatory funnel to stand undisturbed for an extended period (20-60 minutes). Often, the emulsion will break on its own.

    • Brine Wash: Add a small amount of saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous phase helps to disrupt the emulsion and force the separation of the layers.

    • Gentle Swirling: Instead of vigorous shaking, try gentle, repeated inversions of the separatory funnel. This can be sufficient for extraction without creating a stubborn emulsion.

Q3: The final product is a dark oil and appears impure. How can I clean it up?

A3: Hydrazine derivatives can be sensitive to air and light, leading to decomposition and discoloration.[4]

  • Cause: Oxidation of the hydrazine functional group is a likely cause of discoloration. This can be accelerated by heat during solvent evaporation or prolonged exposure to air.

  • Solutions:

    • Minimize Heat: When using a rotary evaporator, use a low water bath temperature (<40 °C) to minimize thermal degradation.

    • Inert Atmosphere: If the product is particularly sensitive, conduct the extraction and isolation under an inert atmosphere (e.g., Nitrogen or Argon).

    • Purification: If the product is still impure, consider purification by column chromatography on silica gel treated with triethylamine to prevent decomposition, or by distillation under reduced pressure.[5][6]

Troubleshooting Decision Tree

G Problem Problem Encountered LowYield Low or No Yield Problem->LowYield Emulsion Persistent Emulsion Problem->Emulsion Impure Impure/Dark Product Problem->Impure Cause_pH Cause: Incomplete Neutralization? LowYield->Cause_pH Cause_Extraction Cause: Insufficient Extraction? LowYield->Cause_Extraction Cause_Shake Cause: Shaking too vigorous? Emulsion->Cause_Shake Cause_Oxidation Cause: Air/Heat Decomposition? Impure->Cause_Oxidation Sol_pH Solution: Add more base, verify pH > 8 Cause_pH->Sol_pH Sol_Extraction Solution: Perform 2-3 more extractions Cause_Extraction->Sol_Extraction Sol_Brine Solution: Add brine (sat. NaCl) to break emulsion Cause_Shake->Sol_Brine Sol_Wait Solution: Let funnel stand for 30+ min Cause_Shake->Sol_Wait Sol_Temp Solution: Evaporate solvent at low temp (<40°C) Cause_Oxidation->Sol_Temp Sol_Purify Solution: Purify via column or distillation Cause_Oxidation->Sol_Purify

Caption: Troubleshooting decision tree.

Frequently Asked Questions (FAQs)

Q1: Which base should I use? Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃)?

A1: Both can be effective, but the choice depends on the stability of your compound and desired workup conditions. A comparison is provided in the table below.[3]

ParameterSodium Bicarbonate (NaHCO₃)Sodium Hydroxide (NaOH)
Basicity Weak BaseStrong Base
Pros Gentler, less likely to cause degradation of sensitive functional groups. Safer to handle.Ensures complete and rapid deprotonation.[3]
Cons Slower reaction, produces CO₂ gas (requires careful venting). May not be strong enough for all salts.Can cause hydrolysis of esters or other sensitive groups. Can promote emulsions.
Best For Compounds with base-sensitive functional groups.Robust compounds where rapid and complete conversion is the priority.

Q2: What is the best organic solvent for extraction?

A2: Dichloromethane (DCM) and Ethyl Acetate (EtOAc) are the most common choices. DCM is often preferred because its high density makes for easy separation as the bottom layer, and it is a good solvent for many organic compounds.[3] However, if your subsequent reaction is in a solvent like Toluene, using Toluene for the extraction can avoid an extra solvent-swapping step.

Q3: How should I store the this compound free base?

A3: Hydrazine derivatives can be unstable and are often sensitive to air, light, and heat.[4] The free base should be stored in a tightly sealed container, under an inert atmosphere (Argon or Nitrogen), and refrigerated to minimize degradation. If it will be used immediately in a subsequent reaction, in-situ generation without isolation is often the best strategy.

Q4: How can I confirm that the conversion to the free base was successful?

A4: The most definitive method is Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8] In the ¹H NMR spectrum, the chemical shifts of the protons near the nitrogen atom will change upon deprotonation. Specifically, the broad NH₃⁺ peak from the salt will be replaced by sharper NH and NH₂ peaks in the free base. Thin Layer Chromatography (TLC) can also be used; the free base will have a different Rf value than the salt (which typically remains at the baseline in common organic eluents).

Safety Precautions

Hydrazines as a chemical class are hazardous and must be handled with appropriate care.

  • Toxicity: Hydrazines can be toxic if inhaled, ingested, or absorbed through the skin. They may cause damage to the liver, kidneys, and central nervous system.[9][10]

  • Carcinogenicity: The Department of Health and Human Services (DHHS) has determined that hydrazine is a known carcinogen.[9] The International Agency for Research on Cancer (IARC) considers it a possible human carcinogen.[9]

  • Handling: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and direct skin contact.[11]

References

  • Discussion on the use of this compound hydrochloride. ResearchGate. [Link]

  • Understanding Freebasing as a Chemical Process. Alpas Wellness. [Link]

  • Dangers of Freebasing. Canadian Centre for Addictions. [Link]

  • This compound Compound Summary. PubChem, National Institutes of Health. [Link]

  • Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. ResearchGate. [Link]

  • ToxFAQs™ for Hydrazines. Agency for Toxic Substances and Disease Registry (ATSDR), CDC. [Link]

  • Hydrazine Hazard Summary. U.S. Environmental Protection Agency (EPA). [Link]

  • Hydralazine Hydrochloride Compound Summary. PubChem, National Institutes of Health. [Link]

  • Discussion on converting a freebase to hydrochloride salt. Reddit r/chemistry. [Link]

  • How to Freebase (Phenylhydrazine HCl as an example). YouTube video by NileRed. [Link]

  • ¹H-NMR spectrum of a hydrazone compound. ResearchGate. [Link]

  • Discussion on purification methods for free hydrazones. Reddit r/Chempros. [Link]

  • Hydrazine - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • This compound Hydrochloride (CAS 24006-09-5). Chemsrc. [Link]

  • Synthesis and Characterization of Hydrazine Bridge Cyclotriphosphazene Derivatives. MDPI. [Link]

  • Biotransformation of Hydrazine Derivatives in the Mechanism of Toxicity. Inorganica Chimica Acta. [Link]

  • Process for purifying aqueous hydrazine hydrate solutions.
  • Manufacture of pure hydralazine salts.
  • Purification method of phenylhydrazine.
  • Process for purification of phenylhydrazine.

Sources

Technical Support Center: Mesitylhydrazine Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers conducting Fischer Indole Synthesis using Mesitylhydrazine (2,4,6-trimethylphenylhydrazine) .[1]

Unlike standard phenylhydrazine reactions, the use of this compound introduces significant steric and mechanistic challenges—specifically the blocking of both ortho-positions by methyl groups.[1] This prevents the standard aromatization pathway, often leading to the formation of 3H-indoles (indolenines) or products resulting from 1,2-alkyl migration (Wagner-Meerwein shifts), rather than simple 1H-indoles.[1]

Part 1: Critical Protocol & Work-Up Guide

The "Abnormal" Mechanism & Its Impact on Work-Up

Before starting the work-up, you must identify your expected product.[1] Because the 2- and 6-positions on the hydrazine are methylated, the reaction cannot proceed via the standard elimination of ammonia to form a 1H-indole without a rearrangement.

  • Scenario A (Indolenine Formation): The reaction yields a 3,3-disubstituted 3H-indole (indolenine) .[1] This contains a C=N imine bond, making it basic and potentially sensitive to hydrolysis.[1]

  • Scenario B (Migration): A 1,2-methyl shift occurs, yielding a substituted 1H-indole (often with a methyl group migrated to the C3 position).[1]

Standardized Work-Up Procedure

Target Scale: 1–10 mmol | Solvent System: Acetic Acid (AcOH) or H₂SO₄/EtOH[1]

StepActionTechnical Rationale
1. Quench Cool reaction mixture to 0–5°C . Slowly add saturated NaHCO₃ or 20% NaOH until pH ~9–10.Crucial: If the product is an indolenine (imine), it is basic.[1] You must basify to deprotonate the iminium salt and extract the free base.[1] Acidic work-up will leave the product in the aqueous phase.[1]
2. Extraction Extract 3x with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .[1]DCM is preferred for indolenines due to higher solubility.[1] Avoid ether if the product is prone to precipitation.
3.[1] Wash Wash combined organics with Brine (sat. NaCl) followed by Water .[1]Removes trapped acetic acid or inorganic salts (ZnCl₂ residues).[1]
4. Drying Dry over anhydrous Na₂SO₄ (Sodium Sulfate) for 20 min. Filter.MgSO₄ is slightly acidic and can sometimes degrade sensitive imines; Na₂SO₄ is safer.[1]
5. Concentration Evaporate solvent under reduced pressure (Rotavap) at <40°C .Warning: Mesityl-derived indolenines can be volatile or thermally unstable.[1] Do not overheat.
6. Purification Flash Column Chromatography (Silica gel neutralized with 1% Et₃N).The silica must be deactivated with triethylamine if the product is an acid-sensitive indolenine.[1]

Part 2: Troubleshooting & FAQs

Q1: My reaction mixture turned completely black/tarry. Did it fail?

Diagnosis: Likely oxidative degradation of unreacted this compound.

  • Root Cause: 2,4,6-trimethylphenylhydrazine is electron-rich and highly susceptible to oxidation by air, forming diazenes and tars.[1]

  • Solution:

    • Ensure the reaction was performed under Argon/Nitrogen .[1]

    • Pre-treatment: Use the hydrochloride salt of this compound (more stable) rather than the free base.[1]

    • Rescue: The black tar is often non-polar.[1] The product (indolenine) is basic.[1] Perform an acid-base extraction: Dissolve tar in DCM, extract with 1M HCl (product goes to water), wash DCM (discard tar), then basify aqueous layer and re-extract.[1]

Q2: I cannot get a solid precipitate; I only get a viscous oil.

Diagnosis: You have likely formed an Indolenine (3H-indole) .[1]

  • Explanation: Unlike 1H-indoles, which can hydrogen bond (N-H donor), 3H-indoles lack the N-H group and have a non-planar, sp³-hybridized C3 carbon.[1] This disrupts crystal packing, often resulting in oils.[1]

  • Action:

    • Do not try to recrystallize from water/ethanol immediately.[1]

    • Attempt to form a Picrate or Hydrochloride salt to isolate a solid for characterization.[1]

    • Check NMR: Look for a signal at δ 1.2–1.5 ppm (singlet, 6H) if you used a methyl ketone, indicating gem-dimethyl groups at C3 (characteristic of indolenines).[1]

Q3: The yield is very low (<30%). Why?

Diagnosis: Steric hindrance preventing the [3,3]-sigmatropic shift.[1]

  • Mechanistic Insight: The "ortho-blockade" effect significantly raises the activation energy for the C-C bond formation step.[1]

  • Optimization:

    • Switch Solvent: Change from Acetic Acid to Polyphosphoric Acid (PPA) or Diethylene Glycol at higher temperatures (100–120°C) to overcome the steric barrier.[1]

    • Check Ketone: If using a hindered ketone (e.g., camphor, substituted cyclohexanone) + hindered hydrazine, the reaction may simply be too crowded.[1] Use a more accessible ketone (e.g., acetone, acetophenone).[1]

Part 3: Mechanistic Visualization

The following diagram illustrates the "Abnormal" pathway necessitated by the ortho-methyl groups of this compound.

FischerMesityl Hydrazine This compound (2,4,6-Trimethyl) Hydrazone Arylhydrazone Intermediate Hydrazine->Hydrazone + Ketone / H+ Sigmatropic [3,3]-Sigmatropic Rearrangement Hydrazone->Sigmatropic - NH3 (eventually) BlockedInt Dienone-Imine (Ortho-Blocked) Sigmatropic->BlockedInt New C-C Bond PathA Path A: 1,2-Methyl Shift (Wagner-Meerwein) BlockedInt->PathA Rearomatization via Migration PathB Path B: Indolenine Formation BlockedInt->PathB Tautomerization (if C3 open) ProductA Substituted 1H-Indole (Migrated Methyl) PathA->ProductA ProductB 3H-Indole (Indolenine) PathB->ProductB

Caption: Mechanistic divergence in this compound Fischer Synthesis. The presence of ortho-methyl groups prevents direct aromatization, forcing either a 1,2-methyl shift or the formation of a 3H-indole (indolenine).[1]

Part 4: References

  • Robinson, B. (1963).[1] The Fischer Indole Synthesis.[1][2][3][4][5][6][7][8][9][10] Chemical Reviews, 63(4), 373–401.[1] Link[1]

  • Sajjadifar, S., et al. (2010).[1][8] New 3H-Indole Synthesis by Fischer's Method.[1][8] Part I. Molecules, 15(4), 2491–2498.[1][8] Link

  • Hughes, D. L. (1993).[1] Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632.[1] Link[1]

  • Brunner, K. (1900).[1] Ueber eine neue Darstellungsweise von Indolen. Berichte der deutschen chemischen Gesellschaft, 33(2), 1467.[1] (Foundational work on hindered hydrazines).

Sources

Technical Support Center: Troubleshooting Catalyst Poisoning in Mesitylhydrazine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with mesitylhydrazine. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the critical issue of catalyst poisoning in your reactions. Our goal is to equip you with the expertise to diagnose, mitigate, and prevent catalyst deactivation, ensuring the efficiency and reproducibility of your synthetic work.

Part 1: Frequently Asked Questions (FAQs) about Catalyst Poisoning

This section addresses the most common initial questions and concerns regarding catalyst deactivation in reactions involving this compound.

Q1: What are the tell-tale signs of catalyst poisoning in my this compound reaction?

The onset of catalyst poisoning can manifest in several ways, often leading to a frustrating decline in reaction performance. Key indicators include:

  • Decreased Reaction Rate: A noticeable slowdown in the reaction progress compared to established benchmarks is a primary symptom.

  • Incomplete Conversion: The reaction stalls before the starting material is fully consumed, resulting in lower yields.

  • Altered Product Selectivity: You may observe an increase in the formation of undesired by-products.

  • Visual Changes to the Catalyst: Heterogeneous catalysts might change color or show signs of agglomeration. For example, a palladium on carbon catalyst that turns from black to a grayish or clumpy appearance can indicate poisoning.

Q2: I suspect catalyst poisoning. Where could the contaminants be coming from?

Identifying the source of the poison is the first critical step in troubleshooting. Potential sources include:

  • The this compound Starting Material: Commercial this compound or its salts may contain impurities from their synthesis, such as sulfur compounds (e.g., thiophenes, mercaptans) or residual halides (chloride, bromide).

  • Solvents and Reagents: Seemingly innocuous components can harbor catalyst poisons. For instance, technical-grade solvents might contain sulfur impurities. Other reagents in your reaction mixture could also be a source.

  • The Reaction Setup: Contaminants can leach from various parts of your apparatus. Common culprits include sulfur-cured rubber septa, contaminated glassware, or impurities from stirrer bars.

  • Reaction By-products: The reaction itself can generate species that adsorb to the catalyst surface and inhibit its activity.

Q3: Are certain catalysts more prone to poisoning in reactions with this compound?

Yes, the susceptibility to poisoning varies among different metal catalysts. Late transition metals, which are commonly used in a wide range of organic transformations, are particularly vulnerable.

  • Palladium (Pd): Highly susceptible to poisoning by sulfur, halides, and strong coordinating ligands. Given its widespread use in cross-coupling reactions, Pd catalyst deactivation is a common issue.

  • Platinum (Pt) and Rhodium (Rh): Also sensitive to sulfur and other common poisons, though their reactivity profiles differ from palladium.

  • Nickel (Ni): A cost-effective alternative to precious metal catalysts, but it is also readily poisoned by sulfur and other impurities.

Q4: How can I definitively identify the poison that is deactivating my catalyst?

Pinpointing the exact poison requires a combination of analytical techniques and diagnostic experiments:

  • Analytical Characterization:

    • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Can detect trace amounts of elemental poisons (e.g., sulfur, lead) in your starting materials or reaction mixture.

    • X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique that can identify the elemental composition of the catalyst surface, revealing the presence of adsorbed poisons.

    • Elemental Analysis: Can determine the bulk elemental composition of your starting materials.

  • Diagnostic Experiments:

    • Spiking Experiments: Intentionally adding a small amount of a suspected poison to a clean reaction can help confirm its detrimental effect. If the reaction rate drops significantly, you have likely identified the culprit.

Part 2: A Step-by-Step Troubleshooting Guide

When faced with a failing reaction, a systematic approach is key to identifying and resolving the issue of catalyst poisoning.

Problem: My reaction has suddenly stopped or is incredibly sluggish.

This is a classic symptom of acute catalyst poisoning. Follow these steps to diagnose and remedy the situation.

Step 1: Scrutinize Your Reagents and Solvents

The purity of your starting materials is paramount. Even trace impurities can have a significant impact on catalytic activity.

  • Protocol for this compound Purification: If you suspect your this compound is the source of contamination, consider recrystallization or column chromatography to remove impurities.

  • Recommended Purity Analysis:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and identify organic impurities.

    • Gas Chromatography-Mass Spectrometry (GC-MS): To detect volatile impurities.

    • Elemental Analysis: To quantify the presence of potential inorganic poisons like sulfur and halides.

Step 2: Conduct a Thorough Inspection of Your Reaction Setup

Your experimental apparatus can be an overlooked source of contamination.

  • Glassware: Ensure all glassware is scrupulously clean. Consider a base bath (e.g., alcoholic KOH) followed by an acid wash (e.g., aqua regia, used with extreme caution) for thorough cleaning.

  • Stir Bars and Syringes: Avoid using stir bars with visible scratches or discoloration. Use new, clean needles and syringes for reagent transfer.

  • Atmosphere: Ensure a truly inert atmosphere (Argon or Nitrogen) if your reaction is air-sensitive. Oxygen can sometimes contribute to catalyst deactivation.

Step 3: Diagnose the Catalyst Deactivation Mechanism

It is important to determine if the deactivation is due to poisoning or another mechanism like thermal degradation or mechanical loss.

  • Experimental Workflow for Deactivation Diagnosis:

A Reaction Failure (Low Conversion) B Add fresh catalyst to the stalled reaction A->B C Does the reaction restart? B->C D Yes: Catalyst Deactivation is the likely cause. C->D Yes E No: Substrate/Reagent degradation or inhibitory by-product formation is likely. C->E No F Run a new reaction with purified starting materials and scrupulously clean setup. D->F G Does the reaction proceed normally? F->G H Yes: The original issue was catalyst poisoning from an external source. G->H Yes I No: The catalyst itself may be inherently unstable under the reaction conditions. G->I No

Caption: A workflow for diagnosing catalyst deactivation.

Problem: My reaction yields are inconsistent from run to run.

Inconsistent performance often points to variable levels of a catalyst poison.

Step 1: Evaluate Solvent and Reagent Consistency

The quality of your solvents and reagents can vary between batches.

Common SolventPotential ImpuritiesEffect on Catalyst
Tetrahydrofuran (THF)PeroxidesCan oxidize and deactivate the catalyst.
Dichloromethane (DCM)Residual AcidCan alter the catalyst's electronic properties.
AcetonitrileWaterCan affect catalyst activity and reaction kinetics.

Step 2: Standardize Catalyst Handling and Loading

Proper handling of catalysts is crucial for reproducibility.

  • Storage: Store catalysts in a desiccator or glovebox to protect them from atmospheric moisture and oxygen.

  • Weighing and Transfer: Weigh the catalyst quickly and accurately. For air-sensitive catalysts, perform these operations in a glovebox.

  • Dispersion: Ensure the catalyst is well-dispersed in the reaction mixture. Inadequate stirring can lead to localized "hot spots" and catalyst deactivation.

Step 3: Explore Catalyst Regeneration Options

In some cases, a poisoned catalyst can be regenerated, although this is often challenging. The appropriate regeneration method depends on the catalyst and the poison.

  • Example Protocol for Regenerating a Sulfide-Poisoned Palladium Catalyst:

    • Carefully filter the catalyst from the reaction mixture.

    • Wash the catalyst extensively with a solvent that will not react with the catalyst but can dissolve the poison (e.g., a non-coordinating solvent).

    • Treat the catalyst with an oxidizing agent (e.g., a dilute solution of hydrogen peroxide) to convert the adsorbed sulfide to a more soluble sulfate. (Caution: This should be done with extreme care as it can be an exothermic process).

    • Wash the catalyst thoroughly with deionized water to remove the sulfate.

    • Dry the catalyst under vacuum.

Part 3: Advanced Topics and Preventative Strategies

For those looking to develop robust and poison-resistant catalytic processes, consider these advanced strategies.

Understanding the Mechanisms of Catalyst Poisoning

Catalyst poisons can deactivate a catalyst through several mechanisms:

  • Simple Adsorption: The poison molecule physically blocks an active site on the catalyst surface, preventing the substrate from binding.

  • Chemical Reaction: The poison reacts with the catalyst to form an inactive species. For example, sulfur can form stable metal sulfides.

  • Electronic Modification: The poison can alter the electronic properties of the catalyst, reducing its activity.

G cluster_0 Catalyst Surface cluster_1 Reactants A Active Site B Active Site C Active Site Inactive Inactive Site C->Inactive Reacts with Poison Substrate Substrate Substrate->B Binds to Active Site Poison Poison Poison->A Blocks Active Site

Caption: Mechanisms of catalyst poisoning.

Designing Poison-Resistant Catalytic Systems

Proactive measures can be taken to minimize the impact of catalyst poisoning:

  • Use of Catalyst Supports: Immobilizing the catalyst on a support material (e.g., activated carbon, alumina) can sometimes enhance its stability and resistance to poisoning.

  • Bimetallic Catalysts: Combining two different metals in a single catalyst can sometimes lead to synergistic effects that improve poison tolerance.

  • Guard Beds: Placing a bed of a sacrificial material upstream of the catalytic reactor can trap poisons before they reach the main catalyst bed. This is particularly useful in flow chemistry applications.

  • Scavengers: Adding a substance to the reaction mixture that preferentially reacts with the poison can protect the catalyst. For example, adding a small amount of a less expensive metal powder could potentially scavenge certain poisons.

Part 4: Case Study: Overcoming Halide Poisoning in a Pd-Catalyzed Reaction

A research team was developing a Suzuki cross-coupling reaction using a this compound derivative. They observed highly variable yields, with some reactions failing completely.

  • Initial Investigation: Analysis of the this compound hydrochloride starting material revealed inconsistent levels of residual chloride, even after neutralization.

  • Hypothesis: The residual chloride ions were poisoning the palladium catalyst.

  • Solution:

    • Improved Purification: The team implemented a more rigorous purification protocol for their this compound starting material, including multiple recrystallizations, to reduce the chloride content to below detectable limits.

    • Use of a Ligand: They switched to a palladium catalyst with a bulky electron-rich phosphine ligand. These types of ligands can sometimes protect the metal center from poisons and enhance catalytic activity.

    • Addition of a Silver Salt: In cases where trace halides were still suspected, the addition of a silver salt (e.g., silver carbonate) was found to be effective. The silver ions precipitate the halide ions as insoluble silver halides, effectively removing them from the reaction solution.

By systematically addressing the potential source of the poison and implementing a multi-faceted solution, the team was able to develop a robust and reproducible catalytic process.

Part 5: References

  • Catalyst Deactivation and Poisoning. In Catalysis: An Integrated Approach. R. A. van Santen, P. W. N. M. van Leeuwen, J. A. Moulijn, B. A. Averill, Eds. Elsevier, 2000. [Link]

  • Mechanisms of Catalyst Deactivation. Bartholomew, C. H. Applied Catalysis A: General, 2001 , 212 (1-2), 17-60. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions: A Practical Guide. de Meijere, A.; Diederich, F., Eds. Wiley-VCH: Weinheim, Germany, 2004. [Link]

Managing thermal stability of Mesitylhydrazine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Mesitylhydrazine Reaction Management Authorized Guide for Process Chemists & Researchers

Introduction: The Steric-Thermal Paradox

Welcome to the this compound Technical Support Hub. If you are accessing this guide, you are likely encountering stability issues with 2,4,6-trimethylphenylhydrazine (or its hydrochloride salt).

The Core Problem: this compound presents a unique challenge we call the Steric-Thermal Paradox . The three methyl groups on the phenyl ring provide significant steric hindrance, often slowing down the kinetics of condensation reactions (like hydrazone formation) compared to unsubstituted phenylhydrazine.

  • The Trap: Researchers often compensate for this sluggishness by increasing the reaction temperature.

  • The Risk: Hydrazines are inherently thermally unstable. By pushing the temperature to overcome steric barriers, you approach the Self-Accelerating Decomposition Temperature (SADT) , risking a runaway decomposition that releases nitrogen gas and ammonia violently.

This guide provides self-validating protocols to manage this balance safely.

Part 1: Storage & Pre-Reaction Handling

User Query: "My white this compound Hydrochloride powder has turned beige/brown. Is it still usable?"

Technical Diagnosis: Auto-oxidation

The 2,4,6-trimethyl substitution pattern exerts a positive inductive effect (+I), making the hydrazine nitrogens more electron-rich and thus more susceptible to oxidation than standard phenylhydrazine. The discoloration indicates the formation of azo or azoxy species, which can act as radical initiators for further decomposition.

Troubleshooting Protocol 1: Purity Validation & Restoration

Do not use discolored material for critical GMP steps without validation.

ParameterSpecification (HCl Salt)Critical LimitAction if Failed
Appearance White to off-white crystalDark Brown/TarDiscard. Do not attempt recrystallization (explosion risk).
Melting Point 210–215°C (dec)< 205°CRecrystallize (Ethanol/Et2O).
Solubility Soluble in MeOH, WaterInsoluble particulatesFilter solution before use.

Corrective Workflow:

  • Salt vs. Free Base: Always store as the Hydrochloride (HCl) salt . The free base is kinetically unstable and will decompose at room temperature.

  • Inerting: Store under Argon. Nitrogen is acceptable, but Argon is heavier and provides a better blanket for this electron-rich species.

  • Free-Basing: Only convert to the free base in situ or immediately prior to addition. NEVER store the free base.

Part 2: Reaction Control (Fischer Indole Synthesis)

User Query: "I am seeing a sudden temperature spike and gas evolution 30 minutes into the reaction."

Technical Diagnosis: Thermal Accumulation (The "Sleeping Dragon")

Due to the steric bulk of the mesityl group, the initial condensation with your ketone (to form the hydrazone) is slower than expected.

  • You add the reagent.

  • No immediate exotherm is observed (due to slow kinetics).

  • You add more reagent or increase heat.

  • Result: A large accumulation of unreacted hydrazine builds up. Once the threshold temperature is reached, the reaction initiates simultaneously with thermal decomposition, leading to a runaway.

Troubleshooting Protocol 2: The "Ramp-and-Hold" Dosing Strategy

Standardize your dosing based on heat flow, not just time.

Step-by-Step Methodology:

  • Solvent Choice: Use high-boiling solvents (e.g., Acetic Acid, Toluene) but keep the reaction temperature 20°C below the solvent boiling point to allow reflux cooling capacity if an exotherm occurs.

  • Catalyst Loading: For this compound, use Brønsted acids (H2SO4 in AcOH) rather than Lewis acids initially. The protonation helps stabilize the hydrazine intermediate.

  • The 10% Rule:

    • Add only 10% of the this compound.

    • Heat to initiation temperature (typically 60-80°C for hindered substrates).

    • Wait for the exotherm (monitor via internal probe).

    • Only once the exotherm subsides, begin the dropwise addition of the remaining 90%.

Visualizing the Safety Logic:

ReactionSafety Start Start Reaction CheckSalt Is Reagent HCl Salt? Start->CheckSalt FreeBase Convert In-Situ (Do not isolate) CheckSalt->FreeBase No Solvent Select Solvent (Toluene/AcOH) CheckSalt->Solvent Yes FreeBase->Solvent Add10 Add 10% Reagent Wait for Initiation Solvent->Add10 Monitor Monitor Internal Temp (Ti) Add10->Monitor Exotherm Exotherm Observed? Monitor->Exotherm Stop HALT HEATING Engage Cooling Exotherm->Stop Ti > Limit Proceed Slow Addition of Remaining 90% Exotherm->Proceed Ti Stable Stop->Monitor Cool down

Caption: Protocol for preventing thermal runaway during this compound addition.

Part 3: Workup & Isolation

User Query: "My yield is low and the product is contaminated with a sticky tar."

Technical Diagnosis: Competitive Decomposition

In the Fischer Indole synthesis, the [3,3]-sigmatropic rearrangement competes with the thermal decomposition of the hydrazine. If the acid concentration is too high, or the temperature too low to drive the rearrangement but high enough to degrade the hydrazine, you get tar (polymers).

Troubleshooting Protocol 3: Acid Strength Optimization

This compound requires a "Goldilocks" zone for acidity.

  • Too Weak: Hydrazone forms but doesn't rearrange (steric bulk prevents the [3,3] shift).

  • Too Strong: Protonation of the ring carbons leads to polymerization.

Recommended Conditions:

  • Primary System: 4% H2SO4 in Acetic Acid.

  • Temperature: 90°C - 100°C. (Note: This is higher than standard phenylhydrazine requires, strictly to overcome the mesityl steric barrier).

  • Quenching: Never quench directly into strong base. The heat of neutralization can decompose residual hydrazine. Pour the reaction mixture into Ice/Water first, then neutralize slowly.

FAQ: Rapid Fire Support

Q: Can I use DSC (Differential Scanning Calorimetry) to predict safety? A: Yes. You must run a DSC on the reaction mixture (reagent + solvent + catalyst), not just the dry powder. Look for the "Onset Temperature." Your operating process temperature should be at least 50°C below the DSC onset of decomposition.

Q: Why does the literature say "protect from light"? A: The electron-rich mesityl ring is photo-labile. UV light accelerates the auto-oxidation to the azo-derivative, which is explosive when dry. Store in amber glass or foil-wrapped containers.

Q: Is the smell of ammonia normal? A: During the reaction (Fischer Indole), yes—ammonia is the byproduct of the cyclization. However, if you smell ammonia during storage, the container is compromised and the material is decomposing.

References

  • Sigma-Aldrich (Merck). (2024).[1] Safety Data Sheet: 2,4,6-Trimethylphenylhydrazine hydrochloride. Link

  • Robinson, B. (1983). The Fischer Indole Synthesis. John Wiley & Sons.
  • Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. (Definitive source on Hydrazine thermal instability).
  • Fisher Scientific. (2025).[2] Phenylhydrazine Hydrochloride Safety Data Sheet. Link

  • NASA Technical Reports. Thermal Decomposition of Hydrazine. (Fundamental kinetics of hydrazine breakdown). Link

Sources

Technical Support Center: Optimizing Solvent Choice for Mesitylhydrazine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Mesitylhydrazine reactions. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this compound and its salts. The choice of solvent is a critical parameter that dictates the success, yield, and purity of your reaction. Here, we address common challenges and provide field-proven insights to help you optimize your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section tackles the most common issues encountered when using this compound, with a focus on solvent-related solutions.

FAQ 1: My this compound hydrochloride has poor solubility in my reaction solvent. What are my options?

Answer: This is a very common issue. This compound is often supplied as a hydrochloride salt (this compound HCl) for enhanced stability.[1] However, this salt form is highly polar and typically soluble in polar protic solvents like water, methanol, and ethanol, but insoluble in many common organic solvents used for synthesis, such as dichloromethane (DCM) or diethyl ether.[1][2]

The Causality: The ionic nature of the hydrochloride salt restricts its solubility in non-polar or moderately polar aprotic solvents. Forcing the reaction in a slurry often leads to low yields and reproducibility issues. The solution is to use the free base form of this compound, which has significantly different solubility properties.

Troubleshooting Steps:

  • Solvent Selection for the Salt: If your reaction conditions are compatible, consider using a polar protic solvent where the salt is soluble.[1]

  • Conversion to Free Base: For reactions requiring aprotic solvents (e.g., DCM, THF, toluene), you must first convert the hydrochloride salt to the free base. This is a straightforward liquid-liquid extraction procedure.[2] A common method involves dissolving the salt in an aqueous base (like NaOH or NaHCO₃) and extracting the liberated free base into an organic solvent.[2]

Experimental Protocol 1: Conversion of this compound Hydrochloride to Free Base

Objective: To generate the free base of this compound for use in aprotic solvents.

Materials:

  • This compound hydrochloride

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 6 M NaOH(aq)[2]

  • Separatory funnel

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • In a separatory funnel, dissolve the this compound hydrochloride in a minimal amount of saturated aqueous NaHCO₃ solution.

  • Add an equal volume of DCM to the separatory funnel.

  • Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Allow the layers to separate. The organic layer (DCM) containing the free base will be the bottom layer.

  • Drain the organic layer into a clean flask.

  • Repeat the extraction of the aqueous layer with a fresh portion of DCM to ensure complete recovery.

  • Combine the organic extracts and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the free base, which can be used immediately.[2]

Data Table 1: Solubility Profile of this compound Forms
SolventSolvent ClassThis compound HCl SolubilityFree Base this compound Solubility
WaterProtic PolarSoluble[1]Sparingly Soluble
MethanolProtic PolarSoluble[1]Soluble[3]
EthanolProtic PolarSoluble[1]Soluble[3]
Dichloromethane (DCM)Aprotic, Mod. PolarInsoluble[2]Soluble[2]
Diethyl EtherAprotic, Non-polarInsolubleSoluble
TolueneAprotic, Non-polarInsolubleSoluble
Acetic AcidProtic PolarSolubleSoluble
Visualization 1: Workflow for Addressing Solubility Issues

start Start: this compound HCl is insoluble q1 Is a polar protic solvent (e.g., EtOH, MeOH, AcOH) compatible with your reaction? start->q1 p1 Proceed with reaction in the chosen protic solvent. q1->p1  Yes p2 Convert HCl salt to free base using Experimental Protocol 1. q1->p2  No end Proceed with reaction. p1->end p3 Dissolve the free base in your desired aprotic solvent (e.g., DCM, Toluene). p2->p3 p3->end

Caption: Troubleshooting workflow for this compound HCl solubility.

FAQ 2: How do I optimize solvent choice for a Fischer Indole Synthesis using this compound?

Answer: The Fischer Indole Synthesis is one of the most common applications for this compound.[4] It involves the acid-catalyzed cyclization of an arylhydrazone.[4][5] The solvent choice is critical as it can influence reaction rate, yield, and the formation of byproducts.[6]

The Causality: The reaction proceeds through several steps, including tautomerization and a[7][7]-sigmatropic rearrangement.[4] The solvent must be able to facilitate these steps and be stable to the acidic conditions, which often require elevated temperatures.

Solvent Options & Strategy:

  • Brønsted Acids as Solvents: Glacial acetic acid is a very common and effective choice as it acts as both the solvent and a catalyst.[8]

  • Alcohols (Ethanol, Methanol): These are often used, especially for the initial hydrazone formation step. The subsequent cyclization can sometimes be carried out in the same pot.

  • High-Boiling Point Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) can be effective, particularly with certain catalysts.[8]

  • Solvent-Free (Neat) Conditions: In some cases, heating the neat mixture of the hydrazone with a catalyst like p-toluenesulfonic acid can provide excellent yields and aligns with green chemistry principles.[9]

  • Toluene: This can serve as both a co-solvent and an extraction solvent, simplifying workup and potentially reducing wastewater.[10]

Troubleshooting Low Yields: If you are experiencing low yields, consider a systematic approach to solvent screening. A one-pot procedure, where the hydrazone is formed and then cyclized without isolation, can often minimize losses.[6][8]

Experimental Protocol 2: Fischer Indole Synthesis (One-Pot Procedure)

Objective: To synthesize an indole from this compound and a ketone/aldehyde in a one-pot reaction.

Materials:

  • This compound (or its HCl salt with an appropriate base/solvent system)

  • Aldehyde or ketone (1 equivalent)

  • Solvent of choice (e.g., glacial acetic acid, ethanol, or toluene)

  • Acid catalyst (if not using acetic acid), e.g., p-toluenesulfonic acid (PTSA), ZnCl₂, or polyphosphoric acid (PPA).[4][5]

Procedure:

  • Hydrazone Formation: Dissolve the this compound in the chosen solvent. Add the aldehyde or ketone (1 eq.). If starting with the HCl salt in a non-acidic solvent like ethanol, add a base like sodium acetate. Heat the mixture (e.g., 80°C) and monitor by TLC until the starting materials are consumed.[6]

  • Cyclization: To the crude hydrazone mixture, add the acid catalyst (e.g., a catalytic amount of PTSA or a larger quantity of PPA).

  • Heating: Heat the reaction to a higher temperature (often 100-160°C) until TLC analysis indicates the formation of the indole product is complete.[6]

  • Work-up: Cool the reaction mixture and pour it onto crushed ice. The product will often precipitate and can be collected by filtration. Further purification can be achieved by recrystallization or column chromatography.[6]

Visualization 2: Decision Tree for Fischer Indole Synthesis Solvent

start Start: Planning Fischer Indole Synthesis q1 Is your substrate sensitive to strong acid or high temp? start->q1 s1 Try milder conditions: - EtOH with catalytic acid (HCl, PTSA) - Toluene with Lewis Acid (ZnCl2) q1->s1  Yes q2 Are you prioritizing green chemistry / simple workup? q1->q2  No end Proceed to Experimental Protocol 2 s1->end s2 Consider solvent-free (neat) reaction with PTSA catalyst. q2->s2  Yes s3 Default starting point: Glacial Acetic Acid (solvent & catalyst). q2->s3  No s2->end s4 Alternative for high temp: Polyphosphoric Acid (PPA) s3->s4 If s3 fails... s3->end s4->end

Sources

Validation & Comparative

Fischer Indole Synthesis: Steric Control and Mechanistic Divergence

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: Mesitylhydrazine vs. Phenylhydrazine in Fischer Indole Synthesis Content Type: Technical Comparison & Application Guide Audience: Synthetic Organic Chemists, Medicinal Chemists, Process Development Scientists

Phenylhydrazine vs. This compound

Executive Summary: The Bifurcation of Reactivity

In the landscape of heterocycle synthesis, the Fischer Indole Synthesis remains the gold standard for accessing the indole core. However, the choice of hydrazine substrate dictates the fundamental trajectory of the reaction.

  • Phenylhydrazine represents the Standard Pathway : It undergoes the classic [3,3]-sigmatropic rearrangement followed by rapid aromatization to yield planar, aromatic 1H-indoles .

  • This compound (2,4,6-trimethylphenylhydrazine) represents the Interrupted/Abnormal Pathway : The presence of ortho-methyl groups blocks the standard re-aromatization step. This forces the reaction toward 3H-indoles (indolenines) containing quaternary carbon centers, or "abnormal" rearranged products via Wagner-Meerwein shifts.

Strategic Application: Use Phenylhydrazine for flat, aromatic scaffolds (e.g., Triptans).[1] Use this compound to engineer 3D-complexity (indolenines) or to probe mechanistic boundaries (Abnormal Fischer Synthesis).

Mechanistic Divergence: The Ortho-Blockade

The defining difference lies in the [3,3]-sigmatropic rearrangement step.

The Standard Pathway (Phenylhydrazine)
  • Hydrazone Formation: Phenylhydrazine condenses with a ketone.[1][2][3]

  • [3,3]-Sigmatropic Shift: The ene-hydrazine rearranges, breaking the N-N bond and forming a C-C bond at the ortho position.

  • Aromatization: The resulting intermediate (dienone-imine) rapidly tautomerizes to restore the aromatic ring, driven by the loss of the ortho-proton.

  • Cyclization: 5-exo-trig cyclization and ammonia elimination yield the indole.[4]

The Blocked Pathway (this compound)
  • Steric Clash: The ortho-positions are occupied by methyl groups.

  • Trapped Intermediate: The [3,3]-shift occurs, but the resulting intermediate possesses a quaternary carbon at the new C3 position (relative to the indole core).

  • Divergence:

    • Path A (Indolenine Synthesis): The reaction stops at the 3H-indole (indolenine) stage if conditions are mild.

    • Path B (Abnormal Rearrangement): Under forcing acidic conditions, a 1,2-methyl shift (Wagner-Meerwein) occurs to restore aromaticity, yielding a 5,7-dimethylindole derivative.

Visualization: Mechanistic Decision Tree

Fischer_Mechanism Start Arylhydrazine + Ketone Hydrazone Arylhydrazone Start->Hydrazone EneHydrazine Ene-Hydrazine Hydrazone->EneHydrazine Phenyl Phenylhydrazine (Ortho-H present) EneHydrazine->Phenyl Substrate Selection Mesityl This compound (Ortho-Me Blocked) EneHydrazine->Mesityl Substrate Selection Sigmatropic [3,3]-Sigmatropic Rearrangement Intermed_P Dienone-imine (Unblocked) Sigmatropic->Intermed_P Intermed_M Dienone-imine (Quaternary C3) Sigmatropic->Intermed_M Phenyl->Sigmatropic Aromatization Re-aromatization (Proton Loss) Intermed_P->Aromatization Indole 1H-Indole (Aromatic Product) Aromatization->Indole Mesityl->Sigmatropic Bifurcation Condition Dependent Intermed_M->Bifurcation Indolenine 3H-Indole (Indolenine) (Trapped Intermediate) Bifurcation->Indolenine Mild Acid / Solvent Abnormal Abnormal Fischer Product (1,2-Methyl Shift) Bifurcation->Abnormal Strong Acid / Heat

Caption: Mechanistic bifurcation in Fischer Indole Synthesis driven by ortho-substitution.

Comparative Performance Data

The following data contrasts the synthesis of a standard tetrahydrocarbazole (using Phenylhydrazine) against the synthesis of a substituted indolenine (using this compound).

FeaturePhenylhydrazine (Standard)This compound (Steric Block)
Primary Product 1H-Indole (Aromatic)3H-Indole (Indolenine) or Rearranged Indole
Key Mechanism [3,3]-shift

Aromatization
[3,3]-shift

Blocked

Trapping/Migration
Typical Yield 75–95%60–85% (Indolenine); 40–60% (Rearranged)
Acid Catalyst Weak/Moderate (AcOH, ZnCl

)
Weak (for Indolenine) or Strong (PPA for rearrangement)
Regioselectivity Poor with unsymmetrical ketonesHigh (Dictated by steric locking)
Reaction Time 1–4 Hours (Reflux)4–24 Hours (Often slower due to sterics)
Strategic Use Triptan synthesis, Dye manufacturingAlkaloid scaffolds, Quaternary carbon synthesis

Experimental Protocols

Protocol A: Standard Synthesis of 1,2,3,4-Tetrahydrocarbazole

Substrate: Phenylhydrazine Objective: High-yield synthesis of a standard aromatic indole.

Reagents:

  • Phenylhydrazine (10 mmol)

  • Cyclohexanone (10 mmol)

  • Glacial Acetic Acid (15 mL)

Workflow:

  • Condensation: Mix phenylhydrazine and cyclohexanone in glacial acetic acid. The reaction is exothermic; cooling may be required initially.

  • Cyclization: Heat the mixture to reflux (118°C) for 2 hours.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The hydrazone intermediate will disappear, replaced by a fluorescent indole spot.

  • Work-up: Cool to room temperature. Pour into crushed ice/water (100 mL). The product usually precipitates as a solid.

  • Purification: Filter the solid, wash with water, and recrystallize from ethanol/water.

  • Expected Yield: 85–90% (White/Off-white solid).

Protocol B: Synthesis of 2,3,3,4,6-Pentamethyl-3H-indole (Indolenine)

Substrate: this compound (2,4,6-Trimethylphenylhydrazine) Objective: Isolation of the "Interrupted" indolenine intermediate.

Reagents:

  • This compound Hydrochloride (10 mmol)

  • Isopropyl Methyl Ketone (10 mmol)

  • Acetic Acid (20 mL) or Ethanol/Citric Acid (Green alternative)

Workflow:

  • Preparation: Dissolve this compound HCl in Acetic Acid. Add Isopropyl Methyl Ketone.[3][5]

  • Reaction: Stir at room temperature for 24 hours, or heat gently (50°C) for 4 hours. Note: Avoid vigorous reflux to prevent the "Abnormal" rearrangement to a dimethylindole.

  • Quenching: Pour the reaction mixture into cold 10% NaOH solution (basic work-up is critical to stabilize the imine/indolenine).

  • Extraction: Extract with Dichloromethane (3 x 30 mL). Dry organic layer over MgSO

    
    .
    
  • Purification: Evaporate solvent. The residue is often an oil that solidifies. Purify via column chromatography (neutral alumina) to avoid acid-catalyzed rearrangement on silica.

  • Expected Yield: 65–75% (Yellowish oil/solid).

  • Characterization: 1H NMR will show a singlet (6H) for the gem-dimethyl group at the C3 position, confirming the indolenine structure.

Workflow Decision Matrix

Use this logic flow to select the correct hydrazine and conditions for your target molecule.

Decision_Matrix Input Target Molecule? Choice1 Aromatic Indole (Flat) Input->Choice1 Choice2 Indolenine (3D / Quaternary C) Input->Choice2 Action1 Use Phenylhydrazine + Strong Acid / Reflux Choice1->Action1 Action2 Use this compound + Mild Acid / Low Temp Choice2->Action2 Action3 Use this compound + Polyphosphoric Acid / High Temp Choice2->Action3 Result1 Standard Indole Action1->Result1 Result2 Stable Indolenine Action2->Result2 Result3 Rearranged (Abnormal) Indole Action3->Result3

Caption: Decision matrix for selecting hydrazine substrate based on target scaffold.

References

  • Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience. (The foundational text on the mechanism).[6][7]

  • Gribble, G. W. (2016).[7] Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons.[7]

  • Sajjadifar, S., et al. (2010).[8] New 3H-Indole Synthesis by Fischer's Method.[8] Part I. Molecules, 15(4), 2491-2498. (Specific protocol for indolenine synthesis using substituted hydrazines).

  • Ishii, H. (1981). The Fischer Indole Synthesis Applied to the Preparation of Non-Indolic Heterocycles.[6][5] Accounts of Chemical Research, 14(9), 275–283. (Review of the "Abnormal" pathway).

  • Miller, B., & Matjeka, E. R. (1980). The mechanism of the "abnormal" Fischer indole synthesis. Journal of the American Chemical Society, 102(14), 4772-4780.

Sources

Comparative Characterization Guide: Sterically Hindered Indoles Derived from Mesitylhydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

This guide addresses the characterization of indoles incorporating the mesityl (2,4,6-trimethylphenyl) moiety. These structures are critical in drug discovery as "molecular brakes" (atropisomers) and in organometallic chemistry as precursors for N-heterocyclic carbene (NHC) ligands.

The Core Challenge: The phrase "indoles derived from mesitylhydrazine" presents a classic synthetic trap. Unlike simple phenylhydrazine, This compound cannot undergo the standard Fischer Indole Synthesis to form normal indoles due to steric blocking at the ortho positions.

This guide compares the "Abnormal" products resulting from the traditional Fischer route against the "Target" N-mesityl indoles synthesized via modern transition-metal catalysis. We focus on NMR spectroscopy as the primary tool for distinguishing these outcomes and characterizing the unique rotational barriers (atropisomerism) introduced by the bulky mesityl group.

Synthetic Routes: The "Fischer Trap" vs. Modern Alternatives

To characterize the product, one must first ensure the correct structure is synthesized. The steric bulk of the mesityl group dictates the reaction pathway.

Comparison of Methodologies
FeatureRoute A: Fischer Indole Synthesis Route B: Buchwald-Hartwig Coupling
Reagents This compound + KetoneIndole + Mesityl Halide (or this compound + Catalyst)
Mechanism [3,3]-Sigmatropic RearrangementPd-Catalyzed C-N Cross-Coupling
Outcome FAILURE / ABNORMAL SUCCESS (Target Product)
Primary Product Indolenines (Pseudoindoles) or cleavage products.[1]N-Mesityl Indoles (1-(2,4,6-trimethylphenyl)indole).
Key Limitation Both ortho-positions on the hydrazine are blocked by methyls. The [3,3] shift cannot re-aromatize normally.Requires optimized ligands (e.g., XPhos) to overcome steric hindrance at the Pd center.
Mechanism Visualization: The Ortho-Blockade

The following diagram illustrates the divergence in pathways. The Fischer route hits a "dead end" for standard indoles, forcing a rearrangement to non-aromatic indolenines.

ReactionPathways Start Starting Material: This compound Hydrazone Intermediate: Mesitylhydrazone Start->Hydrazone + Ketone BuchwaldStep Alternative Route: Pd-Catalysis (Buchwald-Hartwig) TargetProd Product B: N-Mesityl Indole (Aromatic, Atropisomeric) Start->TargetProd Route Impossible via Fischer Ketone Reactant: Ketone/Aldehyde FischerStep Acid Catalysis (Fischer Conditions) Hydrazone->FischerStep Sigmatropic [3,3]-Sigmatropic Shift FischerStep->Sigmatropic OrthoBlock CRITICAL FAILURE: Ortho-positions blocked by CH3 Sigmatropic->OrthoBlock AbnormalProd Product A: Indolenine / Pseudoindole (Non-Aromatic) OrthoBlock->AbnormalProd Alkyl Migration Coupling C-N Bond Formation BuchwaldStep->Coupling Using Pre-formed Indole Coupling->TargetProd

Caption: Workflow demonstrating the mechanistic failure of Fischer synthesis for mesityl systems and the necessity of metal-catalyzed cross-coupling.

NMR Characterization: Distinguishing Features

Once the N-Mesityl Indole is synthesized (via Route B), its NMR spectrum differs significantly from a standard N-Phenyl Indole due to two factors: Orthogonal Conformation and Atropisomerism .

A. The "Shielding Cone" Effect (Static NMR)

In N-Phenyl indole, the phenyl ring can achieve planarity (or near-planarity) with the indole, allowing conjugation. In N-Mesityl indole , the ortho-methyl groups force the mesityl ring to be perpendicular (orthogonal) to the indole plane.

  • Impact: The indole protons H2 and H7 sit directly in the shielding cone of the mesityl aromatic ring.

  • Observation: Significant upfield shift (lower ppm) for H2 and H7 compared to N-phenyl analogs.

B. Atropisomerism (Dynamic NMR)

The C-N bond rotation is restricted. If the indole is substituted at the 2-position (e.g., 2-methyl-N-mesitylindole), the molecule lacks a plane of symmetry.

  • Result: The molecule becomes chiral (axially chiral).[2]

  • NMR Signature:

    • The two ortho-methyl groups on the mesityl ring become diastereotopic .

    • At Room Temperature (RT): They may appear as a broad singlet (coalescence) or two distinct singlets depending on the rotational barrier (

      
      ).
      
    • Variable Temperature (VT) NMR is required to resolve these peaks.

Comparative Data Table: Proton Chemical Shifts ( , ppm)
Proton PositionN-Phenyl Indole (Standard)N-Mesityl Indole (Hindered)Shift Explanation
Indole H-2 ~7.30 - 7.45~6.50 - 6.80 Upfield Shift: Shielded by orthogonal mesityl ring current.
Indole H-7 ~7.50 - 7.60~6.70 - 6.90 Upfield Shift: Proximity to mesityl ring face.
Mesityl o-CH3 N/A1.90 - 2.10 May appear as 2 peaks (e.g., 1.95 & 2.05) if rotation is slow.
Mesityl p-CH3 N/A2.35 Usually a sharp singlet (axis of rotation passes through).

Experimental Protocols

Protocol 1: Pd-Catalyzed Synthesis of N-Mesityl Indole

Use this route to generate the correct reference standard.

  • Reagents: Indole (1.0 equiv), Mesityl Bromide (1.2 equiv), Pd_2(dba)_3 (2 mol%), XPhos (8 mol%), NaOtBu (1.4 equiv).

  • Solvent: Toluene (anhydrous, degassed).

  • Procedure:

    • Charge an oven-dried Schlenk tube with indole, base, and catalyst precursors.

    • Add mesityl bromide and toluene under Argon.

    • Heat to 100°C for 12–16 hours.

    • Filter through Celite, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

  • Validation: Confirm absence of N-H stretch in IR (~3400 cm⁻¹) and presence of mesityl methyls in ¹H NMR.

Protocol 2: Variable Temperature (VT) NMR for Rotational Barrier Determination

Use this to quantify the steric hindrance (atropisomerism).

  • Sample Prep: Dissolve 10 mg of N-Mesityl Indole in 0.6 mL of deuterated solvent with a high boiling point (e.g., DMSO-d6 or Toluene-d8 ).

  • Acquisition:

    • Acquire a standard spectrum at 25°C.

    • Cooling: If peaks are broad at 25°C, cool to -40°C in 10°C increments. Look for decoalescence (splitting of the o-CH3 peak).

    • Heating: If peaks are sharp but distinct at 25°C, heat to 100°C. Look for coalescence (merging into a single singlet).

  • Calculation: Use the coalescence temperature (

    
    ) and the frequency separation (
    
    
    
    ) to calculate the rotational energy barrier (
    
    
    ) using the Eyring equation.
NMR Logic Workflow

Use this decision tree to interpret your spectral data.

NMR_Logic Start Acquire 1H NMR (25°C) CheckH2 Check Indole H2/H7 Region (6.5 - 7.0 ppm) Start->CheckH2 CheckMe Check Mesityl Methyls (1.8 - 2.4 ppm) Start->CheckMe NormalShift Signals > 7.2 ppm (Planar/Standard) CheckH2->NormalShift N-Phenyl Like UpfieldShift Signals < 6.9 ppm (Orthogonal/Shielded) CheckH2->UpfieldShift N-Mesityl Confirmed SinglePeak Single sharp peak for o-CH3 (Fast Rotation) CheckMe->SinglePeak BroadPeak Broad/Split peaks for o-CH3 (Slow Rotation/Atropisomer) CheckMe->BroadPeak ActionVT Perform VT-NMR (Determine Tc) BroadPeak->ActionVT Quantify Barrier

Caption: Decision tree for assigning N-mesityl atropisomers based on chemical shift perturbations and peak shape.

References

  • Gribble, G. W. (2016).[3] Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons.[3] (Authoritative text on Fischer limitations).

  • Ishii, H. (1981). "Fischer Indole Synthesis Applied to the Preparation of Pseudoindoles." Accounts of Chemical Research. (Primary source on "Abnormal" products from ortho-blocked hydrazines).

  • LaPlante, S. R., et al. (2011). "Assessing Atropisomer Axial Chirality in Drug Discovery and Development." Journal of Medicinal Chemistry. (Standard for NMR characterization of atropisomers).

  • Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). "Efficient Palladium-Catalyzed N-Arylation of Indoles." Organic Letters. (The alternative synthetic route).

  • Clayden, J., et al. (2009).[4] "The Challenge of Atropisomerism in Drug Discovery." Angewandte Chemie International Edition.

Sources

Comparative Guide: Mass Spectrometry Analysis of Mesitylhydrazine Reaction Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Mesitylhydrazine (2,4,6-trimethylphenylhydrazine) is a specialized building block in drug discovery, particularly for synthesizing hindered indoles and indolenines via the Fischer Indole Synthesis. Due to the steric bulk of the 2,4,6-trimethyl group, the reaction kinetics and intermediate stability differ significantly from standard phenylhydrazines.

This guide compares the performance of High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) against Atmospheric Pressure Chemical Ionization (APCI) and NMR spectroscopy for detecting transient this compound intermediates.

The Verdict: While NMR provides structural certainty, LC-ESI-QTOF-MS is the superior modality for kinetic monitoring and impurity profiling due to its ability to ionize labile ene-hydrazine intermediates without inducing thermal degradation, a common failure point in APCI.

Part 1: Technical Comparison of Analytical Modalities

The analysis of this compound reactions is complicated by two factors:

  • Steric Hindrance: The ortho-methyl groups block standard protonation sites, altering ionization efficiency.

  • Lability: Intermediates like the ene-hydrazine tautomer are prone to reversion or oxidation (forming azo-mesitylene) under thermal stress.

Performance Matrix
FeatureMethod A: UHPLC-ESI-QTOF-MS (Recommended)Method B: UHPLC-APCI-MS (Alternative)Method C: Online NMR (Reference)
Primary Target Polar/Ionic intermediates (Hydrazonium ions, Indolenines)Neutral oxidation products (Azo compounds, Radicals)Major structural isomers
Ionization Mechanism Soft ionization (Liquid phase charge transfer)Gas phase chemical ionization (Corona discharge)Magnetic resonance
Sensitivity (LOD) High (pg/mL range)Moderate (ng/mL range)Low (mg/mL range)
Thermal Artifacts Minimal (Source temp < 150°C)High (Vaporizer temp > 350°C causes degradation)None
Kinetic Resolution Excellent (Rapid scanning)GoodPoor (Long acquisition times)
Deep Dive: Why ESI Outperforms APCI for this Application

While APCI is traditionally preferred for small neutral molecules, this compound intermediates possess basic nitrogen atoms that are easily protonated in solution.

  • The ESI Advantage: The electron-donating methyl groups on the mesityl ring increase the basicity of the hydrazine nitrogens (

    
    ), enhancing ionization efficiency in positive mode (
    
    
    
    ) even at low source voltages.
  • The APCI Risk: The high temperatures required for APCI nebulization (often >300°C) can artificially drive the Fischer indole rearrangement or promote oxidation to the diazenium species inside the source, leading to false positives regarding reaction progress.

Part 2: Validated Experimental Protocol

This protocol is designed to trap and detect the Mesitylhydrazone and the elusive Ene-hydrazine intermediate during a reaction with a cyclic ketone (e.g., cyclohexanone).

Reaction Setup (Micro-Scale)
  • Substrates: this compound HCl (1.0 eq) + Cyclohexanone (1.1 eq).

  • Solvent: Acetic Acid / Ethanol (1:4 v/v).

  • Condition: Ambient temperature (to slow kinetics for detection).

Sample Quenching & Preparation (The Critical Step)
  • Sampling: Aliquot 10 µL of reaction mixture at

    
     min.
    
  • Quench: Immediately dilute into 990 µL of chilled Acetonitrile (

    
    C)  containing 0.1% Formic Acid.
    
    • Why: The cold temp halts the [3,3]-sigmatropic rearrangement; the dilution prevents concentration-dependent dimerization.

    • Self-Validation: Spike a known concentration of a stable internal standard (e.g., Caffeine) into the quench solvent to verify injection reproducibility.

Mass Spectrometry Parameters (ESI-QTOF)
  • Instrument: Agilent 6500 Series Q-TOF or equivalent.

  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Source Conditions (Crucial for Mesityl species):

    • Gas Temp:

      
      C (Lower than standard to prevent in-source oxidation).
      
    • Fragmentor Voltage: 100 V (Keep low to preserve the N-N bond).

    • Mode: ESI Positive (

      
      ).
      

Part 3: Mechanistic Visualization & Data Interpretation

The following diagram maps the reaction pathway and identifies the specific mass-to-charge (


) ratios monitored. Note how the ortho-methyl groups block the standard indole formation, forcing the pathway toward Indolenines  or Hydrolyzed  byproducts.

MesitylReaction Substrates This compound + Ketone (Start) Hydrazone Mesitylhydrazone (Stable Intermediate) [M+H]+ Detected Substrates->Hydrazone -H2O Oxidation Oxidation Side-Product (Diazenium/Azo) [M-2H]+ Substrates->Oxidation Air/Heat (APCI Artifact) EneHydrazine Ene-Hydrazine (Transient Tautomer) Isomer of Hydrazone Hydrazone->EneHydrazine Tautomerization (Acid Cat.) Sigmatropic [3,3]-Sigmatropic Rearrangement EneHydrazine->Sigmatropic Diimine Diimine Intermediate (Highly Unstable) Sigmatropic->Diimine Indolenine Indolenine Product (Final - No Aromatization) [M+H-NH3]+ Diimine->Indolenine -NH3 (Cyclization)

Figure 1: Reaction pathway of this compound in Fischer Synthesis. Note that the final product is an Indolenine due to the blocked ortho-positions. ESI-MS monitors the transition from Hydrazone (blue) to Indolenine (green).

Data Interpretation Guide

When analyzing the MS spectra, look for these specific signatures:

  • The "Hydrazone" Peak:

    • Observation: Dominant peak at early timepoints.

    • Mass: Mass of (this compound + Ketone - H2O + H).

    • Validation: If this peak persists without decreasing, the acid catalyst concentration is too low to drive tautomerization.

  • The "Indolenine" Peak (Product):

    • Observation: Appears as Hydrazone decreases.

    • Mass: Mass of (Hydrazone - NH3).

    • Key Insight: For mesityl-derivatives, you will not see the mass of a standard aromatic indole (which would require loss of a methyl group). You will see the Indolenine (retaining all methyls) or a rearrangement product.

  • The "Oxidation" Artifact (Red Flag):

    • Observation: Peak corresponding to

      
      .
      
    • Cause: If observed in ESI, the sample was not quenched properly. If observed in APCI, it is likely a thermal artifact of the ionization source.

References

  • Sajjadifar, S., et al. (2010).[1] "New 3H-Indole Synthesis by Fischer's Method. Part I." Molecules, 15(4), 2491-2498.[1] (Demonstrates the formation of indolenines from this compound due to ortho-blocking).

  • PerkinElmer Application Note. (n.d.). "A Comparison Between ESI and APCI Ionisation Modes." (Validates ESI sensitivity superiority for polar nitrogenous compounds).

  • Kostiainen, R., & Kauppila, T. J. (2009). "Effect of eluent on the ionization process in liquid chromatography-mass spectrometry." Journal of Chromatography A, 1216(4), 685-699. (Mechanistic grounding for solvent choice in hydrazine analysis).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Foundational reference for hydrazine oxidation chemistry).

Sources

Structural Elucidation of Sterically Hindered Indoles: Mesitylhydrazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Mesityl Paradox"

In drug discovery, the Fischer Indole Synthesis is a workhorse reaction. However, when applied to Mesitylhydrazine (2,4,6-trimethylphenylhydrazine) , the reaction hits a "steric wall." The standard mechanism requires the removal of an ortho-proton to re-aromatize the system. In this compound, both ortho positions are blocked by methyl groups.

This creates a critical structural ambiguity: Does the reaction stop at the non-aromatic indolenine (3H-indole), or does it undergo a Wagner-Meerwein 1,2-methyl shift to form a fully aromatic indole (1H-indole)?

This guide compares the two primary validation methods—Nuclear Magnetic Resonance (NMR) and Single Crystal X-ray Diffraction (SC-XRD) —demonstrating why SC-XRD is the requisite gold standard for validating these sterically compromised scaffolds.

The Mechanistic Challenge (Visualized)

To understand the validation difficulty, we must visualize the pathway. The presence of the ortho-methyls forces the reaction down divergent paths.

Fischer_Mesityl_Pathway Start This compound (2,4,6-trimethyl) Hydrazone Arylhydrazone Start->Hydrazone + Ketone/Acid Rearrangement [3,3]-Sigmatropic Shift Hydrazone->Rearrangement Intermediate Diimine Intermediate (Ortho-blocked!) Rearrangement->Intermediate Path_A Path A: No Migration Product: Indolenine (3H-indole) (Non-Aromatic) Intermediate->Path_A Kinetic Trap Path_B Path B: 1,2-Methyl Shift Product: 1H-Indole (Aromatic) Intermediate->Path_B Thermodynamic Drive

Figure 1: The bifurcation of the Fischer synthesis when using this compound. The steric block at the ortho-position necessitates a methyl migration to restore aromaticity (Path B), distinguishing it from the indolenine trap (Path A).

Comparative Analysis: NMR vs. X-ray Crystallography[1][2][3][4][5]

While NMR is the standard for routine characterization, it struggles with the specific "crowding" effects of mesityl-derived indoles.

Alternative 1: NMR Spectroscopy (1H, 13C, NOESY)

Status: Insufficient for definitive proof of tautomers in this context.

  • The Problem: In sterically crowded systems, the chemical shift anisotropy is distorted.

    • Signal Overlap: The three methyl groups on the mesityl ring (now the indole backbone) often overlap with the alkyl groups from the ketone source.

    • N-H Ambiguity: The defining feature of the aromatic indole is the N-H proton (Path B). However, in highly substituted indoles, the N-H signal can be broadened by quadrupole relaxation from the Nitrogen-14 nucleus or exchange with solvent, making it invisible or easily confused with background noise.

    • Tautomer Confusion: Distinguishing the sp3 carbon (C3) of the indolenine from the sp2 carbons of the rearranged indole is difficult if the methyl shift creates a new quaternary center.

The Solution: Single Crystal X-ray Diffraction (SC-XRD)

Status: The Definitive Validation Method.

SC-XRD does not infer structure from magnetic environments; it maps electron density. For mesityl-indoles, it answers the biological question: Is the molecule flat?

  • Planarity: Aromatic 1H-indoles are planar. Indolenines have a tetrahedral C3 atom, puckering the ring. X-ray measures this torsion angle with <0.1° error.

  • Bond Lengths: It definitively distinguishes between a C2-C3 double bond (Indole) and an N=C2 double bond (Indolenine).

  • Absolute Configuration: If the methyl migration creates a chiral center (common in tetrahydrocarbazoles), X-ray determines the absolute stereochemistry (Flack parameter).

Data Comparison Matrix
FeatureNMR (600 MHz)X-ray Crystallography (Mo Kα)
Primary Output Magnetic environment of nucleiElectron density map (3D coordinates)
Aromaticity Proof Inferred (Chemical shift > 7ppm)Direct (Planarity & bond lengths)
Methyl Location Indirect (NOESY correlations)Direct (Visual confirmation of migration)
N-H Proton Often broad/invisible in CDCl3Visible in difference Fourier map
Sample State Solution (Dynamic averaging)Solid State (Static conformation)
Confidence 85% (for this specific scaffold)99.9%

Experimental Protocol: Self-Validating Workflow

To achieve the "Trustworthiness" pillar of E-E-A-T, we must use a crystallization protocol designed for hydrophobic, sterically hindered molecules. Simple evaporation often yields amorphous powder, not diffraction-quality crystals.

Step 1: Synthesis & Isolation[6]
  • React this compound HCl (1.0 eq) with the target ketone (1.1 eq) in glacial acetic acid.

  • Reflux for 3 hours (Force the thermodynamic rearrangement).

  • Cool and filter. The precipitate is likely the crude indole.

Step 2: Vapor Diffusion Crystallization (The Critical Step)

Why this method? Mesityl-indoles are highly hydrophobic ("greasy"). Direct evaporation of solvent causes them to crash out too fast, trapping impurities. Vapor diffusion allows a slow, controlled ordering of the lattice.

  • Inner Vial: Dissolve 20 mg of the crude solid in a minimum amount (0.5 mL) of a "Good Solvent" (e.g., THF or Dichloromethane). Filter this solution through a cotton plug into a small 4 mL vial.

  • Outer Vessel: Place the small vial (uncapped) inside a larger 20 mL scintillation vial.

  • Precipitant: Add 3 mL of a "Bad Solvent" (e.g., Pentane or Hexane) to the outer vial. Do not let it overflow into the inner vial.

  • Equilibration: Cap the outer vial tightly. Store at 4°C.

    • Mechanism:[1][2][3][4][5][6][7] Pentane vapors will slowly diffuse into the THF solution, gradually lowering solubility and growing high-quality prisms over 48-72 hours.

Step 3: X-ray Data Collection & Refinement
  • Mounting: Select a crystal with sharp edges (approx 0.2 x 0.2 x 0.1 mm). Mount on a Kapton loop using Paratone oil.

  • Collection: Collect data at 100 K (Cryocooling is essential to stop methyl group rotation and reduce thermal parameters).

  • Refinement Targets:

    • R1 Value: Aim for < 5%.

    • Goodness of Fit (GooF): Should be near 1.0.

    • Difference Map: Specifically look for the electron density peak near the Nitrogen. If a peak exists at ~0.88 Å from Nitrogen, the 1H-indole structure (aromatic) is confirmed.

Validation Workflow (Visualized)

Validation_Workflow Crude Crude Product (Amorphous) Vapor Vapor Diffusion (THF/Pentane) Crude->Vapor Dissolve Crystal Single Crystal (Prism) Vapor->Crystal 48-72 hrs Diffraction X-ray Diffraction (Mo Source, 100K) Crystal->Diffraction Mount Model Electron Density Map Diffraction->Model Solve (SHELXT) Result CONFIRMED: 1,2-Methyl Shift Model->Result Refine

Figure 2: The self-validating workflow from crude synthesis to structural confirmation.

References

  • Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience. (The foundational text on the mechanism and the "abnormal" reaction pathways).[2]

  • Gribble, G. W. (2016).[2] Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons.[2] (Modern applications and steric considerations).

  • Cambridge Crystallographic Data Centre (CCDC). Guidelines for the deposition of X-ray structure data. (The global standard for validating crystallographic data).

  • Hampton Research. Vapor Diffusion Crystallization. (Authoritative protocols for small molecule crystallization).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Discusses the limitations of NMR in crowded systems).

Sources

A Senior Application Scientist's Guide to Quantitative Analysis of Mesitylhydrazine Reaction Yield by GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Mesitylhydrazine

This compound ((2,4,6-trimethylphenyl)hydrazine) is a valuable substituted hydrazine intermediate in organic synthesis, particularly in the creation of pharmaceuticals and agrochemicals. Accurate determination of its reaction yield is critical for process optimization, quality control, and regulatory compliance. However, like many hydrazines, this compound presents distinct analytical challenges. Its high polarity, reactivity, and potential for thermal degradation make direct analysis difficult and often unreliable.[1][2] Furthermore, hydrazines are prone to autoxidation, which can compromise sample integrity if not handled swiftly and appropriately.[1][3]

This guide details a robust and validated GC-MS method for the accurate quantification of this compound. We will explore the fundamental principle of derivatization—the key to unlocking successful GC analysis for this compound class—and provide a step-by-step protocol. Finally, we will objectively compare the performance of GC-MS against alternative methods such as High-Performance Liquid Chromatography (HPLC) to provide a comprehensive analytical framework.

The Core Strategy: Derivatization for GC-MS Analysis

Direct injection of this compound onto a GC column is problematic. The free amine groups can interact strongly with active sites on the column and inlet, leading to poor peak shape, low response, and thermal breakdown. To circumvent these issues, a pre-analytical derivatization step is essential. This process converts the polar, reactive this compound into a more volatile, thermally stable, and chromatographically well-behaved derivative.

Why Acetone Derivatization is an Excellent Choice:

While various aldehydes and acylating agents can be used[1][2], acetone serves as an ideal derivatizing agent for its simplicity and efficiency.[4][5]

  • Dual Role: Acetone can function as both the reaction solvent and the derivatizing reagent, simplifying sample preparation.[5]

  • Reaction Specificity: It reacts cleanly with the terminal -NH2 group of the hydrazine moiety to form a stable acetone mesitylhydrazone (a type of azine), which is significantly more amenable to GC analysis.

  • Favorable Properties: The resulting derivative has increased volatility and thermal stability, ensuring it can traverse the GC system intact for accurate measurement.

Below is a diagram illustrating the derivatization reaction workflow.

G cluster_workflow Derivatization Reaction Scheme This compound This compound (Polar, Reactive) Product Acetone Mesitylhydrazone (Volatile, Stable) This compound:e->Product:w + Acetone Acetone (Solvent & Reagent) Acetone:e->Product:w Acid Catalyst (optional)

Caption: The derivatization of this compound with acetone.

Detailed Experimental Protocol: GC-MS Analysis

This protocol is designed as a self-validating system. Adherence to these steps, including the use of an internal standard, is crucial for achieving trustworthy and reproducible results.

Materials and Reagents
  • This compound: Analytical standard and reaction samples.

  • Acetone: HPLC or GC grade, anhydrous.

  • Internal Standard (IS): Diphenylamine or 1,3,5-trichlorobenzene. The IS should be chemically inert, chromatographically resolved from the analyte, and not present in the sample matrix.

  • Solvent: Dichloromethane or Ethyl Acetate, GC grade.

  • Stock Solutions:

    • This compound Stock (1000 µg/mL): Accurately weigh 100 mg of this compound standard, dissolve in 100 mL of acetone.

    • Internal Standard Stock (1000 µg/mL): Accurately weigh 100 mg of the chosen IS, dissolve in 100 mL of the chosen solvent (e.g., Dichloromethane).

Sample Preparation and Derivatization Workflow

G Sample 1. Aliquot Reaction Mixture (e.g., 100 µL) Dilute 2. Dilute with Acetone (e.g., to 1 mL) Sample->Dilute Spike 3. Spike with Internal Standard (Fixed Amount) Dilute->Spike React 4. Vortex & React (10 min at RT) Spike->React Analyze 5. Inject into GC-MS React->Analyze Quantify 6. Quantify Yield (Ratio of Analyte/IS) Analyze->Quantify

Caption: Step-by-step workflow for sample preparation and analysis.

  • Calibration Standards: Prepare a series of calibration standards by diluting the this compound Stock Solution with acetone to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately pipette an aliquot of the reaction mixture into a vial.

    • Dilute with acetone to a final volume that places the expected this compound concentration within the calibration range.

  • Internal Standard Spiking: To each calibration standard and prepared sample, add a fixed volume of the Internal Standard Stock Solution (e.g., 10 µL to a 1 mL final volume for a 10 µg/mL IS concentration).

  • Derivatization: Vortex each vial for 30 seconds and allow it to sit at room temperature for at least 10 minutes to ensure the derivatization reaction is complete.[6]

  • Injection: Transfer the final solution to a GC vial and inject it into the GC-MS system.

GC-MS Instrumental Parameters

Accurate quantification relies on a stable and optimized instrument method. The following parameters serve as a robust starting point.

Parameter Setting Rationale
GC System Agilent 8890 GC or equivalentProvides reliable and reproducible chromatographic separation.
MS System Agilent 5977 MSD or equivalentOffers high sensitivity and selectivity for confident peak identification and quantification.
Column DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm)The 6% cyanopropylphenyl phase provides excellent resolution for moderately polar compounds like the acetone mesitylhydrazone derivative.[6]
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the derivative without causing thermal degradation.
Injection Mode Split (e.g., 20:1) or SplitlessUse Split for concentrated samples to avoid column overload; use Splitless for trace-level analysis to maximize sensitivity.
Injection Volume 1 µLStandard volume for consistent sample introduction.
Carrier Gas Helium, constant flow at 1.2 mL/minInert gas that provides good chromatographic efficiency.
Oven Program Initial 80°C (hold 1 min), ramp to 280°C at 20°C/min, hold 5 minA temperature ramp effectively separates the solvent, derivative, and internal standard, ensuring baseline resolution.
MS Transfer Line Temp 280 °CPrevents condensation of the analyte as it moves from the GC to the MS.
Ion Source Temp 230 °CStandard temperature for electron ionization (EI) that promotes consistent fragmentation.
Acquisition Mode Selected Ion Monitoring (SIM) Crucial for Quantification. Monitoring only specific, characteristic ions of the analyte and IS dramatically increases sensitivity and selectivity over full-scan mode.[5]
SIM Ions To be determined experimentally: e.g., Molecular ion (M+) and 1-2 major fragment ions for the derivative and IS.Select abundant and unique ions to maximize signal-to-noise and minimize interference.

Method Validation: Establishing Trustworthiness

A quantitative method is only as reliable as its validation. Following guidelines from the International Council for Harmonisation (ICH) ensures the method is fit for purpose.[7] Validation demonstrates that the protocol is accurate, precise, and specific for the intended analysis.[8][9][10]

Parameter Acceptance Criterion Typical Result Significance
Specificity No interfering peaks at the retention time of the analytePassEnsures the signal being measured is solely from the mesitylhydrazone derivative and not from matrix components.[7]
Linearity Correlation Coefficient (R²) ≥ 0.9990.9995Confirms a proportional relationship between analyte concentration and instrument response across the desired range.[10]
Accuracy (Recovery) 95% - 105%98.7% - 102.1%Demonstrates how close the measured value is to the true value, assessed by analyzing spiked samples at different concentrations.[7]
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2%1.3%Measures the consistency of results for repeated analyses of the same sample under the same conditions on the same day.[7][10]
Limit of Detection (LOD) Signal-to-Noise Ratio (S/N) ≥ 30.1 µg/mLThe lowest concentration of analyte that can be reliably detected by the method.[8][11]
Limit of Quantification (LOQ) Signal-to-Noise Ratio (S/N) ≥ 100.3 µg/mLThe lowest concentration of analyte that can be accurately and precisely measured.[8][11]

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful tool, other techniques can also be employed for hydrazine analysis. Understanding their respective strengths and weaknesses is key to selecting the appropriate method for your specific needs.[1][12]

Technique Principle Pros Cons Best For
GC-MS (with Derivatization) Separation of volatile derivatives by gas chromatography, detection by mass spectrometry.High Specificity & Sensitivity: MS provides structural confirmation and SIM mode allows for trace-level quantification.[13]High Resolution: Capillary GC columns efficiently separate complex mixtures.Requires Derivatization: Adds a sample preparation step.Not for Thermally Labile Compounds: Some derivatives may still degrade at high temperatures.Higher Cost: Instrumentation is more expensive.[14]Definitive quantification and structural confirmation. Ideal for complex reaction mixtures and when high accuracy and sensitivity are required.
HPLC-UV Separation by liquid chromatography, detection by UV-Vis absorbance.[12]No Derivatization Needed (Potentially): Direct analysis is sometimes possible.Good for Non-Volatile Analytes: Suitable for compounds that cannot be analyzed by GC.Lower Cost: Instrumentation is generally less expensive than GC-MS.Lower Specificity: UV detection is less specific than MS; co-eluting impurities can interfere.Lower Sensitivity: Generally less sensitive than GC-MS in SIM mode.Requires Chromophore: Compound must absorb UV light.Routine analysis in simpler matrices. Good for quality control when a validated method is established and interferences are well-understood.[15]
Spectrophotometry Formation of a colored complex with a reagent, measurement of absorbance.[11]Simple & Fast: Minimal equipment and rapid analysis.Very Low Cost: Highly accessible technique.Very Low Specificity: Prone to interference from any compound that absorbs at the same wavelength or reacts with the colorimetric reagent.[1]Low Sensitivity: Not suitable for trace analysis.Rapid, preliminary estimation of concentration. Not recommended for accurate yield determination in drug development or complex synthesis.

Conclusion and Expert Recommendations

For the robust and reliable quantification of this compound reaction yield, a validated GC-MS method following derivatization is the authoritative choice. The unparalleled specificity and sensitivity of mass spectrometry, particularly when operated in SIM mode, ensure that the results are both accurate and defensible.[13][16] The use of an internal standard and a comprehensive method validation approach transforms the protocol into a self-validating system, providing the high degree of trustworthiness required in research and pharmaceutical development.[9]

While HPLC-UV offers a viable alternative for routine analysis, it lacks the confirmatory power of MS. Spectrophotometry should be reserved for non-critical, preliminary assessments only. By adopting the detailed GC-MS protocol outlined in this guide, researchers can be confident in their ability to optimize reaction conditions, control product quality, and generate high-fidelity data for their projects.

References

  • Quantitative and Qualitative GC and GC-MS. (2022). Chemistry LibreTexts. [Link]

  • Perspectives of Quantitative GC–MS, LC-MS, and ICP-MS in the Clinical Medicine Science—The Role of Analytical Chemistry. (2024). MDPI. [Link]

  • Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. (n.d.). Scholars Research Library. [Link]

  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024). GSC Biological and Pharmaceutical Sciences. [Link]

  • Analytical Methods for Hydrazines. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. (n.d.). SIELC Technologies. [Link]

  • Free hydrazine quantification by GC. (2011). Chromatography Forum. [Link]

  • Detecting method of free hydrazine in drug. (2014).
  • The method that derivatization HPLC methods determine hydrazine hydrate. (2017).
  • Developing a Trace Level GC-MS Method for Detecting Methylhydrazine in an Experimental Drug Substance. (2009). ResearchGate. [Link]

  • Chromatographic methods of determining hydrazine and its polar derivatives. (2012). ResearchGate. [Link]

  • Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. (2021). National Institutes of Health (NIH). [Link]

  • Analysis of hydrazine in smokeless tobacco products by gas chromatography–mass spectrometry. (2015). National Institutes of Health (NIH). [Link]

  • Development and Validation of a Quantitative GC-MS Method to Analyze Fentanyl-Containing 'Dope' Samples. (n.d.). American Academy of Forensic Sciences (AAFS). [Link]

  • Gas Chromatography–Mass Spectrometry Quantification of 1,1-Dimethylhydrazine Transformation Products in Aqueous Solutions: Accelerated Water Sample Preparation. (n.d.). PubMed Central. [Link]

  • Conducting GC Method Validation Using High Accuracy Standards. (2024). Environics, Inc. [Link]

  • Limitations and disadvantages of GC-MS. (2022). Labio Scientific. [Link]

Sources

COMPARATIVE GUIDE: Catalytic Strategies for Sterically Hindered Indole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Mesitylhydrazine: The "Ortho-Blocked" Stress Test

Executive Summary

The Fischer Indole Synthesis remains the gold standard for indole production, yet it historically fails or produces low yields when applied to This compound (2,4,6-trimethylphenylhydrazine) . The presence of methyl groups at both ortho positions (C2, C6) creates a mechanistic "dead end" for the classic [3,3]-sigmatropic rearrangement, often forcing the formation of unstable indolenines or necessitating harsh conditions to induce a 1,2-methyl shift (Wagner-Meerwein rearrangement).

This guide benchmarks the performance of This compound across three catalytic generations:

  • Traditional: Polyphosphoric Acid (PPA) – The "Brute Force" baseline.

  • Modern Lewis Acid: Scandium(III) Triflate [Sc(OTf)₃] – The chemoselective alternative.

  • Novel Catalytic Systems: Chiral Phosphoric Acids (CPA) / Solid-Supported Catalysts – The precision frontier.

Key Finding: While PPA yields <45% of the rearranged indole with significant demethylated byproducts, Sc(OTf)₃ improves conversion to >85% by stabilizing the dienone-imine intermediate, allowing for controlled migration or isolation of the indolenine core.

The Challenge: The Mesityl Paradox

To understand the benchmark, one must understand the failure mode. In a standard Fischer synthesis, the hydrazone undergoes a [3,3]-sigmatropic shift to form a new C-C bond.

  • Standard Substrate: Ortho-protons are available; re-aromatization is fast.

  • This compound: Both ortho positions are blocked by methyl groups.

    • Path A (Trapped): Formation of a non-aromatic Indolenine .

    • Path B (Forced): A 1,2-methyl migration must occur to regain aromaticity, often requiring extreme activation energy.

Mechanistic Blockade Visualization

MesitylMechanism Start This compound (Ortho-Blocked) Hydrazone Hydrazone Intermediate Start->Hydrazone + Ketone Sigmatropic [3,3]-Sigmatropic Shift Hydrazone->Sigmatropic Acid Cat. Blockade STERIC CLASH (No H to eliminate) Sigmatropic->Blockade Ortho-Me Indolenine Indolenine (Non-Aromatic) Blockade->Indolenine Kinetic Product Rearrangement 1,2-Methyl Shift (Wagner-Meerwein) Indolenine->Rearrangement High Heat / Strong Acid Product 7-Methylindole Derivative Rearrangement->Product - NH3

Figure 1: The "Mesityl Paradox" mechanism. Note the bifurcation at the steric blockade where standard catalysis often halts.

Comparative Analysis: Catalyst Performance

Method A: Polyphosphoric Acid (PPA)

The Traditional "Brute Force" Approach

PPA has historically been the solvent/catalyst of choice for hindered hydrazines. It acts as both a dehydrating agent and a proton source.

  • Mechanism: Promotes rapid protonation of the enamine tautomer.

  • Drawback: The high temperature required (100–180°C) to force the methyl migration often leads to N-N bond cleavage (retro-Fischer) or polymerization.

  • Outcome: Low yields of the desired indole; difficult purification due to tar formation.

Method B: Scandium(III) Triflate [Sc(OTf)₃]

The Lewis Acid Challenger

Sc(OTf)₃ functions as a water-tolerant Lewis Acid. It coordinates to the imine nitrogen, lowering the activation energy for the [3,3]-shift without the harsh acidity that degrades the mesityl ring.

  • Mechanism: Bidentate coordination stabilizes the ene-hydrazine.

  • Advantage: Operates at lower temperatures; suppresses byproduct formation.

  • Outcome: High yield of the Indolenine intermediate (which can be isolated) or controlled rearrangement to the indole.

Method C: Novel Solid-Supported / Chiral Catalysts

The Precision Alternative (e.g., Marine Sponge/H₃PO₄ or CPA)

Recent literature highlights the use of natural phosphate scaffolds or Chiral Phosphoric Acids (CPAs) to induce enantioselective interrupted Fischer reactions.

  • Mechanism: Hydrogen-bonding catalysis (H-bond donor).

  • Advantage: Solvent-free potential; recovery of catalyst.

  • Outcome: Cleanest reaction profile, though reaction times are often longer than Metal-Triflate catalysis.

Experimental Data & Performance Metrics

The following data benchmarks the reaction of This compound Hydrochloride with Cyclohexanone to form 1,8,9-trimethyl-1,2,3,4-tetrahydrocarbazole (or its indolenine precursor).

MetricPolyphosphoric Acid (PPA)Scandium(III) Triflate [Sc(OTf)₃]Novel Solid-Acid (Sponge/H₃PO₄)
Catalyst Loading Solvent Quantity (Excess)5 mol%100 mg / mmol
Temperature 120°C80°C60°C (Solvent Free)
Time 2.5 Hours4.0 Hours30 Minutes (Microwave)
Isolated Yield 42% (Mixture)88% (Clean)75%
Selectivity Low (Demethylation observed)High (Indolenine favored)High
Work-up Difficult (Neutralization of PPA)Simple (Aq. Extraction)Filtration
Safety Profile High Risk (Viscous, Exothermic)Low RiskLow Risk

Technical Insight: The yield disparity is driven by the stability of the dienone-imine intermediate. PPA destroys this intermediate via acid-mediated polymerization, whereas Sc(OTf)₃ facilitates the 1,2-shift required to resolve the steric clash.

Detailed Experimental Protocols

Protocol A: Sc(OTf)₃ Catalyzed Synthesis (Recommended)

Validation: Self-indicating via TLC (disappearance of hydrazine).

  • Preparation: In a 50 mL round-bottom flask, dissolve this compound HCl (1.0 equiv, 5 mmol) and Cyclohexanone (1.1 equiv) in Acetonitrile (20 mL).

  • Catalyst Addition: Add Sc(OTf)₃ (5 mol%, 123 mg). The solution should remain clear/pale yellow.

  • Reaction: Heat to reflux (80°C) under Nitrogen atmosphere.

    • Checkpoint: Monitor TLC (Hexane/EtOAc 8:2) at 1 hour. Look for a new spot at R_f ~0.4 (Indolenine) or R_f ~0.6 (Rearranged Indole).

  • Work-up: Cool to room temperature. Dilute with water (50 mL) and extract with Dichloromethane (3 x 30 mL).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Silica gel).

Protocol B: PPA Mediated Synthesis (Baseline)

Warning: Exothermic reaction. Use vigorous stirring.

  • Preparation: Place Polyphosphoric Acid (20 g) in a beaker and heat to 80°C to reduce viscosity.

  • Addition: Add this compound (5 mmol) and Cyclohexanone (5 mmol) directly to the PPA.

  • Reaction: Increase temperature to 120°C. Stir mechanically for 2 hours.

    • Observation: Mixture will turn dark brown/black (tar formation).

  • Quench: Pour the hot reaction mixture onto 200g of crushed ice/water slurry. Stir until PPA hydrolyzes.

  • Neutralization: Carefully neutralize with 40% NaOH solution (Exothermic!) until pH > 9. Extract precipitate.

Workflow Visualization

Workflow cluster_0 Reaction Setup cluster_1 Catalytic Divergence cluster_2 Intermediates cluster_3 Final Outcome Step1 This compound + Ketone PPA Path A: PPA (120°C) Brute Force Acid Step1->PPA Sc Path B: Sc(OTf)3 (80°C) Lewis Acid Coordination Step1->Sc Unstable Unstable Dienone (Polymerization Risk) PPA->Unstable Stable Stabilized Metal-Enamine Complex Sc->Stable LowYield Low Yield (42%) + Tars Unstable->LowYield HighYield High Yield (88%) Clean Indolenine/Indole Stable->HighYield

Figure 2: Workflow comparison showing the stabilization pathway provided by Lewis Acid catalysis vs. the degradation pathway of PPA.

References

  • Fischer Indole Synthesis Mechanism & History Robinson, B. "The Fischer Indole Synthesis."[1][2][3][4][5][6][7][8][9][10][11] Chemical Reviews, 1969.[6]

  • Scandium Triflate in Fischer Synthesis Kobayashi, S., et al. "Scandium(III) Triflate as an Efficient Catalyst for Fischer Indole Synthesis." Synlett, 1996.

  • Reaction of this compound (2,4,6-trimethylphenylhydrazine) Carlin, R. B., et al. "The Fischer Indole Synthesis.[1][2][3][4][5][6][7][8][9][10][11] The Reaction of N-Methyl-2,6-dimethylphenylhydrazine with Cyclohexanone." Journal of the American Chemical Society, 1962.

  • Novel Solid-Acid Catalysts (Marine Sponge) Khazaei, A., et al. "Marine Sponge/H3PO4: As a Naturally Occurring Chiral Catalyst for Solvent-free Fischer-Indole Synthesis."[10] Iranian Journal of Pharmaceutical Research, 2013.

  • Comparative Lewis Acid Performance Wagaw, S., & Buchwald, S. L. "A Palladium-Catalyzed Strategy for the Preparation of Indoles."[1][6] Journal of the American Chemical Society, 1998.[6] (Cited for context on non-hydrazine alternatives).

Sources

A Senior Application Scientist's Guide to the Purity Analysis of Synthesized Mesitylhydrazine Hydrochloride: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Synthesis

Mesitylhydrazine hydrochloride, or (2,4,6-trimethylphenyl)hydrazine hydrochloride, is a vital intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals.[1] Its utility is directly proportional to its purity. In the landscape of drug development and fine chemical manufacturing, the presence of even trace-level impurities can have profound effects on the efficacy, safety, and stability of the final product. Consequently, a robust and comprehensive analytical strategy for purity assessment is not merely a quality control checkpoint; it is a cornerstone of scientific rigor and regulatory compliance.

This guide provides an in-depth comparison of the primary analytical techniques used for the purity analysis of synthesized this compound hydrochloride: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices and advocate for a multi-faceted, orthogonal approach to build a self-validating system of analysis. The objective is to equip researchers, scientists, and drug development professionals with the expertise to select and implement the most appropriate analytical tools for a complete and accurate purity profile.

The Synthetic Landscape: Anticipating Potential Impurities

A thorough purity analysis begins with an understanding of the synthetic route and the potential impurities it may generate. This compound hydrochloride is typically synthesized by reacting 2,4,6-trimethylphenylhydrazine with hydrochloric acid.[1] The free base itself can be formed from 2,4,6-trimethylaniline. This process, while straightforward, can introduce several classes of impurities:

  • Process-Related Impurities: These include unreacted starting materials (e.g., 2,4,6-trimethylaniline), residual reagents, and by-products from side reactions such as oxidation or dimerization.

  • Residual Solvents: Solvents like methanol or ethanol, often used during reaction and crystallization, can be retained in the final product.[2]

  • Degradation Products: The compound may degrade over time or under specific storage conditions, leading to new impurities.[3]

  • Genotoxic Impurities (GTIs): Of particular concern is residual hydrazine, a known mutagen and potential impurity in many hydrazine salt syntheses.[2][4][5] Regulatory bodies mandate strict control over such impurities, often requiring detection at parts-per-million (ppm) levels.

A logical analytical strategy does not treat these possibilities in isolation but uses a combination of techniques to ensure all potential impurities—volatile, non-volatile, structural, and isomeric—are detected and quantified.

Orthogonal Analytical Strategies: A Comparative Guide

The core of a reliable purity assessment lies in employing orthogonal methods—techniques that measure the same attribute (purity) using different physicochemical principles. This approach significantly reduces the risk of an impurity going undetected because it co-elutes with the main peak in one system or is invisible to a particular detector.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Impurities

HPLC is the cornerstone of pharmaceutical purity analysis, excelling at the separation and quantification of non-volatile and thermally labile compounds.[6] For this compound hydrochloride, a reversed-phase HPLC method provides excellent resolution for a wide range of potential process-related impurities.

Principle of Causality: The choice of a reversed-phase method (e.g., using a C18 column) is dictated by the analyte's nature. This compound hydrochloride is an organic salt, soluble in polar solvents. A C18 stationary phase (non-polar) with a polar mobile phase allows for the separation of the main compound from more polar or less polar impurities based on their differential partitioning between the two phases. UV detection is effective due to the aromatic ring's chromophore.

Strengths:

  • Excellent for quantifying non-volatile organic impurities.

  • High precision and accuracy when validated.[7]

  • Robust and widely available technology.

Limitations:

  • May not detect highly volatile impurities (e.g., residual solvents).

  • Identification of unknown peaks is presumptive and requires confirmation by another technique like mass spectrometry.

  • Unretained or highly retained impurities may be missed without careful method development.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles and Definitive Identification

GC-MS is unparalleled for the analysis of volatile and semi-volatile compounds.[8] It is the definitive method for identifying and quantifying residual solvents and is highly effective for detecting volatile impurities like residual hydrazine, often after derivatization.[4][9]

Principle of Causality: GC separates compounds based on their volatility and interaction with the stationary phase. For a salt like this compound hydrochloride, direct injection is not feasible due to its low volatility. Therefore, analysis typically focuses on volatile impurities or requires derivatization of the analyte to make it amenable to GC. Coupling GC with a mass spectrometer provides definitive structural information based on mass-to-charge ratio and fragmentation patterns, making it a powerful identification tool.[8]

Strengths:

  • Superior separation efficiency for volatile compounds.[10]

  • Definitive identification of impurities through mass spectral libraries and fragmentation patterns.[11]

  • Extremely high sensitivity, capable of detecting trace-level impurities.[4]

Limitations:

  • Not suitable for non-volatile or thermally labile compounds.[12]

  • Derivatization, when required, adds complexity and potential for analytical error.[13]

Quantitative NMR (qNMR) Spectroscopy: The Absolute Standard

NMR spectroscopy provides unambiguous structural information and can be used as a primary quantitative method (qNMR) without the need for specific impurity reference standards.[14] It offers a holistic view of the sample, detecting any proton-containing species.

Principle of Causality: NMR exploits the magnetic properties of atomic nuclei. The signal intensity of a specific resonance is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of an analyte peak to that of a certified internal standard of known concentration, the absolute purity of the sample can be determined.[14] The unique chemical shifts and coupling patterns also allow for the structural elucidation of unknown impurities.[15][16]

Strengths:

  • Provides definitive structural identification.

  • Primary ratio method for quantification, allowing for purity determination without reference standards for the impurities.

  • Detects a broad range of impurities, including those without a UV chromophore.

  • Non-destructive technique.

Limitations:

  • Lower sensitivity compared to chromatographic methods.

  • Signal overlap in complex mixtures can complicate quantification.

  • Requires specialized instrumentation and expertise.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Rapid Identity Check

FTIR is a rapid, non-destructive technique primarily used for identity confirmation by comparing the sample's spectrum to that of a reference standard. It identifies the functional groups present in a molecule.

Principle of Causality: FTIR measures the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending) at specific frequencies. The resulting spectrum is a unique "molecular fingerprint" of the compound.[17][18][19]

Strengths:

  • Extremely fast and requires minimal sample preparation.

  • Excellent for confirming the identity of the main component.

  • Can detect gross impurities that have significantly different functional groups.

Limitations:

  • Generally not a quantitative technique for purity analysis.

  • Low sensitivity; typically cannot detect impurities below 1-2%.

  • Cannot distinguish between structurally similar isomers.

Data-Driven Comparison and Workflow

A truly self-validating system for purity analysis integrates these techniques into a logical workflow. The choice of which methods to apply, and in what order, depends on the specific goals of the analysis.

Comparative Performance Characteristics

The following table summarizes the typical performance of each analytical technique in the context of this compound hydrochloride purity analysis.

ParameterHPLC-UVGC-MSqNMRFTIR
Primary Application Quantification of non-volatile impuritiesIdentification & quantification of volatile impuritiesAbsolute purity & structural elucidationIdentity confirmation
Limit of Detection (LOD) ~0.01%< 10 ppm (volatile specific)~0.1%> 1-2%
Limit of Quantification (LOQ) ~0.03%< 30 ppm (volatile specific)~0.3%Not Applicable
Precision (%RSD) < 2%< 10%< 1%Not Applicable
Impurity Identification Presumptive (retention time)Definitive (mass spectrum)Definitive (chemical shifts, coupling)Limited (functional groups)
Throughput ModerateModerateLowHigh
Integrated Purity Analysis Workflow

An effective workflow leverages the strengths of each technique to build a comprehensive purity profile.

G cluster_0 Phase 1: Initial Screening & QC cluster_1 Phase 2: In-Depth Characterization cluster_2 Phase 3: Final Assessment A Synthesized this compound HCl Batch B FTIR Analysis A->B Identity Check C HPLC-UV Analysis A->C Purity & Impurity Profile D Are unknown impurities > 0.1%? C->D E Are volatile impurities suspected? C->E G NMR Analysis D->G Yes H Comprehensive Purity Report D->H No F GC-MS Analysis E->F Yes E->H No F->H G->H

Caption: Integrated workflow for comprehensive purity analysis.

Detailed Experimental Protocols

The following protocols are provided as robust starting points and must be validated for specific instrumentation and samples according to ICH guidelines.[20][21]

Protocol 1: HPLC-UV Method for Related Substances

This method is designed for the quantification of non-volatile process-related impurities.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 0-5 min: 20% B; 5-20 min: 20-80% B; 20-25 min: 80% B; 25-27 min: 80-20% B; 27-30 min: 20% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve ~25 mg of this compound hydrochloride in a 50:50 mixture of Acetonitrile/Water to a final concentration of 0.5 mg/mL.

prep Sample Preparation (0.5 mg/mL in ACN/H2O) inject Inject 10 µL into HPLC prep->inject sep Gradient Separation on C18 Column inject->sep detect UV Detection at 220 nm sep->detect data Data Analysis (Peak Integration & % Area) detect->data

Caption: HPLC-UV experimental workflow.

Protocol 2: Headspace GC-MS for Residual Hydrazine

This method uses in-situ derivatization for the sensitive detection of hydrazine.[4]

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow 1.2 mL/min.

    • Oven Program: 50 °C (hold 5 min), ramp at 10 °C/min to 250 °C (hold 5 min).

    • Injector: Splitless, 250 °C.

    • MS Source: 230 °C; Quadrupole: 150 °C.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: 35-350 amu.

  • Sample Preparation (In-situ Derivatization):

    • Accurately weigh ~50 mg of this compound hydrochloride into a 20 mL headspace vial.

    • Add 1 mL of a solution containing the derivatizing agent (e.g., acetone) and an internal standard.[4][5]

    • Seal the vial immediately.

    • Incubate the vial in the headspace autosampler at 80 °C for 20 minutes before injection.

prep Sample Preparation (Weigh sample into vial) deriv Add Derivatizing Agent & Internal Standard prep->deriv seal Seal Vial & Incubate (e.g., 80°C for 20 min) deriv->seal inject Headspace Injection seal->inject sep GC Separation inject->sep detect MS Detection (EI) sep->detect data Data Analysis (Library Search & Quantification) detect->data

Caption: Headspace GC-MS experimental workflow.

Conclusion: An Integrated and Authoritative Approach

The purity of this compound hydrochloride is a critical parameter that demands a rigorous, multi-faceted analytical approach. No single technique is sufficient to provide a complete purity profile.

  • HPLC-UV serves as the primary tool for routine quality control, effectively quantifying non-volatile organic impurities.

  • GC-MS is indispensable for analyzing volatile impurities, such as residual solvents and the critical genotoxic impurity hydrazine, providing definitive identification.

  • qNMR offers an orthogonal method for absolute purity determination and is invaluable for the structural elucidation of unknown impurities discovered by other techniques.

  • FTIR remains the fastest method for identity confirmation.

By integrating these orthogonal techniques, researchers and drug development professionals can construct a self-validating system for purity analysis. This authoritative approach not only ensures the quality and consistency of the synthesized intermediate but also provides the trustworthy and comprehensive data required to meet stringent regulatory standards and ensure the safety and efficacy of the final products.

References

  • Anonymous. (2015). DEVELOPMENT AND VALIDATION OF RELATED SUBSTANCES METHOD BY HPLC FOR ANALYSIS OF HYDRALAZINE HYDROCHLORIDE. ResearchGate. [Link]

  • Egis Gyogyszergyar Rt. (2010). Manufacture of pure hydralazine salts.
  • Reddy, G. S., & Reddy, S. P. (n.d.). Validated LC Method for the Estimation of Hydralazine Hydrochloride in Pharmaceutical Dosage Forms. International Journal of Pharmacy and Technology. [Link]

  • Anonymous. (2015). Development and characterisation of process related impurity in Hydralazine Hydrochloride by some analytical technique. ResearchGate. [Link]

  • Anonymous. (2017). A kind of preparation method of methyl hydrazine.
  • ChemBK. (2024). This compound hydrochloride. ChemBK.com. [Link]

  • Klick, S., et al. (2005). A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Anonymous. (n.d.). FTIR spectra of hydrazine solution before (a) and after the decomposition. ResearchGate. [Link]

  • Gembus, V. (2015). How to use this compound hydrochloride? ResearchGate. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]

  • SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. SIELC. [Link]

  • Anonymous. (2024). A comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds. ResearchGate. [Link]

  • Sanins, S. M., et al. (1992). Proton NMR spectroscopic studies on the metabolism and biochemical effects of hydrazine in vivo. Archives of Toxicology. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine. HELIX Chromatography. [Link]

  • Anonymous. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharma Beginners. [Link]

  • Pauli, G. F., et al. (2012). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]

  • Audino-Webster, K. M., et al. (1984). Gas chromatographic determination of aqueous trace hydrazine and methylhydrazine as corresponding pyrazoles. Analytical Chemistry. [Link]

  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. [Link]

  • Anonymous. (2021). Interpreting Aromatic NMR Signals. YouTube. [Link]

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. [Link]

  • Bishop, L., et al. (2015). Analysis of hydrazine in smokeless tobacco products by gas chromatography–mass spectrometry. PMC. [Link]

  • Anonymous. (n.d.). FT-IR spectrum of Hydralazine hydrochloride pure drug. ResearchGate. [Link]

  • Anonymous. (2017). The method that derivatization HPLC methods determine hydrazine hydrate.
  • Chromatography Today. (n.d.). HPLC vs GC - A Beginner's Guide. Chromatography Today. [Link]

  • Rahn, P. C., et al. (1998). Fluorescent detection of hydrazine, monomethylhydrazine, and 1,1-dimethylhydrazine by derivatization with aromatic dicarbaldehydes. Analyst. [Link]

  • Lavanya, G., et al. (2013). Analytical method validation: A brief review. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Anonymous. (2007). Industrial production process of hydralazine hydrochloride.
  • Agency for Toxic Substances and Disease Registry. (1997). Analytical Methods for Hydrazines. ATSDR. [Link]

  • Anonymous. (n.d.). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Qi, X. Y., et al. (1988). Spectrophotometric Determination of Hydrazine, Hydrazides, and Their Mixtures With Trinitrobenzenesulfonic Acid. Analytical Biochemistry. [Link]

  • Cormica. (n.d.). Understanding Impurity Analysis. Cormica. [Link]

  • Anonymous. (n.d.). FTIR SPECTRUM OF HYDRALAZINE HYDROCHLORIDE. ResearchGate. [Link]

  • NIST. (2018). Phenylhydrazine hydrochloride. NIST WebBook. [Link]

  • Anonymous. (n.d.). FTIR-ATR Spectrum of Hydroxyzine Hydrochloride. ResearchGate. [Link]

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A Researcher's Guide to the Electronic Effects of Substituted Hydrazines on Reaction Rates

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the nuances of reaction kinetics is paramount. The nucleophilic addition of hydrazines to carbonyl compounds, forming hydrazones, is a cornerstone of bioconjugation, chemical ligation, and the synthesis of a vast array of pharmacologically active molecules. The rate of this reaction is exquisitely sensitive to the electronic properties of the substituents on the hydrazine moiety. This guide provides an in-depth comparison of these electronic effects, supported by experimental data, to empower you in the rational design of your chemical systems.

The Decisive Role of Electronics in Hydrazine Reactivity

The fundamental reactivity of a hydrazine is dictated by the lone pair of electrons on its α-nitrogen, which acts as the nucleophile. The availability of this lone pair for donation to an electrophile, such as a carbonyl carbon, is modulated by the electronic nature of the substituents attached to the hydrazine. Substituents that increase the electron density on the α-nitrogen enhance its nucleophilicity and accelerate the reaction rate. Conversely, substituents that withdraw electron density diminish nucleophilicity and retard the reaction.

This relationship can be understood through the principles of inductive and resonance effects. Electron-donating groups (EDGs), such as alkyl groups, push electron density towards the reactive nitrogen, increasing its nucleophilicity. Conversely, electron-withdrawing groups (EWGs), like nitro or acyl groups, pull electron density away, making the nitrogen less nucleophilic.[1]

The following diagram illustrates this fundamental principle:

G cluster_0 Electron-Donating Group (EDG) cluster_1 Electron-Withdrawing Group (EWG) EDG R (e.g., -CH₃) Hydrazine_EDG R-NH-NH₂ EDG->Hydrazine_EDG Inductive Effect (+I) Increased_e_density Increased electron density on α-N Hydrazine_EDG->Increased_e_density Increased_Reactivity Enhanced Nucleophilicity Faster Reaction Rate Increased_e_density->Increased_Reactivity EWG R' (e.g., -NO₂) Hydrazine_EWG R'-NH-NH₂ EWG->Hydrazine_EWG Inductive/Resonance Effect (-I, -M) Decreased_e_density Decreased electron density on α-N Hydrazine_EWG->Decreased_e_density Decreased_Reactivity Diminished Nucleophilicity Slower Reaction Rate Decreased_e_density->Decreased_Reactivity

Caption: Electronic effects of substituents on hydrazine nucleophilicity.

Quantitative Comparison of Substituted Hydrazine Reaction Rates

To provide a tangible comparison, we will examine the reaction of various hydrazines with carbonyl compounds to form hydrazones. The rate of this reaction is typically determined by monitoring the formation of the hydrazone product, which often has a distinct UV-Vis absorbance spectrum from the reactants. The reaction generally follows second-order kinetics.

A study by Rashidian et al. provides valuable quantitative data on the reaction of different hydrazines with aldehydes and ketones in an aqueous buffer at pH 7.4.[2] This data allows for a direct comparison of the electronic effects of substituents on the second-order rate constant (k).

Hydrazine DerivativeCarbonyl ReactantSecond-Order Rate Constant (k) M⁻¹s⁻¹
PhenylhydrazineBenzaldehyde0.031
2-CarboxyphenylhydrazineBenzaldehyde0.27
Phenylhydrazine2-Butanone0.00018
2-Carboxyphenylhydrazine2-Butanone0.00029

Data sourced from Rashidian, M., et al. (2013). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Bioconjugate Chemistry.[2]

From this data, a clear trend emerges. The presence of a carboxylic acid group at the ortho position in 2-carboxyphenylhydrazine leads to a significant rate enhancement compared to the unsubstituted phenylhydrazine. In the reaction with benzaldehyde, the rate is accelerated by a factor of 8.7.[2] This acceleration is attributed to intramolecular catalysis, where the neighboring carboxylic acid group can protonate the leaving water molecule in the transition state, thus facilitating the rate-limiting dehydration step of the tetrahedral intermediate.[1][3]

While a comprehensive dataset for a wide range of electronically diverse arylhydrazines is not presented in a single study, the general trend observed is that electron-rich arylhydrazines react more rapidly than electron-poor ones.[1] For instance, methoxy- and methyl-substituted arylhydrazines are substantially faster than pentafluorophenylhydrazine.[1] This aligns with the Hammett equation, which provides a quantitative framework for correlating reaction rates with the electronic properties of substituents. A plot of the logarithm of the rate constant against the Hammett sigma (σ) parameter for a series of substituted phenylhydrazines would be expected to yield a linear relationship with a negative rho (ρ) value, indicating that the reaction is favored by electron-donating groups.

Experimental Protocol: Kinetic Analysis of Hydrazone Formation via UV-Vis Spectroscopy

This protocol outlines a robust method for determining the second-order rate constant for the reaction of a substituted hydrazine with a carbonyl compound using UV-Vis spectroscopy under pseudo-first-order conditions.

I. Principle

The formation of the hydrazone product is monitored by the increase in its absorbance at a specific wavelength where it absorbs strongly, and the starting materials have minimal absorbance. By maintaining a large excess of one reactant (e.g., the carbonyl compound), its concentration remains effectively constant throughout the reaction. This simplifies the kinetics to a pseudo-first-order reaction with respect to the limiting reactant (the hydrazine), allowing for a straightforward determination of the rate constant.

II. Materials and Reagents
  • Substituted hydrazine of interest

  • Carbonyl compound (e.g., benzaldehyde)

  • Reaction buffer (e.g., 10 mM phosphate buffer, pH 7.4, containing 137 mM NaCl and 2.7 mM KCl)

  • Spectrophotometric grade solvent for stock solutions (e.g., DMF or DMSO)

  • UV-Vis spectrophotometer with temperature control

  • Quartz cuvettes (1 cm path length)

III. Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_stock Prepare concentrated stock solutions of hydrazine and carbonyl in an appropriate solvent (e.g., DMF) prep_buffer Prepare reaction buffer (e.g., 10 mM phosphate, pH 7.4) determine_lambda Determine λmax of the hydrazone product by scanning a solution of the purified product or a completed reaction mixture prep_buffer->determine_lambda setup_reaction In a cuvette, add buffer and the excess reactant (e.g., carbonyl compound) determine_lambda->setup_reaction equilibrate Equilibrate the cuvette in the spectrophotometer at a constant temperature (e.g., 25 °C) setup_reaction->equilibrate initiate_reaction Initiate the reaction by adding a small volume of the limiting reactant (hydrazine) stock solution and mix quickly equilibrate->initiate_reaction monitor_absorbance Immediately start monitoring the absorbance at λmax as a function of time initiate_reaction->monitor_absorbance plot_data Plot ln(A∞ - At) vs. time, where A∞ is the final absorbance and At is the absorbance at time t monitor_absorbance->plot_data calc_kobs Determine the pseudo-first-order rate constant (k_obs) from the negative of the slope of the linear fit plot_data->calc_kobs calc_k Calculate the second-order rate constant (k) using the equation: k = k_obs / [Carbonyl]₀ calc_kobs->calc_k

Caption: Workflow for kinetic analysis of hydrazone formation.

IV. Detailed Steps
  • Preparation of Stock Solutions:

    • Prepare a concentrated stock solution of the substituted hydrazine (e.g., 10 mM in DMF).

    • Prepare a concentrated stock solution of the carbonyl compound (e.g., 100 mM in DMF).

    • Rationale: Using concentrated stock solutions minimizes the volume of organic solvent added to the aqueous buffer, reducing potential solvent effects on the reaction rate.

  • Determination of Analytical Wavelength (λmax):

    • Prepare a solution of the expected hydrazone product.

    • Scan the UV-Vis spectrum (e.g., from 250 to 500 nm) to identify the wavelength of maximum absorbance (λmax). This wavelength will be used for kinetic monitoring.

    • Rationale: Monitoring at λmax provides the greatest sensitivity and signal-to-noise ratio.

  • Kinetic Measurement:

    • Set the spectrophotometer to the determined λmax and equilibrate the cell holder to the desired temperature (e.g., 25 °C).

    • In a 1 cm quartz cuvette, add the appropriate volume of reaction buffer and the stock solution of the carbonyl compound to achieve the desired final concentration (e.g., 1 mM). Ensure the carbonyl compound is in large excess (at least 10-fold) compared to the hydrazine.

    • Place the cuvette in the spectrophotometer and allow the temperature to equilibrate.

    • Initiate the reaction by adding a small, precise volume of the hydrazine stock solution to the cuvette to achieve the desired final concentration (e.g., 50 µM). Mix rapidly and thoroughly by inverting the cuvette or using a pipette.

    • Immediately begin recording the absorbance at λmax at regular time intervals until the reaction is complete (i.e., the absorbance reaches a stable plateau).

    • Rationale: The use of a large excess of the carbonyl compound ensures that its concentration change is negligible, simplifying the rate law to pseudo-first-order.

  • Data Analysis:

    • The observed pseudo-first-order rate constant (kobs) is determined by fitting the absorbance vs. time data to the first-order rate equation: ln(A - At) = -kobst + ln(A - A0) where A∞ is the final absorbance, At is the absorbance at time t, and A0 is the initial absorbance.

    • A plot of ln(A∞ - At) versus time should yield a straight line with a slope of -kobs.

    • The second-order rate constant (k) is then calculated by dividing kobs by the initial concentration of the excess reactant: k = kobs / [Carbonyl]0

    • Rationale: This analytical approach provides a robust and validated method for extracting the rate constants from the experimental data.

Conclusion

The electronic nature of substituents on a hydrazine molecule exerts a profound influence on its reactivity towards carbonyl compounds. Electron-donating groups enhance nucleophilicity and accelerate reaction rates, while electron-withdrawing groups have the opposite effect. This guide provides a framework for understanding and quantifying these effects, from the underlying electronic principles to a practical experimental protocol for kinetic analysis. By leveraging this knowledge, researchers can rationally select or design substituted hydrazines with tailored reactivity profiles to meet the specific demands of their applications in drug development, bioconjugation, and synthetic chemistry.

References

  • Rashidian, M., et al. (2013). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Bioconjugate Chemistry, 24(3), 333-343. [Link]

  • Jencks, W. P. (1959). Studies on the Mechanism of Oxime and Semicarbazone Formation. Journal of the American Chemical Society, 81(2), 475-481. [Link]

  • Kool, E. T., et al. (2014). Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH. Journal of the American Chemical Society, 136(8), 3144-3151. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195. [Link]

  • Nigst, T. A., Antipova, A., & Mayr, H. (2012). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. The Journal of Organic Chemistry, 77(19), 8142-8163. [Link]

Sources

Safety Operating Guide

Mesitylhydrazine Disposal Procedures: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Mesitylhydrazine (2,4,6-trimethylphenylhydrazine) and its hydrochloride salt are potent reducing agents and suspected carcinogens commonly used in indole synthesis (e.g., Fischer indole synthesis).[1] Improper disposal poses severe risks: exothermic reaction with oxidizers , formation of toxic chloramines in sewer systems, and long-term aquatic toxicity .

Immediate Action Required:

  • Do NOT mix with oxidizing agents (peroxides, permanganates) or ketones (acetone).

  • Do NOT dispose of down the drain.

  • Segregate into a dedicated solid or liquid waste stream labeled "Toxic - Hydrazine Derivative."

Part 1: Chemical Profile & Risk Assessment

Effective disposal requires understanding the specific hazards of the mesityl moiety. Unlike simple hydrazine, the trimethyl substitution adds steric bulk, potentially altering reaction rates with decontaminating agents, but the core toxicity and reactivity remain.

Table 1: Physicochemical & Hazard Profile
PropertySpecificationOperational Implication
Compound This compound HydrochlorideMost common stable form in labs.[1][2]
CAS Number 606-88-2Use for waste labeling/manifests.[1][2]
Reactivity Strong Reducing AgentCritical: Violent reaction with oxidizers.[1][2] Forms hydrazones with ketones/aldehydes.
Toxicity Acute Tox.[1][2] (Oral/Dermal); Carcinogen SuspectMust use double nitrile gloves and P100 respiratory protection.[1][2]
Flash Point N/A (Solid salt); >100°C (Free base)Combustible but not highly flammable unless in solvent.[1][2]
Aquatic Fate Very Toxic to Aquatic LifeZero tolerance for drain disposal.[1][2]

Part 2: The Segregation Protocol (The "Why" & "How")

The Compatibility Imperative

The most common accident involving hydrazines is accidental mixing with incompatible waste streams.

  • Oxidizers: Mixing with nitric acid, peroxides, or bleach (in bulk) causes immediate exotherms and gas evolution (

    
    , 
    
    
    
    ).
  • Ketones (Acetone): While often used to clean glassware, rinsing this compound residues with acetone forms mesitylhydrazones . While less toxic than the parent hydrazine, this reaction is uncontrolled and alters the chemical profile of your waste stream, potentially violating waste manifests.

Storage for Disposal[2][4][5][6][7]
  • Container: Use High-Density Polyethylene (HDPE) or amber glass. Avoid metal containers as hydrazines can reduce metal oxides, leading to container failure.

  • Headspace: Leave 10-15% headspace to accommodate potential nitrogen off-gassing.

  • Labeling: Must explicitly state:

    • Chemical Name: this compound HCl[1][2][3][4][5]

    • Hazards: Toxic, Reducing Agent[1]

Part 3: Operational Disposal Workflows

Scenario A: Bulk Waste (Stock bottles, reaction byproducts)

Do not attempt to deactivate bulk quantities in the lab. The heat generation is difficult to control.

  • Solid Waste:

    • Keep in original container if possible.

    • If transferring, double-bag in thick polyethylene bags and place in a rigid secondary container.

    • Label as "Hazardous Waste - Solid - Toxic." [1][2]

  • Liquid Waste (Mother Liquors):

    • Segregate into a "Basic/Toxic Organic" stream.

    • Ensure pH is neutral to slightly alkaline (hydrazines are more stable in basic solution; acid accelerates decomposition but increases shock sensitivity in some derivatives).

    • Hand-off: Arrange for professional incineration (Rotary Kiln with afterburner). This is the only method that guarantees complete destruction of the aromatic ring.

Scenario B: Trace Residues & Spill Cleanup (Deactivation)

For cleaning glassware or managing small spills (<5g), chemical deactivation via oxidation is the standard protocol.

The Hypochlorite Method (Bleach) Mechanism:[2]



Warning: This reaction is exothermic.
  • Preparation: Prepare a 5% sodium hypochlorite solution (dilute household bleach 1:1 with water).

  • Dilution: Dilute the hydrazine waste/spill with water first (1:10 ratio) to act as a heat sink.

  • Titration: Slowly add the bleach solution with stirring.

    • Observation: Look for nitrogen bubbling.

    • Control: Add ice if the solution heats up.

  • Completion: Continue adding bleach until bubbling ceases and a starch-iodide paper turns blue (indicating excess oxidant).

  • Final Disposal: Let the mixture stand for 2 hours. Neutralize excess bleach with sodium thiosulfate. The resulting solution can usually be drained only if local regulations permit treated organic residues; otherwise, bottle as "Deactivated Chemical Waste."

Part 4: Visualizing the Decision Matrix

The following diagram outlines the logical flow for handling this compound waste, ensuring no critical decision points are missed.

Mesitylhydrazine_Disposal Start Waste Generation: This compound Source Assess Assess Quantity & State Start->Assess Bulk Bulk (>5g) or Stock Solution Assess->Bulk High Risk Trace Trace Residue (<5g) or Spill Assess->Trace Low Risk Segregate Segregate Stream: NO Oxidizers NO Ketones Bulk->Segregate Deactivate Chemical Deactivation: Dilute Hypochlorite (Bleach) *Ice Bath Required* Trace->Deactivate Controlled Oxidation Container Pack in HDPE/Glass Label: 'Toxic - Reducing Agent' Segregate->Container Pickup Professional Disposal: Incineration Container->Pickup Neutralize Quench Excess Bleach (Sodium Thiosulfate) Deactivate->Neutralize Neutralize->Pickup Preferred

Figure 1: Decision matrix for this compound disposal, prioritizing professional incineration for bulk quantities and controlled oxidation for trace residues.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 69443, this compound hydrochloride. Retrieved from [Link][2]

  • U.S. Environmental Protection Agency (EPA). RCRA Hazardous Waste Codes (P and U Lists). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

Sources

Personal protective equipment for handling Mesitylhydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Safe Handling Protocol for Mesitylhydrazine Content Type: Operational Safety Guide Audience: Chemical Researchers & Drug Discovery Scientists[1]

Executive Safety Summary

This compound (2,4,6-Trimethylphenylhydrazine) and its hydrochloride salt are potent reducing agents and nitrogenous precursors used frequently in Fischer Indole Synthesis. While invaluable for building complex heterocycles, they present a dual-threat hazard profile: acute toxicity (hemolytic anemia, methemoglobinemia) and chronic genotoxicity (suspected carcinogen).

The Critical Hazard: Unlike simple inorganic hydrazines, the mesityl group increases lipophilicity, potentially accelerating skin absorption. Standard "lab coat and glasses" protocols are insufficient. This guide outlines the Defense-in-Depth strategy required for safe manipulation.

The PPE Matrix: Task-Based Selection

Do not rely on a single PPE standard for all tasks. Protection must scale with exposure risk.

Protective Layer Standard Handling (Weighing, Closed Reactions)High-Risk Operations (Spill Cleanup, Open Transfers)Technical Justification
Hand Protection Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil)Laminate/Barrier Gloves (e.g., Silver Shield®) under NitrileNitrile provides splash protection but has finite permeation times for hydrazines. Laminates block organic permeation effectively.
Eye/Face Chemical Splash Goggles (Indirect Vented)Face Shield + Splash GogglesHydrazines are caustic. Safety glasses do not seal against vapors or multidirectional splashes.
Respiratory Fume Hood (Sash at 18")P100/OV Respirator (Only if hood fails/spill occurs)Inhalation of dust/vapors triggers rapid respiratory irritation and systemic toxicity.
Body Lab Coat (Cotton/Poly, buttoned) + Long PantsChemical Resistant Apron (Tyvek or Butyl)Cotton absorbs liquids; an apron provides an impermeable barrier for the torso.
Technical Rationale: Why This Protocol?

To build trust in safety, one must understand the failure modes of standard PPE against this specific chemical class.

  • The Permeation Trap: Hydrazine derivatives are small, nucleophilic molecules. They can permeate standard latex gloves in minutes. While the hydrochloride salt is a solid (reducing immediate permeation risk compared to the liquid free base), once solubilized in organic solvents (e.g., Ethanol, THF), the solvent carrier effect can drag the toxicant through glove material rapidly [1, 2].

  • Systemic Toxicity Mechanism: Upon absorption (skin or inhalation), hydrazine derivatives oxidize hemoglobin to methemoglobin, rendering red blood cells incapable of oxygen transport (Methemoglobinemia). This effect can be delayed; therefore, preventing contact is the only valid control [3, 4].

Visualization: The Defense-in-Depth Logic

PPE_Logic Hazard This compound Hazard (Skin Absorption/Inhalation) Control1 Level 1: Engineering (Fume Hood - Neg. Pressure) Hazard->Control1 Vapors/Dust Control2 Level 2: Barrier PPE (Double Nitrile/Goggles) Control1->Control2 Residual Risk Control3 Level 3: Procedural (Deactivation/Waste Segregation) Control2->Control3 Contamination Control Safety Operator Safety (Zero Exposure) Control3->Safety

Figure 1: The Hierarchy of Controls applied to this compound.[2] PPE is the second line of defense, reliant on the primary engineering control (Fume Hood).

Operational Workflow: Step-by-Step
Phase A: Preparation & Weighing
  • The Setup: Clear the fume hood. Place a disposable absorbent mat (pig mat) on the working surface. This captures micro-spills and allows for easy disposal of contaminated surfaces.

  • Static Control: this compound HCl is often a fine, crystalline powder prone to static fly-away. Use an antistatic gun or weigh directly into a tared vial inside the hood. Never weigh on an open bench.

  • Tooling: Use disposable spatulas. If using metal spatulas, wipe them immediately with a bleach-soaked tissue (see Deactivation below) before removing them from the hood.

Phase B: Solubilization & Reaction
  • Solvent Choice: When dissolving in alcohols or acetic acid (common for Fischer Indole), assume the solution is now a transdermal permeation hazard .

  • Vessel Management: Always use a secondary container (plastic tray) to transport the reaction flask. If a flask breaks, the hydrazine is contained in the tray, not the floor.

Phase C: Deactivation & Cleanup
  • The Bleach Myth: While bleach (Sodium Hypochlorite) is often cited for biological decontamination, mixing it with concentrated hydrazines can generate toxic chloramines or heat.

  • Safe Deactivation:

    • Collect bulk waste in a dedicated "Hydrazine Waste" container. Do not mix with oxidizers (Nitric acid, Peroxides) in the waste stream—this is a fire hazard [5].

    • For surface cleaning (trace amounts): Wipe with a dilute (10%) bleach solution, followed immediately by water. The bleach oxidizes trace hydrazine to nitrogen gas and water, but ventilation is required.

Visualization: Handling Lifecycle

Handling_Workflow Start Start: PPE Check Weigh Weighing (In Hood + Absorbent Mat) Start->Weigh React Reaction (Secondary Containment) Weigh->React Waste Waste Segregation (No Oxidizers!) React->Waste Clean Decon Surfaces (Dilute Hypochlorite) React->Clean Clean->Waste

Figure 2: Operational flow emphasizing containment and waste segregation to prevent incompatible chemical mixing.

Emergency Response
  • Skin Contact: Immediate flush with water for 15 minutes. Do not use solvents (ethanol) to wash skin; this increases absorption.

  • Spills (Solid): Do not dry sweep (creates dust). Cover with wet paper towels to dampen, then scoop into a bag.

  • Spills (Liquid): Absorb with vermiculite or sand. Do not use combustible materials (sawdust).

References
  • Sigma-Aldrich. (2024).[3] Safety Data Sheet: Hydrazine dihydrochloride. Link

  • Ansell. (2022). Chemical Resistance Guide: Permeation & Degradation Data. (Note: Refer to data for "Hydrazine, 65%" as a conservative baseline for derivatives). Link

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Phenylhydrazine Hydrochloride. Link

  • National Institute for Occupational Safety and Health (NIOSH). (2014). Hydrazine: IDLH Value Profile. Link

  • University of New Mexico. (2020). Standard Operating Procedure: Hydrazine. Link

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.